Mesembrine
Beschreibung
Eigenschaften
IUPAC Name |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947774 | |
| Record name | (-)-Mesembrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24880-43-1, 6023-73-0 | |
| Record name | Mesembrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesembrine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesembrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Mesembrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESEMBRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MESEMBRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mesembrine's Dual Mechanism of Action: A Technical Guide on Serotonin Reuptake Inhibition and Vesicular Monoamine Transporter 2 Upregulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembrine (B35894), a principal alkaloid from the South African succulent Sceletium tortuosum, has garnered significant interest for its psychoactive properties, traditionally associated with mood enhancement and anxiety reduction.[1][2][3] This technical guide provides an in-depth analysis of this compound's primary mechanism of action as a potent serotonin (B10506) reuptake inhibitor. Furthermore, it explores an emerging and potentially primary mechanism involving the upregulation of Vesicular Monoamine Transporter 2 (VMAT2), which suggests a broader role as a monoamine releasing agent. This document synthesizes quantitative data, details key experimental methodologies, and presents signaling pathway and experimental workflow diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a tricyclic alkaloid that has been identified as a key bioactive constituent of Sceletium tortuosum.[1] Its molecular structure allows it to interact with key proteins in the central nervous system, leading to its observed psychoactive effects. The primary focus of research has been on its potent inhibition of the serotonin transporter (SERT), a mechanism it shares with many clinically prescribed antidepressants.[4] However, recent evidence suggests a more complex pharmacology, with studies indicating that high-mesembrine extracts of Sceletium tortuosum also function as monoamine releasing agents through the upregulation of VMAT2.[2][5][6] This dual mechanism positions this compound as a unique pharmacological agent with potential therapeutic applications in mood and anxiety disorders.[3]
Quantitative Analysis of this compound's Bioactivity
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on the serotonin transporter and phosphodiesterase 4.
| Parameter | Value | Target | Notes | Reference |
| Kᵢ (Binding Affinity) | 1.4 nM | Serotonin Transporter (SERT) | Kᵢ represents the inhibition constant, with a lower value indicating higher binding affinity. | [1][7] |
| IC₅₀ (Inhibitory Concentration) | < 1 µM | Serotonin Transporter (SERT) | IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | [7] |
| Kᵢ (Binding Affinity) | 7,800 nM | Phosphodiesterase 4 (PDE4) | Demonstrates significantly weaker binding to PDE4 compared to SERT. | [1] |
Core Mechanisms of Action
Serotonin Reuptake Inhibition
This compound's most well-characterized mechanism of action is its potent inhibition of the serotonin transporter (SERT).[8] SERT is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the serotonergic signal. By binding to and inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This action is believed to be the primary contributor to its antidepressant and anxiolytic effects.[3][9]
VMAT2 Upregulation and Monoamine Release
Emerging research suggests that high-mesembrine extracts may primarily act as monoamine releasing agents, with serotonin reuptake inhibition being a secondary effect.[5][6] This is proposed to occur through the upregulation of the vesicular monoamine transporter-2 (VMAT2).[2][5][6] VMAT2 is responsible for packaging monoamines, including serotonin, from the cytoplasm into synaptic vesicles for subsequent release. By upregulating VMAT2 expression, this compound may enhance the loading of serotonin into vesicles, leading to an increased release of the neurotransmitter into the synaptic cleft.[5][6]
Detailed Experimental Protocols
SERT Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).
-
Objective: To quantify the affinity of this compound for hSERT by measuring its ability to displace a specific radioligand.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Test compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of this compound or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Synaptosomal Serotonin Uptake Assay
This assay measures the functional effect of this compound on serotonin reuptake in a more physiologically relevant system.
-
Objective: To determine the inhibitory potency (IC₅₀) of this compound on serotonin uptake into synaptosomes.
-
Materials:
-
Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum or cortex).
-
Radiolabeled substrate: [³H]Serotonin.
-
Test compound: this compound, serially diluted.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.
-
Initiation of Uptake: Initiate serotonin uptake by adding [³H]Serotonin to the synaptosome suspensions.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Scintillation Counting: Quantify the amount of [³H]Serotonin taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantification of VMAT2 Expression
This protocol outlines a general method for assessing changes in VMAT2 protein levels following treatment with this compound.
-
Objective: To determine if this compound treatment alters the expression of VMAT2 in a cellular model.
-
Materials:
-
Human astrocytes or mouse hippocampal cells.
-
This compound solution.
-
Primary antibody against VMAT2.
-
Fluorescently labeled secondary antibody.
-
Fluorescence microscope and digital image analysis software.
-
-
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of this compound or a vehicle control for specific time points (e.g., 15 and 30 minutes).
-
Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with the primary anti-VMAT2 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Imaging: Acquire fluorescent images of the cells using a fluorescence microscope.
-
Image Analysis: Use digital image analysis software to quantify the fluorescence intensity corresponding to VMAT2 expression in the treated and control cells.
-
Data Analysis: Compare the VMAT2 expression levels between the this compound-treated and control groups to determine if there is a significant upregulation.
-
Conclusion
This compound exhibits a compelling dual mechanism of action, functioning as both a potent serotonin reuptake inhibitor and, as suggested by recent studies on high-mesembrine extracts, a monoamine releasing agent via the upregulation of VMAT2. Its high affinity for the serotonin transporter provides a clear rationale for its traditional use in mood regulation. The potential for VMAT2 upregulation introduces a novel aspect to its pharmacology that warrants further investigation to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate pharmacology of this promising natural compound. A deeper understanding of these mechanisms is crucial for the development of novel therapeutics for mood and anxiety disorders.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress [mdpi.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
- 9. Frontiers | Increased Vesicular Monoamine Transporter 2 (VMAT2) and Dopamine Transporter (DAT) Expression in Adolescent Brain Development: A Longitudinal Micro-PET/CT Study in Rodent [frontiersin.org]
The Enigmatic Pathway of Mesembrine Biosynthesis in Sceletium tortuosum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mesembrine (B35894) biosynthesis pathway in Sceletium tortuosum. It is intended for researchers, scientists, and drug development professionals engaged in the study of this medicinally important plant and its unique alkaloids. This document synthesizes the available literature, presenting a proposed pathway, detailing relevant experimental methodologies, and identifying key areas for future research.
Introduction
Sceletium tortuosum, a succulent plant native to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties. The primary psychoactive constituents responsible for these effects are a group of alkaloids, with this compound being the most abundant and well-studied. The unique tricyclic structure of this compound has made its biosynthesis a subject of scientific inquiry. This guide delves into the core of this pathway, from its aromatic amino acid precursors to the formation of the characteristic this compound skeleton. While the complete enzymatic cascade has not been fully elucidated, this document presents the current hypothesized pathway based on radiolabeling studies and analogy to other plant alkaloid biosynthetic pathways.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is understood to originate from the aromatic amino acids L-phenylalanine and L-tyrosine. Through a series of proposed enzymatic reactions, these precursors are thought to be converted into the core structure of this compound.
Precursors and Key Intermediates
Radiotracer studies have confirmed that L-phenylalanine provides the C6-C2 unit, while L-tyrosine contributes the C6-C1 unit to the this compound scaffold. The pathway is proposed to proceed through several key intermediates, including sceletenone, which has been identified as a late-stage precursor to this compound and its derivatives.
The initial steps are hypothesized to involve the conversion of L-phenylalanine to cinnamic acid and L-tyrosine to p-coumaric acid, common steps in plant secondary metabolism. The subsequent condensation and cyclization reactions leading to the formation of the characteristic octahydroindole ring system are less understood and represent a significant knowledge gap.
Visualization of the Proposed Pathway
The following diagram illustrates the hypothesized biosynthetic pathway of this compound, highlighting the known precursors and key proposed intermediates.
Quantitative Data Summary
A significant challenge in the study of this compound biosynthesis is the lack of comprehensive quantitative data. To date, there are no published reports detailing the kinetic parameters of the enzymes involved or the in planta concentrations of the biosynthetic intermediates. This represents a critical area for future research to understand the pathway's flux and regulation.
Table 1: Quantitative Data on this compound and Related Alkaloids in Sceletium tortuosum
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| This compound | 0.3 - 8.6 | GC-MS, LC-MS | [1] |
| Mesembrenone | Variable (increases with fermentation) | GC-MS, LC-MS | [1] |
| Mesembrenol | Variable | GC-MS, LC-MS | [1] |
| 4'-O-demethylmesembrenol | Variable | GC-MS | [1] |
Note: The concentrations of this compound alkaloids can vary significantly depending on the plant's genetic makeup (chemotype), environmental conditions, and post-harvest processing such as fermentation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the investigation of the this compound biosynthetic pathway.
Metabolomic Analysis of Sceletium tortuosum using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound and its related alkaloids from plant material.
4.1.1 Sample Preparation
-
Lyophilize fresh plant material (Sceletium tortuosum leaves and stems) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (v/v) containing a suitable internal standard (e.g., deuterated this compound, if available).
-
Vortex the mixture for 1 minute.
-
Sonciate the mixture in a water bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.2 LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the alkaloids of interest (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each alkaloid.
Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes
As the specific enzymes of the this compound pathway are largely unknown, a common strategy is to identify candidate genes through transcriptome analysis and then functionally characterize the encoded enzymes in a heterologous host.
4.2.1 Identification of Candidate Genes
-
Perform RNA sequencing (RNA-Seq) on different tissues and developmental stages of Sceletium tortuosum.
-
Assemble the transcriptome and identify putative enzyme-coding genes (e.g., P450 monooxygenases, reductases, methyltransferases) that show expression patterns correlated with alkaloid accumulation.
4.2.2 Heterologous Expression in E. coli
-
Clone the full-length cDNA of a candidate gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
4.2.3 Protein Purification and Enzyme Assays
-
Lyse the bacterial cells by sonication in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Conduct enzyme assays by incubating the purified enzyme with the hypothesized substrate (e.g., a proposed intermediate in the this compound pathway) and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Analyze the reaction products by LC-MS or GC-MS to determine if the enzyme catalyzes the expected transformation.
Conclusion and Future Directions
The biosynthesis of this compound in Sceletium tortuosum remains a compelling area of research. While the precursor molecules and some late-stage intermediates are known, the complete enzymatic pathway and its regulation are yet to be fully elucidated. The lack of quantitative data on enzyme kinetics and metabolite pools is a major hurdle in understanding the metabolic flux towards this compound production.
Future research should focus on:
-
Transcriptome and Genome Sequencing: To identify the full suite of genes involved in the pathway.
-
Enzyme Characterization: To functionally validate the roles of candidate enzymes through in vitro and in vivo studies.
-
Metabolic Engineering: To potentially enhance the production of this compound in Sceletium tortuosum or to transfer the pathway to a heterologous host for industrial-scale production.
This technical guide provides a foundation for researchers to build upon, with the ultimate goal of fully unraveling the intricate biosynthetic machinery responsible for producing the unique and valuable alkaloids of Sceletium tortuosum.
References
Unveiling the Source: A Technical Guide to the Natural Occurrence and Extraction of Mesembrine Alkaloids
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the natural sources and sophisticated extraction methodologies for mesembrine (B35894) alkaloids. This whitepaper serves as an essential resource for researchers, scientists, and professionals in the field of drug development, providing an in-depth look into this significant class of psychoactive compounds.
This compound alkaloids, primarily found in the South African succulent Sceletium tortuosum (commonly known as Kanna), have garnered considerable interest for their potential therapeutic applications, particularly in the management of anxiety and depression.[1] Their mechanism of action, which involves serotonin (B10506) reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition, positions them as promising candidates for novel pharmaceutical development.[2][3]
This guide offers a thorough examination of the botanical sources of these alkaloids, presenting quantitative data on their distribution within various plant species and parts. Furthermore, it provides a detailed overview of both traditional and modern extraction and purification techniques, complete with experimental protocols and comparative data on extraction efficiency.
Natural Sources of this compound Alkaloids
The primary natural sources of this compound alkaloids belong to the Aizoaceae family, with the genus Sceletium being the most prominent.[4] Several other genera within this family, such as Lampranthus, Mesembryanthemum, Cylindrophyllum, Drosanthemum, and Oscularia, also contain these alkaloids, albeit often in lower concentrations.[5]
Sceletium tortuosum remains the most well-known and studied source, containing a complex profile of alkaloids including this compound, mesembrenone (B1676307), mesembranol, and ∆7-mesembrenone.[6][7] The relative concentrations of these alkaloids can vary significantly depending on the plant's genetics, geographical location, season of harvest, and post-harvest processing.[7] For instance, the traditional practice of fermentation has been shown to alter the alkaloid profile, notably decreasing this compound content while increasing levels of ∆7-mesembrenone.[5]
Alkaloid Content in Sceletium Species
The following table summarizes the distribution and concentration of major this compound alkaloids in various Sceletium species. This data is crucial for the selection of appropriate plant material for extraction and research purposes.
| Plant Species | Major Alkaloids Present | This compound (% w/w) | Mesembrenone (% w/w) | Mesembranol (% w/w) | Other Notable Alkaloids | Reference |
| Sceletium tortuosum | This compound, Mesembrenone, Mesembranol, Epimesembranol | 2.20% | 0.16% | 0.18% | Δ7-mesembrenone | [8] |
| Sceletium expansum | This compound, Mesembrenone | 0.30% | 0.03% | Low concentrations | Epimesembranol | [8] |
| Sceletium strictum | This compound, Mesembrenone | 0.68% | 0.76% | - | 4'-O-demethylmesembrenone or 4'-O-demethylmesembrenol | [8] |
| Sceletium namaquense | This compound | ~1% | - | - | - | [9] |
Extraction and Purification Methodologies
The isolation of this compound alkaloids from plant material involves several stages, from initial extraction to final purification. The choice of method depends on the desired scale, purity, and the specific alkaloids of interest.
Traditional Preparation: Fermentation
Historically, Sceletium tortuosum was prepared by crushing the plant material and allowing it to ferment in a sealed container for several days before drying.[7] This process, often referred to as "kougoed," not only reduces the content of potentially harmful oxalic acid but also significantly alters the alkaloid profile.[7] Research has shown that crushing the plant material prior to drying can lead to a substantial increase in total alkaloid levels.[2]
Solvent Extraction
A common laboratory and industrial-scale method involves the use of organic solvents to extract the alkaloids from the dried and powdered plant material.
-
Ethanol (B145695) Extraction : Due to its polarity, ethanol is effective at dissolving this compound and related alkaloids.[8] A typical procedure involves macerating the plant material in 95% ethanol for an extended period (7-14 days) with daily agitation, followed by filtration and evaporation of the solvent.[8]
-
Soxhlet Extraction : This continuous extraction method uses a smaller amount of solvent and is highly efficient. The plant material is placed in a thimble and repeatedly washed with a refluxing solvent, such as ethanol or dichloromethane.[2][10]
Acid-Base Extraction
This classic technique for alkaloid purification leverages the basic nature of these compounds. The initial crude extract is dissolved in a dilute acidic solution, which protonates the alkaloids, rendering them water-soluble. This aqueous solution is then washed with a non-polar solvent to remove fats and other impurities. Subsequently, the pH of the aqueous layer is raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent, into which they can then be extracted.[5][11]
Advanced Purification Techniques
For obtaining high-purity individual alkaloids, chromatographic methods are indispensable.
-
Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.[2][8]
-
High-Performance Liquid Chromatography (HPLC) : HPLC offers high resolution and is used for both analytical quantification and preparative purification of this compound alkaloids.[11][12] A C18 column is commonly used with a mobile phase consisting of a mixture of water, acetonitrile, and a pH modifier like ammonium (B1175870) hydroxide (B78521) to ensure good peak shape for the basic alkaloids.[9][12]
-
High-Speed Counter-Current Chromatography (HSCCC) : This all-liquid separation technique avoids the use of solid stationary phases, which can irreversibly adsorb alkaloids, leading to higher yields and purity.[13]
Supercritical Fluid Extraction (SFE)
A more modern and environmentally friendly approach is the use of supercritical carbon dioxide (SC-CO₂) as a solvent.[14] While pure SC-CO₂ is non-polar, its solvating power for more polar compounds like alkaloids can be significantly enhanced by the addition of a polar co-solvent, such as ethanol or methanol.[15][16][17] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of residual organic solvents in the final product.[15]
Experimental Protocols
The following provides a generalized protocol for the extraction and purification of this compound alkaloids.
Protocol 1: Acid-Base Extraction for Alkaloid Purification
-
Initial Solvent Extraction : Extract the dried and powdered Sceletium tortuosum material with ethanol using maceration or Soxhlet extraction to obtain a crude extract.[5]
-
Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% acetic acid or 0.25M sulfuric acid).[5][11] This step protonates the alkaloids, making them soluble in the aqueous phase.
-
Defatting : Wash the acidic solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.[2][5]
-
Basification : Adjust the pH of the aqueous solution to approximately 9-10 using a base such as ammonium hydroxide.[5][11] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Final Extraction : Extract the alkaloids from the basified aqueous solution using an organic solvent like dichloromethane.[5][11]
-
Solvent Evaporation : Collect the organic layers and evaporate the solvent under reduced pressure to yield a purified alkaloid extract.[5]
Protocol 2: HPLC Analysis and Purification
-
Sample Preparation : Dissolve the purified alkaloid extract in the HPLC mobile phase.
-
Chromatographic Conditions :
-
Analysis and Fraction Collection : Inject the sample into the HPLC system. For preparative HPLC, collect the fractions corresponding to the retention times of the target alkaloids (e.g., mesembrenone and this compound).[11]
Visualizing the Process and Mechanism
To better understand the workflow and the biological activity of this compound alkaloids, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2021086345A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 7. GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high “Kanna” isolated from Sceletium tortuosum | Semantic Scholar [semanticscholar.org]
- 8. healingherbals.store [healingherbals.store]
- 9. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (−)-Mesembrine and its Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(−)-Mesembrine is a prominent alkaloid found in the South African plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of (−)-mesembrine and its enantiomeric forms, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The naturally occurring form of mesembrine (B35894) is the levorotatory isomer, (−)-mesembrine.[3] While synthetic routes for the non-natural (+)-enantiomer and the racemic mixture have been developed, a comprehensive comparative analysis of their pharmacological activities is limited by the scarcity of publicly available quantitative data for the (+)- and racemic forms.[2][3]
Core Pharmacological Mechanisms
(−)-Mesembrine exerts its primary pharmacological effects through a dual mechanism of action: inhibition of the serotonin (B10506) transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[3][4][5]
Serotonin Transporter (SERT) Inhibition
(−)-Mesembrine is a potent inhibitor of the serotonin transporter (SERT), the primary protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] By blocking SERT, (−)-mesembrine increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is shared by many clinically used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs).[4] Binding assays have revealed that (−)-mesembrine is a more potent inhibitor of SERT than the well-known antidepressant fluoxetine (B1211875) (Prozac).[2]
Phosphodiesterase 4 (PDE4) Inhibition
In addition to its effects on SERT, (−)-mesembrine also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[3][6] By inhibiting PDE4, (−)-mesembrine leads to an accumulation of intracellular cAMP, which can modulate the activity of various downstream signaling pathways involved in inflammation and cognition.[6] However, its inhibitory activity at PDE4 is considerably weaker than its potent inhibition of SERT.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of this compound with its primary molecular targets. A significant gap exists in the literature regarding the specific pharmacological activities of the (+)-enantiomer and the racemic mixture of this compound.
Table 1: Serotonin Transporter (SERT) Binding Affinity and Inhibition
| Compound | Parameter | Value | Species/Assay System | Reference(s) |
| (−)-Mesembrine | Kᵢ | 1.4 nM | Not specified | [4][7] |
| (−)-Mesembrine | IC₅₀ | < 1 µM | Not specified | [7] |
| (+)-Mesembrine | Kᵢ / IC₅₀ | Data not available | - | - |
| (±)-Mesembrine (racemic) | Kᵢ / IC₅₀ | Data not available | - | - |
Table 2: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | Parameter | Value | Species/Assay System | Reference(s) |
| (−)-Mesembrine | Kᵢ | 7,800 nM (7.8 µM) | Not specified | [3] |
| (−)-Mesembrine | IC₅₀ | 7,800 nM (7.8 µM) - 29,000 nM (29 µM) | Human recombinant PDE4B | [1][6] |
| (+)-Mesembrine | IC₅₀ | Data not available | - | - |
| (±)-Mesembrine (racemic) | IC₅₀ | Data not available | - | - |
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound and its enantiomers for the human serotonin transporter (hSERT).
Objective: To determine the binding affinity of test compounds for hSERT by measuring their ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 cells).
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: (−)-Mesembrine, (+)-mesembrine, and (±)-mesembrine, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
This protocol describes a typical in vitro enzyme inhibition assay to determine the IC₅₀ value of this compound and its enantiomers against PDE4.
Objective: To measure the ability of test compounds to inhibit the enzymatic activity of PDE4.
Materials:
-
Enzyme: Recombinant human PDE4 (e.g., PDE4B).
-
Substrate: Cyclic adenosine monophosphate (cAMP).
-
Test Compounds: (−)-Mesembrine, (+)-mesembrine, and (±)-mesembrine, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known PDE4 inhibitor (e.g., rolipram).
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.
-
Detection Reagents: A system to detect the product of the enzymatic reaction (AMP or the remaining cAMP). This can be based on various principles, such as fluorescence polarization, HTRF, or ELISA.
-
384-well microplates.
-
Microplate reader.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Assay Setup: In a 384-well microplate, add the following to each well:
-
Assay buffer.
-
Test compound dilution or positive control.
-
PDE4 enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate remaining using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Signaling Pathways and Experimental Workflows
Serotonin Transporter (SERT) Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound at the serotonin transporter.
Phosphodiesterase 4 (PDE4) Inhibition Pathway
The diagram below shows how this compound's inhibition of PDE4 affects intracellular signaling.
General Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of this compound and its enantiomers.
References
- 1. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 2. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Sceletium tortuosum Alkaloid [benchchem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The intricate World of Mesembrine Alkaloids: A Deep Dive into their Chemical Architecture and Stereochemistry
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the chemical structure and stereochemistry of mesembrine (B35894) alkaloids. This whitepaper provides a detailed analysis of the core molecular framework, stereochemical nuances, and key experimental methodologies, positioning it as a critical resource for advancements in neuropharmacology and medicinal chemistry.
This compound alkaloids, primarily sourced from the South African plant Sceletium tortuosum, have garnered significant interest for their potential therapeutic applications, particularly as serotonin (B10506) reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[1] This guide meticulously dissects the foundational 3a‐aryl‐cis‐octahydroindole skeleton that characterizes this class of compounds, with a special focus on the crucial quaternary stereocenter at the bridgehead of the molecule.[2][3]
The Core Structure: An Aryloctahydroindole Skeleton
The fundamental structure of this compound alkaloids is a tricyclic system featuring a cis-fused octahydroindole core with an aryl substituent at the 3a position. The naturally occurring and most studied member of this family is (-)-mesembrine.
Key Structural Features of this compound Alkaloids:
-
Tricyclic Core: A fused ring system consisting of a cyclohexanone (B45756) ring and a pyrrolidine (B122466) ring.
-
Aryl Substituent: Typically a dimethoxyphenyl group attached to the 3a position.
-
Quaternary Stereocenter: A key chiral center at position 7a, which is a bridgehead carbon, presenting a significant synthetic challenge.[2][3]
-
Chiral Centers: In addition to the quaternary center, another chiral center exists at position 3a.
Below is a diagram illustrating the core chemical structure of this compound and related alkaloids.
Caption: Core chemical structure of this compound alkaloids.
Stereochemistry: The Decisive Factor in Biological Activity
The biological activity of this compound alkaloids is intrinsically linked to their stereochemistry. The absolute configuration of the chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
The naturally occurring isomer of this compound is (-)-mesembrine, which has been determined by X-ray crystallography to possess the (3aS, 7aS) absolute configuration.[4][5] This specific spatial arrangement is crucial for its high affinity for the serotonin transporter.
Caption: Relationship between this compound and its stereoisomers.
Quantitative Analysis of Biological Activity
The primary pharmacological targets of this compound alkaloids are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). The inhibitory activity of these compounds against these targets has been quantified and is summarized in the table below.
| Alkaloid | Target | Assay Type | Value | Reference |
| (-)-Mesembrine | SERT | Binding Affinity (Ki) | 1.4 nM | [6] |
| Mesembrenone | SERT | Binding Affinity (Ki) | 27 nM | [6] |
| Δ7-Mesembrenone | SERT | Binding Free Energy (ΔG) | -5.882 kcal/mol | [6] |
| (-)-Mesembrine | PDE4 | Inhibitory Concentration (IC50) | 7.8 µM | |
| Mesembrenone | PDE4 | Inhibitory Concentration (IC50) | < 1 µM | [6] |
Key Experimental Protocols
This technical guide provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound alkaloids.
Isolation and Purification of this compound Alkaloids from Sceletium tortuosum
A common method for the extraction and purification of this compound alkaloids involves an acid-base extraction followed by chromatographic separation.
Caption: Workflow for the isolation of this compound alkaloids.
Protocol Overview:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, often with the aid of sonication.[7]
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction.
-
Chromatographic Purification: The alkaloid-rich fraction is then purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield individual alkaloids.[5][7]
Serotonin Transporter (SERT) Radioligand Binding Assay
The binding affinity of this compound alkaloids to the serotonin transporter is a key measure of their potential as antidepressants. This is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that specifically binds to the serotonin transporter.
Materials:
-
Cell membranes expressing human SERT
-
Radioligand (e.g., [³H]citalopram)
-
Test compounds (this compound alkaloids)
-
Assay buffer
-
96-well microplates
-
Cell harvester and glass fiber filter mats
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing hSERT are prepared and resuspended in assay buffer to a specific protein concentration.[6]
-
Assay Setup: In a 96-well plate, the membrane suspension is incubated with the radioligand and varying concentrations of the test compound.[6] Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor) are included.[6]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.[6]
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.[6]
Phosphodiesterase 4 (PDE4) Inhibition Assay
The ability of this compound alkaloids to inhibit PDE4 is another important aspect of their pharmacological profile.
Principle: This assay measures the inhibition of the enzymatic activity of PDE4, which hydrolyzes cyclic AMP (cAMP).
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.
-
Compound Incubation: The PDE4 enzyme is pre-incubated with various concentrations of the test compound (this compound alkaloids).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (AMP) or the remaining substrate (cAMP) is quantified. This can be done using various methods, including fluorescence polarization, ELISA, or radiometric assays.
-
Data Analysis: The results are used to calculate the IC50 value for each compound, representing the concentration that causes 50% inhibition of PDE4 activity.
This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development of novel therapeutics based on the unique chemical architecture of this compound alkaloids. The detailed methodologies and structured data presentation are intended to facilitate reproducible and high-quality research in this promising field.
References
- 1. This compound alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
Mesembrine's Role as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembrine (B35894), a principal alkaloid from the plant Sceletium tortuosum, has garnered significant interest for its psychoactive properties, primarily attributed to its action as a serotonin (B10506) reuptake inhibitor. However, emerging research has identified a secondary, albeit weaker, mechanism of action: the inhibition of phosphodiesterase 4 (PDE4). This technical guide provides an in-depth analysis of this compound's role as a PDE4 inhibitor, presenting quantitative data, detailed experimental protocols for assessing PDE4 inhibition, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Sceletium tortuosum, commonly known as kanna, has a long history of traditional use in South Africa for its mood-enhancing and anxiolytic effects.[1][2][3] The primary psychoactive constituents are a group of alkaloids, with this compound being one of the most abundant.[1] While the principal mechanism of action for this compound is the inhibition of the serotonin transporter, its activity as a phosphodiesterase 4 (PDE4) inhibitor presents an additional layer of pharmacological complexity and therapeutic potential.[1][2][4]
PDE4 is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is integral to a wide range of cellular processes, including inflammation and neuronal function.[5] By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[5] This mechanism makes PDE4 a significant therapeutic target for inflammatory diseases and neurological disorders.[6][7] This guide focuses on the specific interaction of this compound and related alkaloids with PDE4.
Quantitative Data: Inhibitory Activity of this compound and Related Alkaloids on PDE4
The inhibitory potency of this compound and its analogs against PDE4 has been quantified in several studies. The data, presented in Table 1, showcases the varying affinities of these compounds for the PDE4 enzyme. It is noteworthy that while this compound itself is a relatively weak inhibitor, other alkaloids found in Sceletium tortuosum, such as mesembrenone (B1676307), exhibit significantly higher potency.
| Compound | Inhibitory Potency (Ki) | Half-maximal Inhibitory Concentration (IC50) | Source(s) |
| This compound | 7,800 nM | 7,800 nM | [1][8] |
| This compound-HCl | 29 µM | [6] | |
| Mesembrenone | <1 µM (470 nM) | [8] | |
| Mesembrenol | 10,000 nM | [8] |
Signaling Pathway and Mechanism of Action
The canonical cAMP signaling pathway is modulated by the activity of PDE4. This compound, by inhibiting PDE4, prevents the degradation of cAMP, leading to its accumulation within the cell. This, in turn, potentiates the downstream effects of cAMP signaling. The following diagram illustrates this pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of a compound's inhibitory effect on PDE4 is typically achieved through in vitro enzyme assays. While the specific protocols used to generate the data in Table 1 are not exhaustively detailed in the cited literature, a general and representative methodology is provided below. This protocol is based on standard practices for fluorescence polarization-based PDE4 inhibition assays.
General Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PDE4 subtype.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Test compound (this compound) dissolved in DMSO
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Binding agent (e.g., IMAP™ Binding Solution)
-
Low-volume, black, 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%). Prepare "No Inhibitor" (buffer with DMSO) and "Blank" (buffer only) controls.
-
Assay Plate Preparation: Add 5 µL of each diluted inhibitor concentration or control to the appropriate wells of a 384-well plate.
-
Substrate Addition: Add 5 µL of the fluorescently labeled cAMP substrate (e.g., 100 nM working concentration) to all wells.
-
Reaction Initiation: Add 10 µL of the diluted recombinant PDE4 enzyme to all wells except the "Blank" controls to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Product Binding: Add a binding agent to stop the reaction and bind to the resulting 5'-AMP product.
-
Signal Detection: After a brief incubation to allow for binding, read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PDE4 activity at each this compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for evaluating a potential PDE4 inhibitor like this compound.
Discussion and Future Directions
The available data indicates that this compound is a weak inhibitor of PDE4, especially when compared to its potent activity as a serotonin reuptake inhibitor.[1] However, the presence of more potent PDE4-inhibiting alkaloids like mesembrenone in Sceletium tortuosum extracts suggests that the overall pharmacological effect of the plant may be a result of synergistic interactions between these different mechanisms.[8][9] The dual action of 5-HT reuptake inhibition and PDE4 inhibition is a novel therapeutic strategy that could offer advantages, particularly in the treatment of depression and anxiety.[3][8]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more comprehensive analysis of the SAR of this compound analogs could lead to the design of more potent and selective PDE4 inhibitors.[6]
-
In Vivo Studies: The majority of the current data is from in vitro assays. In vivo studies are necessary to understand the physiological relevance of this compound's PDE4 inhibitory activity and its contribution to the overall behavioral effects of Sceletium tortuosum.
-
PDE4 Subtype Selectivity: Investigating the selectivity of this compound and related alkaloids for the different PDE4 subtypes (A, B, C, and D) could provide insights into their specific therapeutic potential and side-effect profiles.
Conclusion
This compound's role as a PDE4 inhibitor, while secondary to its effects on serotonin reuptake, is an important aspect of its pharmacological profile. This guide has provided a consolidated overview of the quantitative data, a representative experimental protocol for assessing its inhibitory activity, and a clear visualization of the underlying molecular mechanisms. For researchers and drug development professionals, understanding this dual mechanism of action is crucial for unlocking the full therapeutic potential of this compound and the broader class of alkaloids from Sceletium tortuosum. Further investigation into this area is warranted and holds promise for the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Acute effects of Sceletium tortuosum (Zembrin), a dual 5-HT reuptake and PDE4 inhibitor, in the human amygdala and its connection to the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 9. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Mesembrine's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894), a primary alkaloid isolated from the South African plant Sceletium tortuosum, has garnered significant interest for its potential psychoactive and neuroprotective properties. Traditionally used for its mood-enhancing and stress-relieving effects, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. Preliminary in vitro studies suggest that this compound may offer neuroprotection through a multi-targeted approach, primarily involving the modulation of key neurotransmitter systems and intracellular signaling pathways.
This technical guide provides an in-depth overview of the foundational in vitro research exploring the neuroprotective effects of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways implicated in this compound's mechanism of action.
Core Mechanisms of Action
In vitro studies have identified two primary molecular targets of this compound that are central to its neuroprotective potential:
-
Serotonin (B10506) Reuptake Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][2] By blocking SERT, this compound increases the extracellular concentration of serotonin, a neurotransmitter crucial for mood regulation, cognition, and overall brain health.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, activating downstream signaling cascades such as the cAMP-response element-binding protein (CREB) pathway, which is known to play a vital role in neuronal survival, synaptic plasticity, and neurogenesis.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies on this compound and its related alkaloids, providing insights into their potency and selectivity.
| Compound | Target | Parameter | Value | Reference |
| This compound | Serotonin Transporter (SERT) | Kᵢ | 1.4 nM | [1] |
| This compound | Phosphodiesterase 4 (PDE4) | Kᵢ | 7,800 nM | [1] |
| Mesembrenone | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 470 nM | [3] |
| This compound | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 7,800 nM | [3] |
| Mesembrenol | Phosphodiesterase 4B (PDE4B) | IC₅₀ | 10,000 nM | [3] |
| High-mesembrine Sceletium extract | Acetylcholinesterase (AChE) | Inhibition | Mild | [4][5] |
| High-mesembrine Sceletium extract | Monoamine Oxidase-A (MAO-A) | Inhibition | Mild | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.
Cell Viability and Neurotoxicity Assays
These assays are fundamental to determining the protective effects of this compound against neuronal cell death induced by various toxins.
a) MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.
-
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptides to induce cell death.
-
MTT Addition: After the desired incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
b) Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
-
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, serving as an indicator of cytotoxicity.
-
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell seeding, pre-treatment with this compound, and induction of neurotoxicity.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of LDH released is proportional to the number of damaged cells.
-
Antioxidant Activity Assays
These assays evaluate the capacity of this compound to neutralize free radicals and reduce oxidative stress, a key factor in neurodegeneration.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the this compound solutions to a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample).
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark.
-
Reaction: Add different concentrations of this compound to the ABTS•+ solution.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 734 nm. The scavenging activity is calculated as a percentage of inhibition of the ABTS•+ radical.
-
Anti-inflammatory Activity Assays
These assays assess the potential of this compound to modulate inflammatory responses in neuronal and glial cells.
a) Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by cells in response to an inflammatory stimulus.
-
Cell Lines: Microglia or astrocyte cell lines (e.g., BV-2 or primary astrocytes) are often used.
-
Protocol:
-
Cell Stimulation: Treat the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected supernatants and standards to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal upon reaction with the enzyme.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Apoptosis Assays
These assays are used to determine if the neuroprotective effects of this compound involve the inhibition of programmed cell death.
a) Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.
-
Protocol:
-
Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3 activity.
-
Assays for Primary Mechanisms of Action
a) Serotonin Reuptake Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes expressing the serotonin transporter (SERT).
-
Protocol:
-
Preparation: Use cells transfected with the human SERT or synaptosomes prepared from brain tissue.
-
Incubation: Incubate the cells or synaptosomes with various concentrations of this compound and a known concentration of [³H]5-HT.
-
Termination of Uptake: Stop the uptake process by rapid filtration and washing to remove extracellular [³H]5-HT.
-
Quantification: Measure the amount of radioactivity retained by the cells or synaptosomes using a scintillation counter. The inhibitory potency (Ki) is determined by competitive binding analysis.
-
b) Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP. The inhibition is often measured by quantifying the amount of remaining cAMP or the produced AMP.
-
Protocol:
-
Enzyme and Substrate: Use a purified recombinant PDE4 enzyme and cAMP as the substrate.
-
Reaction: Incubate the PDE4 enzyme with cAMP in the presence of varying concentrations of this compound.
-
Detection: The amount of cAMP or AMP can be quantified using various methods, such as fluorescence polarization, radioimmunoassay (RIA), or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Serotonin Reuptake Inhibition and Downstream Signaling
This compound's inhibition of the serotonin transporter (SERT) leads to increased serotonin levels in the synapse, enhancing serotonergic neurotransmission and activating downstream signaling cascades that can promote neuronal survival and plasticity.
PDE4 Inhibition and the cAMP/CREB Signaling Pathway
By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neuroprotection and synaptic plasticity.
Conclusion
The preliminary in vitro evidence strongly suggests that this compound possesses significant neuroprotective potential. Its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor provides a compelling rationale for its observed effects on mood and cognition, and points towards its therapeutic promise in the context of neurodegenerative and psychiatric disorders. The experimental protocols and data summarized in this guide offer a solid foundation for further research into the neuropharmacology of this compound and its derivatives. Future in vivo studies are warranted to validate these in vitro findings and to further explore the therapeutic applications of this promising natural compound.
References
The Alkaloid of Contemplation: A Technical Guide to the Discovery and Historical Research of Mesembrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894), a principal psychoactive alkaloid from the South African succulent Sceletium tortuosum (commonly known as Kanna), has a rich history deeply rooted in the traditional practices of the indigenous Khoikhoi and San peoples.[1][2] For centuries, these communities have utilized the plant for its mood-enhancing, stress-relieving, and analgesic properties.[1][2] In recent decades, this compound has captured the attention of the scientific community, leading to extensive research into its pharmacological mechanisms and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, complete with quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.
Discovery and Historical Context
The journey of this compound from a traditional remedy to a molecule of significant scientific interest is a testament to the intersection of ethnobotany and modern pharmacology.
-
Traditional Use : Indigenous communities in Southern Africa traditionally prepared Sceletium tortuosum by fermenting and drying the plant material, which was then chewed, smoked, or used as a snuff.[1] This preparation, known as 'Kanna' or 'kougoed', was valued for its ability to alleviate hunger, thirst, and fatigue, and for its euphoric and calming effects.[1][2]
-
Early Scientific Investigations : The first documented scientific exploration of Sceletium tortuosum dates back to 1898, when the chemist Meiring isolated a crude mixture of alkaloids.[3] However, it was not until 1914 that the alkaloids this compound and mesembrenine were first isolated by Zwicky.[4]
-
Structural Elucidation and Synthesis : Initial characterizations of this compound's chemical structure were later found to be incorrect. The accurate molecular formula (C17H23NO3) was confirmed in the early 1960s.[4] A significant milestone in this compound research was its first total synthesis in 1965, a complex 21-step process that paved the way for more detailed pharmacological studies.[5]
Pharmacological Profile: Quantitative Data
This compound's primary pharmacological actions are the inhibition of the serotonin (B10506) transporter (SERT) and, to a lesser extent, the inhibition of phosphodiesterase 4 (PDE4).[6][7] These dual mechanisms are believed to be the foundation of its psychoactive effects. The following table summarizes key quantitative data for this compound and its related alkaloids.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 1.4 nM | [6] |
| Phosphodiesterase 4 (PDE4) | Kᵢ (Binding Affinity) | 7,800 nM | [6] | |
| Phosphodiesterase 4 (PDE4) | IC₅₀ (Inhibitory Concentration) | 29 µM | [7] | |
| Mesembrenone | Phosphodiesterase 4 (PDE4) | IC₅₀ (Inhibitory Concentration) | < 1 µM | [3] |
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay determines the binding affinity of a compound for the serotonin transporter.
Materials:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]citalopram (a high-affinity SERT ligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]citalopram, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]citalopram, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Enzyme: Recombinant human PDE4B.
-
Substrate: Cyclic adenosine (B11128) monophosphate (cAMP).
-
Test Compound: this compound.
-
Positive Control: A known PDE4 inhibitor (e.g., rolipram).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.
-
Stop Reagent: 0.1 M HCl.
-
Detection Reagents: Commercially available cAMP detection kit (e.g., ELISA-based or fluorescence-based).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound or control to the appropriate wells.
-
Enzyme Addition: Add 25 µL of the PDE4B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the cAMP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of the stop reagent.
-
Detection: Measure the amount of remaining cAMP using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound's effects on the central nervous system are primarily mediated through its interaction with the serotonin and phosphodiesterase 4 signaling pathways.
Serotonin Reuptake Inhibition
This compound acts as a potent serotonin reuptake inhibitor.[6] By blocking the serotonin transporter (SERT) on the presynaptic neuron, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5]
This compound's inhibition of the serotonin transporter (SERT).
Phosphodiesterase 4 (PDE4) Inhibition
This compound is a weak inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor involved in neuroplasticity and mood regulation.[4]
Downstream effects of this compound's PDE4 inhibition.
Conclusion
This compound stands as a compelling example of a natural product with significant potential for therapeutic development. Its journey from traditional use to modern scientific investigation highlights the importance of ethnobotanical knowledge in drug discovery. The dual mechanism of action, involving both serotonin reuptake and PDE4 inhibition, presents a unique pharmacological profile that warrants further exploration for the treatment of mood and cognitive disorders. This guide provides a foundational understanding of the discovery, historical context, and core pharmacology of this compound, serving as a valuable resource for researchers dedicated to advancing the field of neuropharmacology.
References
Unlocking the Entourage Effect: A Technical Guide to the Synergistic Mechanisms of Mesembrine and Other Kanna Alkaloids
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Sceletium tortuosum, colloquially known as Kanna, has a long history of traditional use for mood enhancement and anxiety reduction. Modern phytochemical research has identified a group of alkaloids, with mesembrine (B35894) being the most prominent, as the primary bioactive constituents. This technical guide delves into the synergistic effects of this compound with other key Kanna alkaloids, namely mesembrenone (B1676307), mesembrenol (B12402132), and mesembranol (B1196526). We explore the multifaceted pharmacological actions of these compounds, focusing on their dual inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), as well as the upregulation of vesicular monoamine transporter 2 (VMAT2). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate further research and drug development in the field of neuropsychopharmacology.
Introduction
The therapeutic potential of Sceletium tortuosum is attributed to a complex interplay between its constituent alkaloids. While this compound is often highlighted as the principal active compound, emerging evidence suggests that the synergistic action of the entire alkaloid profile, often referred to as an "entourage effect," is crucial for the full spectrum of its psychoactive properties. This guide aims to dissect this synergy by examining the individual and combined pharmacological activities of the most abundant Kanna alkaloids.
The primary mechanisms of action underpinning the effects of these alkaloids are twofold: serotonin reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition. This dual-action is believed to produce a more robust and nuanced modulation of serotonergic and other neurotransmitter systems compared to single-target agents. Furthermore, the influence of these alkaloids on VMAT2 presents another layer of complexity and a potential avenue for novel therapeutic strategies.
Quantitative Analysis of Alkaloid Activity
The synergistic effects of Kanna alkaloids can be quantitatively assessed by examining their individual potencies at their primary molecular targets. The following tables summarize the available in vitro data for the principal alkaloids and a standardized extract, Zembrin®.
| Alkaloid/Extract | Target | Potency (IC₅₀ / Kᵢ) | Reference |
| This compound | SERT | Kᵢ = 1.4 nM | [1][2] |
| PDE4 | Weak inhibitor | [2] | |
| Mesembrenone | SERT | Kᵢ = 27 nM | [3] |
| PDE4 | IC₅₀ < 1 µM | [1] | |
| Mesembrenol | PDE4 | - | - |
| Mesembranol | SERT | High-affinity interaction | [] |
| Zembrin® | SERT | IC₅₀ = 4.3 µg/mL | [1] |
| PDE4 | IC₅₀ = 8.5 µg/mL | [1] |
Note: While mesembrenol and mesembranol are known to contribute to the overall activity of Kanna extracts, specific IC₅₀ or Kᵢ values for their interaction with SERT are not consistently reported in the available scientific literature. One study indicated a high-affinity interaction of mesembranol with the serotonin transporter.[]
Core Synergistic Mechanisms of Action
The synergistic mood-enhancing and anxiolytic effects of Kanna alkaloids stem from their combined influence on multiple neuronal targets. The primary mechanisms are detailed below.
Dual Serotonin Reuptake and PDE4 Inhibition
The combination of serotonin reuptake inhibition (SRI) and phosphodiesterase 4 (PDE4) inhibition is a key feature of Kanna's pharmacology.
-
Serotonin Reuptake Inhibition: this compound is the most potent SRI among the Kanna alkaloids, effectively increasing the concentration of serotonin in the synaptic cleft.[1][2] Mesembrenone also contributes to SRI, albeit with lower potency.[3] This action is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants.
-
Phosphodiesterase 4 (PDE4) Inhibition: Mesembrenone is a potent PDE4 inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in intracellular signal transduction. By inhibiting PDE4, mesembrenone increases intracellular cAMP levels, which can lead to a cascade of downstream effects, including reduced inflammation and improved cognitive function.
The synergy arises from the fact that chronic SSRI treatment can lead to an upregulation of PDE4, potentially dampening the therapeutic effect over time. The concurrent inhibition of PDE4 by mesembrenone may counteract this effect, leading to a more sustained and potent antidepressant and anxiolytic response.
Upregulation of Vesicular Monoamine Transporter 2 (VMAT2)
A high-mesembrine extract of Sceletium tortuosum has been shown to upregulate the expression of Vesicular Monoamine Transporter 2 (VMAT2).[5] VMAT2 is a protein responsible for packaging monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, into synaptic vesicles for subsequent release.
By increasing the expression of VMAT2, Kanna alkaloids may enhance the storage and release of these key neurotransmitters, further contributing to their mood-regulating effects. This mechanism is distinct from and complementary to SERT inhibition, as it focuses on the presynaptic packaging and release of neurotransmitters rather than their reuptake. The synergistic effect arises from the combined actions of increased monoamine release (via VMAT2 upregulation) and prolonged synaptic availability (via SERT inhibition).
Experimental Protocols
Detailed, step-by-step experimental protocols for the assays mentioned are often proprietary or not fully disclosed in publications. However, based on the available literature, the following outlines the general methodologies employed in the study of Kanna alkaloids.
Serotonin Transporter (SERT) Inhibition Assay (General Methodology)
This assay is used to determine the affinity of Kanna alkaloids for the serotonin transporter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) are commonly used.
-
Radioligand Binding Assay:
-
Preparation: Cell membranes expressing hSERT are prepared and incubated with a radiolabeled ligand that binds to SERT, such as [³H]citalopram.
-
Competition: The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound). The test compound competes with the radioligand for binding to SERT.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay (General Methodology)
This assay measures the ability of Kanna alkaloids to inhibit the enzymatic activity of PDE4.
-
Enzyme Source: Recombinant human PDE4 enzyme is typically used.
-
Enzymatic Reaction:
-
Incubation: The PDE4 enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of the test compound (e.g., mesembrenone).
-
Reaction Termination: The enzymatic reaction is stopped after a specific time.
-
Product Detection: The amount of AMP, the product of cAMP hydrolysis by PDE4, is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the PDE4 enzymatic activity (IC₅₀).
-
VMAT2 Expression Analysis (General Methodology)
Western blotting is a common technique to assess changes in VMAT2 protein expression.
-
Cell Culture and Treatment: Neuronal cell lines (e.g., SH-SY5Y) are cultured and treated with Kanna extracts or isolated alkaloids for a specific duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for VMAT2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to VMAT2 is quantified and normalized to a loading control (e.g., β-actin) to determine relative changes in protein expression.
-
Clinical Trial Methodology for Anxiety (fMRI Study Example)
Functional magnetic resonance imaging (fMRI) has been used to investigate the anxiolytic effects of a standardized Kanna extract (Zembrin®).[6]
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed.
-
Participants: Healthy volunteers with no history of psychiatric disorders.
-
Intervention: A single dose of the Kanna extract or placebo is administered.
-
fMRI Paradigm:
-
Task: Participants perform a task designed to elicit an emotional response, such as viewing images of fearful faces.
-
Data Acquisition: Brain activity is measured using fMRI, which detects changes in blood-oxygen-level-dependent (BOLD) signals.
-
-
Data Analysis: The fMRI data is analyzed to identify changes in brain activity in regions associated with anxiety, such as the amygdala, in response to the Kanna extract compared to placebo.
Conclusion and Future Directions
The synergistic effects of this compound and other Kanna alkaloids are a compelling area of research with significant therapeutic potential. The dual inhibition of SERT and PDE4, coupled with the upregulation of VMAT2, provides a multi-target approach to modulating monoaminergic neurotransmission that may offer advantages over single-target pharmaceuticals. The quantitative data presented in this guide highlights the distinct yet complementary roles of the primary Kanna alkaloids.
Future research should focus on several key areas:
-
Quantitative Analysis of Minor Alkaloids: The pharmacological activities of less abundant alkaloids in Sceletium tortuosum should be quantitatively assessed to fully understand the entourage effect.
-
In Vivo Studies: Further in vivo studies are needed to confirm the synergistic effects observed in vitro and to elucidate the pharmacokinetic and pharmacodynamic profiles of the combined alkaloids.
-
Clinical Trials: Rigorous, large-scale clinical trials are required to establish the efficacy and safety of standardized Kanna extracts for the treatment of anxiety, depression, and other neuropsychiatric disorders.
-
Elucidation of Downstream Signaling: More detailed investigation into the downstream signaling cascades activated by the dual SERT/PDE4 inhibition and VMAT2 upregulation will provide a more complete picture of the molecular mechanisms underlying the therapeutic effects of Kanna.
By continuing to explore the intricate synergistic interactions of Kanna alkaloids, the scientific community can unlock the full therapeutic potential of this remarkable plant and develop novel, effective treatments for a range of mental health conditions.
References
- 1. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 24880-43-1 | >98% [smolecule.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Relationship Between VMAT2 and DAT Expression, Psychotic Experiences, Craving, and Treatment Motivation in Male Patients with Methamphetamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Serotonin Transporter: An In-depth Technical Guide to the Molecular Targets of Mesembrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894), a principal alkaloid from the South African plant Sceletium tortuosum, is well-documented for its potent inhibition of the serotonin (B10506) transporter (SERT), a mechanism it shares with many established antidepressant medications.[1] However, a growing body of evidence reveals that the pharmacological profile of this compound and its related alkaloids extends beyond SERT, encompassing a range of other molecular targets that may contribute to its observed psychoactive effects. This technical guide provides a comprehensive overview of these additional targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts in this area.
The primary molecular targets of this compound and its structural analog, mesembrenone, that have been identified beyond SERT include Phosphodiesterase 4 (PDE4), the Cannabinoid 1 (CB1) receptor, and Monoamine Oxidase A (MAO-A). Additionally, high-mesembrine extracts of Sceletium tortuosum have been shown to upregulate the Vesicular Monoamine Transporter 2 (VMAT-2), suggesting a potential role as a monoamine releasing agent.[1][2] The interaction with the GABA-A receptor is less clear, with some evidence suggesting modulation by Sceletium extracts but not necessarily by purified this compound.[3][4]
Quantitative Data on Molecular Targets
The binding affinities and inhibitory concentrations of this compound and its related alkaloid, mesembrenone, for various molecular targets are summarized below. This data provides a quantitative basis for understanding the polypharmacological profile of these compounds.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | Serotonin Transporter (SERT) | Binding Assay (Ki) | 1.4 nM | [1][5] |
| Phosphodiesterase 4 (PDE4) | Inhibition Assay (Ki) | 7,800 nM (7.8 µM) | [5] | |
| Phosphodiesterase 4B (PDE4B) | Inhibition Assay (IC50) | 7.8 µM | [6] | |
| Cannabinoid 1 (CB1) Receptor | Binding Assay | Low displacement of radioligand; Ki not determined | [7] | |
| Mesembrenone | Serotonin Transporter (SERT) | Binding Assay (Ki) | 27 nM | [3][8] |
| Phosphodiesterase 4 (PDE4) | Inhibition Assay (Ki) | 470 nM | [3][8] | |
| Phosphodiesterase 4 (PDE4) | Inhibition Assay (IC50) | < 1 µM | [9] | |
| Serotonin Transporter (SERT) | Inhibition Assay (IC50) | ~1.4 µM | [10] | |
| Phosphodiesterase 4 (PDE4) | Inhibition Assay (IC50) | ~7.5 µM | [10] |
Key Molecular Targets and Signaling Pathways
Phosphodiesterase 4 (PDE4)
This compound and, more potently, mesembrenone, are inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[5][8] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3] This signaling cascade is implicated in a variety of cellular processes, including inflammation, cognition, and mood regulation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesembrenone | 468-54-2 | Benchchem [benchchem.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]
- 6. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kanna Alkaloids: this compound, Mesembrenone & Δ7Mesembrenone Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 10. mdpi.com [mdpi.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
An In-depth Technical Guide on the Physicochemical Properties and Stability of Pure Mesembrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of pure mesembrine (B35894), a primary alkaloid from the plant Sceletium tortuosum. Due to the limited availability of specific quantitative data for pure this compound in publicly accessible literature, this guide also includes detailed experimental protocols for determining these essential parameters.
Core Physicochemical Properties
Pure this compound is a tricyclic alkaloid that exists as a pale yellow oil or a crystalline solid, depending on its form.[1][2] The naturally occurring isomer is (-)-mesembrine.[3] A thorough understanding of its physicochemical properties is crucial for its development as a therapeutic agent.
Data Presentation
The following tables summarize the available quantitative and qualitative data for pure this compound.
Table 1: Physicochemical Properties of Pure this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₃ | [4] |
| Molecular Weight | 289.4 g/mol | [4] |
| Physical State | Pale yellow oil or white crystalline solid | [1][2] |
| Boiling Point | 186-190 °C at 0.3 mmHg; 178 °C at 0.07 mmHg; 419.2 °C at 760 mmHg | [1][5] |
| Melting Point | Data for pure (-)-mesembrine is not consistently available. Values for various forms and derivatives range from 179-181 °C to 206.5-207.5 °C. | [1] |
| pKa | A specific pKa value for pure this compound has not been identified in the reviewed literature. | |
| Solubility | Freely Soluble: Alcohol, Chloroform, Acetone, Dichloromethane, Ethyl Acetate, DMSO.[1] Slightly Soluble: Ether.[1] Practically Insoluble: Benzene, Petroleum Ether, Alkalies.[1] Quantitative Solubility: Approximately 10 mg/mL in Chloroform and Ethanol. | [4][6] |
| logP | 2.33660 | [5] |
Table 2: Stability Profile of this compound
| Condition | Observation | Source(s) |
| General Stability | Traditionally considered unstable under various conditions, which has posed challenges for its commercial viability as a pharmaceutical active ingredient. | |
| pH | Specific quantitative data on degradation at different pH values is not readily available. Forced degradation studies are required. | [7] |
| Temperature | Susceptible to degradation with heat. The traditional preparation of "kougoed" involves heating, which can alter the alkaloid profile. | |
| Light | Potential for photolytic degradation. Photostability studies are recommended as part of forced degradation testing. | [7] |
| Oxidation | Susceptible to oxidation. Forced degradation studies should include oxidative stress conditions. | [7] |
| Fermentation | Fermentation of Sceletium tortuosum can lead to a decrease in this compound levels and an increase in mesembrenone (B1676307) and Δ⁷-mesembrenone. | [8] |
| Formulation | Formation of salts, such as this compound besylate, has been shown to improve both solubility and stability. |
Stability of Pure this compound
This compound is known to be an unstable compound, a factor that has historically limited its development for pharmaceutical applications. The traditional preparation of Sceletium tortuosum involves fermentation, a process that significantly alters the alkaloid profile, reducing this compound content while increasing levels of mesembrenone and Δ⁷-mesembrenone. This suggests that this compound is susceptible to enzymatic or chemical conversion under these conditions.
Forced degradation studies are essential to fully characterize the stability of pure this compound. These studies involve subjecting the compound to a range of stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways.[7] The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is a prerequisite for accurate stability assessment.[9][10]
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical and stability parameters of pure this compound are provided below. These are generalized methods that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of pure crystalline this compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Sample Preparation: A solution of pure this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure:
-
The this compound solution is placed in a beaker with a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small increments.
-
The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Stability-Indicating HPLC Method Development and Forced Degradation Studies
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and to assess its stability under various stress conditions.
Methodology:
1. HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used. The ratio is optimized to achieve good separation of this compound from its degradation products.[2][11]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 228 nm) is appropriate.[9]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
2. Forced Degradation Studies:
-
Acid Hydrolysis: this compound solution is treated with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: this compound solution is treated with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Solid this compound or a solution of this compound is exposed to dry heat (e.g., 80 °C).
-
Photodegradation: Solid this compound or a solution of this compound is exposed to UV and visible light in a photostability chamber.
-
Sample Analysis: At specified time points, samples from each stress condition are withdrawn, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Signaling Pathways and Mechanisms of Action
This compound's primary pharmacological effects are attributed to its interaction with key neurotransmitter systems in the brain. The two most well-documented mechanisms are the inhibition of the serotonin (B10506) transporter (SERT) and the inhibition of phosphodiesterase 4 (PDE4).[3]
Serotonin Transporter (SERT) Inhibition
This compound is a potent inhibitor of the serotonin transporter (SERT).[3] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of action of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is shared by many conventional antidepressant medications.
Caption: this compound inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT).
Phosphodiesterase 4 (PDE4) Inhibition
This compound also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[3] By inhibiting PDE4, this compound increases intracellular levels of cAMP, a second messenger involved in various signaling pathways, including those related to inflammation and cognition.
Caption: this compound inhibits PDE4, leading to increased cAMP levels and downstream cellular responses.
Conclusion
This technical guide consolidates the current knowledge on the physicochemical properties and stability of pure this compound. While some fundamental properties have been characterized, there is a clear need for further research to establish a complete and quantitative profile, particularly regarding its melting point, pKa, and stability under various stress conditions. The provided experimental protocols offer a framework for researchers to conduct these necessary investigations, which will be vital for the continued development of this compound as a potential therapeutic agent. The well-defined mechanisms of action through SERT and PDE4 inhibition provide a strong basis for its pharmacological applications.
References
- 1. This compound [drugfuture.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS 24880-43-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of this compound-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Mesembrine in Plant Extracts: A Detailed HPLC Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantification of mesembrine (B35894) and related alkaloids in plant extracts, primarily from Sceletium tortuosum, using High-Performance Liquid Chromatography (HPLC). Detailed protocols for two validated HPLC methods, one with UV detection and another with Mass Spectrometry (MS) detection, are presented. This guide includes sample preparation procedures, chromatographic conditions, and method validation data. The information is intended to assist researchers in establishing robust and reliable analytical workflows for the quality control and standardization of Sceletium extracts and derived products.
Introduction
Sceletium tortuosum, an indigenous plant of South Africa, is gaining global attention for its traditional use and potential applications in managing anxiety and stress.[1] The pharmacological effects are largely attributed to a group of psychoactive alkaloids, with this compound, mesembrenone (B1676307), mesembranol, and ∆7-mesembrenone being the most significant.[2][3] Accurate and precise quantification of these markers is crucial for ensuring the safety, efficacy, and batch-to-batch consistency of raw materials and finished products.[2] HPLC is a powerful and widely used technique for the analysis of these non-volatile alkaloids.[4] This application note details validated HPLC methods for the reliable quantification of this compound and its analogues.
Experimental Protocols
Two primary HPLC methods are detailed below: an HPLC method with UV detection, which is widely accessible, and a more specific HPLC-MS method.
Sample Preparation Protocol
A robust sample preparation protocol is critical for accurate and reproducible results. The following procedure is a generalized method based on common techniques for extracting this compound alkaloids from plant material.[5][6]
Materials and Reagents:
-
Dried and powdered Sceletium tortuosum plant material
-
HPLC-grade methanol (B129727)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm or 0.22 µm syringe filters (PVDF or PTFE)
-
HPLC vials
Procedure:
-
Weighing: Accurately weigh approximately 100 mg of the dried, powdered plant material into a 10 mL centrifuge tube.
-
Extraction: Add 5 mL of HPLC-grade methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath for 20 minutes to ensure thorough extraction of the alkaloids.[5]
-
Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Dilution (if necessary): If the initial extract is expected to be highly concentrated, dilute it with the mobile phase to fall within the calibration range of the analytical method.
Method 1: HPLC with UV Detection
This method is based on a validated isocratic HPLC-UV method that has been successfully applied to the quantification of five key this compound-type alkaloids.[2][7][8]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Hypersil® C18, 5 µm, 250 x 4.6 mm (or equivalent).[2]
-
Mobile Phase: A mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (25%) in a ratio of 72:28:0.01 (v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[6]
-
Run Time: Approximately 16 minutes.[6]
Protocol:
-
System Preparation: Prepare the mobile phase and thoroughly degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of this compound (and other alkaloids of interest if available) in the mobile phase. The linear range is typically between 400 to 60,000 ng/mL.[2][7]
-
Sample Analysis: Inject the prepared plant extract samples.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Method 2: HPLC with Mass Spectrometry (MS) Detection
For higher selectivity and confirmation of peak identity, coupling HPLC with a mass spectrometer is recommended. This method utilizes a gradient elution for better resolution of a complex mixture of alkaloids.[6]
Chromatographic Conditions:
-
HPLC System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.[6]
-
Column: C18 column (e.g., Luna® C18(2), 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Ammonium hydroxide in water.[6]
-
Mobile Phase B: Acetonitrile (ACN).[6]
-
Gradient: Start with 80% A, decreasing to 50% A over 15 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[6]
-
MS Detection: ESI in positive ion mode. Monitor for the [M+H]+ ion of this compound (m/z 290.2).
Protocol:
-
System Preparation: Prepare the mobile phases and degas them. Equilibrate the HPLC-MS system with the initial gradient conditions until a stable baseline is achieved.
-
Calibration: Prepare calibration standards of this compound in the initial mobile phase composition.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Quantification: Identify this compound based on its retention time and the specific m/z value of its protonated molecule. Quantify using the calibration curve generated from the extracted ion chromatogram.
Data Presentation and Method Validation
The presented HPLC-UV method has been validated according to regulatory guidelines, demonstrating its suitability for the quantitative analysis of this compound and related alkaloids.[7][9]
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Result | Source |
| Linearity Range | 400 - 60,000 ng/mL | [7][9] |
| Correlation Coefficient (r²) | >0.99 | [7][9] |
| Accuracy | 94.8% - 103.6% | [7][9] |
| Precision (Inter-day RSD) | < 3% | [7][9] |
| Recovery | 95% - 105% | [7][9] |
| Limit of Detection (LOD) | 100 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 200 ng/mL | [2] |
Table 2: Retention Times of Major Alkaloids (Isocratic HPLC-UV Method)
| Alkaloid | Retention Time (min) | Source |
| ∆7-Mesembrenone | 5.242 | [2] |
| Mesembrenone | 7.579 | [2] |
| This compound | 10.894 | [2] |
Retention times are approximate and may vary depending on the specific column and system used.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the quantification of this compound in plant extracts. The HPLC-UV method is a reliable and accessible technique suitable for routine quality control, while the HPLC-MS method offers enhanced specificity for confirmatory analysis and research purposes. Proper sample preparation and adherence to the outlined protocols are essential for achieving accurate and reproducible results. These methods can be readily implemented in analytical laboratories for the standardization of Sceletium tortuosum and other this compound-containing plant materials.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Quantification of this compound and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols for In Vivo Rodent Models Studying the Antidepressant Effects of Mesembrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesembrine (B35894), a primary alkaloid from the plant Sceletium tortuosum, has garnered significant interest for its potential antidepressant properties. Its mechanism of action is primarily attributed to its dual function as a serotonin (B10506) reuptake inhibitor (SRI) and a phosphodiesterase-4 (PDE4) inhibitor.[1] This document provides detailed application notes and experimental protocols for utilizing in vivo rodent models to investigate the antidepressant effects of this compound. The protocols for the Unpredictable Chronic Mild Stress (UCMS) model, the Forced Swim Test (FST), and the Tail Suspension Test (TST) are outlined to facilitate the design and execution of preclinical studies.
Data Presentation: Quantitative Summary of this compound Studies
The following tables summarize quantitative data from key studies investigating the antidepressant effects of this compound and its derivatives in rodent models.
Table 1: Unpredictable Chronic Mild Stress (UCMS) Model with this compound
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats | [2] |
| Stress Protocol | 8-week Unpredictable Chronic Mild Stress | [2] |
| Treatment | This compound (MES) | [2] |
| Dosage | Not specified for pure this compound in this study, but a standardized extract of Sceletium tortuosum (Zembrin®) was used at 12.5 and 25 mg/kg. | [2] |
| Administration | Oral gavage | [2] |
| Duration | 36 days | [2] |
| Behavioral Tests | Sucrose (B13894) Preference Test (SPT), Open Field Test (OFT), Forced Swim Test (FST) | [2] |
| Key Findings | MES induced a transient decrease in anhedonia-like behavior, increased hippocampal serotonergic and cortical dopaminergic activity, and decreased hippocampal PDE4B. | [2] |
Table 2: Forced Swim Test (FST) with this compound Alkaloids
| Parameter | Details | Reference |
| Animal Model | BALB/c mice | [3] |
| Treatment | Isolated this compound alkaloids | [3] |
| Dosage | 10 mg/kg (low dose) and 80 mg/kg (high dose) | [3] |
| Administration | Intraperitoneal (i.p.) injection | [3] |
| Positive Control | Paroxetine (B1678475) (1 mg/kg) | [3] |
| Vehicle | 0.9% Saline | [3] |
| Test Duration | 6 minutes | [3] |
| Key Findings | The low dose (10 mg/kg) of this compound alkaloids significantly reduced immobility time compared to the saline group. No significant effects were observed for the high dose or paroxetine in this study. | [3] |
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Model in Rats
This protocol is designed to induce a depressive-like phenotype in rats, which can then be used to evaluate the therapeutic efficacy of this compound.
a. Animals and Housing:
-
Species: Male Wistar rats.
-
Housing: During the stress period, animals should be single-housed to prevent social buffering. Control animals can be group-housed.
-
Environment: Maintain a 12:12 h light/dark cycle, with controlled temperature (22 ± 2°C) and humidity (50 ± 10%). Provide ad libitum access to food and water, except during specific stressor periods.
b. UCMS Protocol (8 Weeks): A variety of mild, unpredictable stressors are applied daily for 8 weeks. The key is the unpredictability of the stressors to prevent habituation. Below is a sample weekly schedule. This schedule should be varied each week.
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| Monday | Damp bedding (100-200 ml of water in the cage) for 8 hours. | Cage tilt (45°) for 12 hours. |
| Tuesday | Food deprivation for 24 hours (with water available). | |
| Wednesday | Water deprivation for 12 hours (with food available). | Stroboscopic lighting (150 flashes/min) for 8 hours. |
| Thursday | Soiled cage (with 100 ml of water in sawdust from other cages) for 12 hours. | Predator sound (e.g., cat meowing) for 4 hours. |
| Friday | Reversed light/dark cycle. | |
| Saturday | Confinement in a small tube (50 ml Falcon tube with air holes) for 2 hours. | White noise (80-90 dB) for 4 hours. |
| Sunday | No stressor. |
c. This compound Treatment (36 Days):
-
Following the 8-week stress protocol, begin daily administration of this compound or vehicle via oral gavage.
-
A suggested dose, based on studies with related extracts, would be in the range of 10-50 mg/kg.[4] Dose-response studies are recommended.
-
Continue the UCMS protocol during the treatment period to maintain the depressive-like state.
d. Behavioral Assessment:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Acclimate rats to a 1% sucrose solution for 48 hours.
-
Following a period of food and water deprivation (e.g., 4 hours), present the rats with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Measure the consumption of each liquid over a 1-2 hour period.
-
Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100%.
-
-
Forced Swim Test (FST): To assess behavioral despair (see protocol below).
-
Open Field Test (OFT): To assess locomotor activity and rule out confounding effects of hyperactivity or sedation.
Forced Swim Test (FST)
This test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation. Antidepressants are expected to increase the duration of active, escape-oriented behaviors.
a. Apparatus:
-
A transparent cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40-50 cm height).
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (for mice: ~15 cm; for rats: ~30 cm).
b. Procedure for Mice:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[3]
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
c. Procedure for Rats (as part of UCMS):
-
A pre-test session of 15 minutes is typically conducted 24 hours before the actual test to induce a stable level of immobility.
-
On the test day, administer the final dose of this compound 60 minutes prior to the test.
-
Place the rat in the cylinder for a 5-minute test session.
-
Record and score the duration of immobility.
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair. It is a widely used and rapid screening test for potential antidepressant drugs. While no specific studies utilizing the TST for this compound were identified, it represents a highly relevant and recommended model.
a. Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should be high enough off the ground that it cannot escape or hold onto any surfaces.
-
Adhesive tape strong enough to support the weight of the mouse.
b. Procedure for Mice:
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Secure the mouse's tail to the suspension bar using the adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is typically 6 minutes.[5]
-
Record the entire session with a video camera.
-
Score the total time the mouse remains immobile. Immobility is defined as hanging passively and being completely motionless.
Mandatory Visualizations
Signaling Pathways of this compound's Antidepressant Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for UCMS and Behavioral Testing
Caption: UCMS experimental workflow.
Logical Relationship of Acute Antidepressant Screening Tests
Caption: Logic of acute antidepressant screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Sceletium tortuosum and this compound: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 4. An acute dose-ranging evaluation of the antidepressant properties of Sceletium tortuosum (Zembrin®) versus escitalopram in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for administering Mesembrine in behavioral neuroscience experiments
Introduction
Mesembrine (B35894), a primary alkaloid from the South African plant Sceletium tortuosum (kanna), has garnered significant interest in behavioral neuroscience for its potential anxiolytic, antidepressant, and cognitive-enhancing effects.[1][2] These properties are primarily attributed to its dual mechanism of action as a potent serotonin (B10506) reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[1][3][4] This document provides detailed protocols for the preparation and administration of this compound in preclinical behavioral experiments, along with methodologies for key behavioral assays.
Mechanism of Action
This compound's primary pharmacological targets are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][3] By inhibiting SERT, this compound increases the synaptic concentration of serotonin, a neurotransmitter crucial for mood regulation.[1][3] Its inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can enhance cognitive processes and has been linked to antidepressant effects.[4] Some research also suggests that this compound may act as a monoamine releasing agent.[1]
Data Presentation: Quantitative Effects of this compound and Sceletium tortuosum Extract
The following table summarizes dosages and significant behavioral outcomes from preclinical studies. It is important to note that many studies use a standardized extract of Sceletium tortuosum (e.g., Zembrin®) rather than isolated this compound. The alkaloid composition of these extracts can vary.
| Animal Model | Compound | Dosage | Administration Route | Duration | Behavioral Test | Key Findings |
| Male Wistar Rats | Sceletium tortuosum extract | 5 mg/kg/day | Oral Gavage | 17 days | Elevated Plus Maze | Reduced stress-induced self-soothing behavior and decreased stress-induced corticosterone (B1669441) levels.[5][6] |
| Male Wistar Rats | Sceletium tortuosum extract (Zembrin®) | 12.5 mg/kg & 25 mg/kg | Oral Gavage | 36 days | Sucrose Preference, Open Field, Barnes Maze, Forced Swim Test | 12.5 mg/kg decreased anhedonia- and anxiety-like behavior.[7][8][9] |
| Male Wistar Rats | This compound | Extrapolated from Zembrin® dose | Oral Gavage | 36 days | Sucrose Preference, Open Field, Barnes Maze, Forced Swim Test | Induced a transient decrease in anhedonia-like behavior and increased hippocampal serotonergic activity.[7][8][9] |
| Male Silver Laced Wyandotte Chicks | Sceletium tortuosum alkaloid enriched fraction | 75 & 100 mg/kg | Intraperitoneal (IP) | Single dose | Chick Anxiety-Depression Model | Decreased distress vocalizations during the anxiety phase, indicating an anxiolytic effect.[10] |
| Zebrafish Larvae | Sceletium tortuosum extract (Zembrin®) | 12.5 µg/mL | Immersion | 1 hour | Light-Dark Transition Test | Most effective anxiolytic-like concentration.[11][12] |
| Zebrafish Larvae | This compound | Equivalent to Zembrin® doses | Immersion | 1 hour | Light-Dark Transition Test | Significantly contributed to the anxiolytic-like effects.[11][12] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (pure alkaloid) or standardized Sceletium tortuosum extract
-
Vehicle (e.g., physiological saline, distilled water, 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Sonicator (optional, for suspension)
-
Animal scale
-
Administration tools (oral gavage needles, syringes for injection)
Protocol:
-
Vehicle Selection: The choice of vehicle depends on the solubility of the compound and the route of administration. For oral gavage, an aqueous vehicle is common. This compound's oral bioavailability has been noted as potentially poor, which should be a consideration in experimental design.[13]
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound or extract based on the desired dose and the body weight of the animals.
-
Suspend or dissolve the compound in the chosen vehicle.
-
Use a vortex mixer to ensure a homogenous solution. For suspensions, brief sonication may be necessary.
-
Prepare fresh daily to ensure stability.
-
-
Administration:
-
Oral Gavage (Rats/Mice): This is a common route for administering Sceletium extracts.[5][7] Use a proper gauge gavage needle to deliver the solution directly into the stomach.[14]
-
Intraperitoneal (IP) Injection: This route was used in chick models and can provide more rapid systemic exposure.[10] Injections should be made into the lower abdominal quadrant.[15]
-
Immersion (Zebrafish Larvae): For aquatic models, the compound is added directly to the tank water at the desired concentration.[11]
-
Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera for recording
-
Behavioral analysis software
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session for later analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Behavioral Assay: Forced Swim Test (FST)
The FST is a common test to screen for antidepressant-like activity.
Materials:
-
Cylindrical container filled with water (23-25°C)
-
Video camera for recording
-
Towels for drying the animals
Protocol:
-
Pre-swim (optional but recommended): On the day before the test, place the animal in the water for 15 minutes. This is a habituation session.
-
Test Session:
-
Place the animal in the water-filled cylinder for a 5-6 minute session.
-
Record the session.
-
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the test. A decrease in immobility time suggests an antidepressant-like effect.
Considerations and Best Practices
-
Source and Standardization: When using Sceletium tortuosum extracts, it is crucial to use a standardized product with a known concentration of this compound and other major alkaloids, as the composition can vary.[16]
-
Synergistic Effects: Research suggests that the behavioral effects of Sceletium tortuosum may result from the synergistic action of multiple alkaloids, not just this compound alone.[8][11]
-
Control Groups: Always include a vehicle-treated control group to ensure that the observed effects are due to the test compound and not the administration procedure. A positive control (e.g., a known antidepressant like escitalopram) can also be valuable for validating the experimental model.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thenaturaldoctor.org [thenaturaldoctor.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of Sceletium tortuosum (L.) N.E. Br. extract fraction in the chick anxiety-depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sceletium tortuosum-derived this compound significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of this compound and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Mesembrine's SERT Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the binding affinity of Mesembrine to the Serotonin (B10506) Transporter (SERT). This compound, a key alkaloid from the plant Sceletium tortuosum, is a potent serotonin reuptake inhibitor, making its interaction with SERT a critical area of study for its potential therapeutic applications in mood and anxiety disorders.[1][2]
Introduction to this compound and SERT
This compound acts as a high-affinity ligand for the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft.[1][3] This mechanism is shared by many well-known antidepressant medications.[3] Understanding the precise binding affinity and kinetics of this compound at the SERT is crucial for characterizing its pharmacological profile and therapeutic potential. Cell-based assays offer a controlled in vitro environment to quantify these interactions with high precision.
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for the Serotonin Transporter (SERT).
| Compound | Parameter | Value | Notes |
| This compound | Kᵢ (Binding Affinity) | 1.4 nM | Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.[1][3][4] |
| This compound | IC₅₀ (Inhibitory Concentration) | 4.3 µg/ml (~14.85 µM) | IC₅₀ is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[3][4] |
Protocol 1: Radioligand Competitive Binding Assay
This protocol describes the determination of this compound's binding affinity (Kᵢ) for the human serotonin transporter (hSERT) using a competitive radioligand binding assay.[5][6][7] This method is considered the gold standard for measuring ligand-receptor binding affinity due to its robustness and sensitivity.[6][7]
Objective
To determine the binding affinity of this compound for hSERT by measuring its ability to displace a known radiolabeled ligand.
Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
Materials
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).[5] Commercially available cell lines include Revvity's Human Serotonin Transporter Cell Line.[8]
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[5]
-
Test Compound: this compound (purity >98%), dissolved in a suitable solvent (e.g., DMSO).[4][9]
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine).[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.[5]
Procedure
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .[5]
-
-
Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.[5]
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for SERT.[5]
Protocol 2: Fluorescence-Based Serotonin Uptake Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on SERT activity using a fluorescent substrate.[10][11] This high-throughput compatible assay provides a direct measure of the compound's ability to block the transport of serotonin.
Objective
To determine the IC₅₀ value of this compound for the inhibition of serotonin uptake into cells expressing hSERT.
Signaling Pathway
Caption: Inhibition of SERT-mediated uptake.
Materials
-
Cell Lines: HEK-hSERT cells (HEK293 cells stably expressing hSERT) or JAR cells (human placental choriocarcinoma cells endogenously expressing SERT).[10][12]
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or a similar fluorescence-based assay system.[10] This kit typically contains a fluorescent substrate that mimics serotonin and a masking dye to quench extracellular fluorescence.
-
Test Compound: this compound.
-
Control Inhibitor: A known SERT inhibitor like fluoxetine or citalopram.
-
Instrumentation: A fluorescence microplate reader with bottom-read capabilities.[10]
Procedure
-
Cell Plating:
-
Seed the hSERT-expressing cells into a 96-well or 384-well black, clear-bottom microplate.
-
A typical seeding density is 40,000-60,000 cells/well for a 96-well plate.
-
Allow the cells to adhere and form a confluent monolayer overnight.[10]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the cell culture medium and add the this compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor).
-
-
Fluorescent Substrate Addition:
-
Prepare the fluorescent substrate and masking dye solution according to the assay kit's instructions.
-
Add the dye solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for the time specified in the kit protocol.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The assay can be performed in either kinetic or endpoint mode.[10]
-
Data Analysis
-
Subtract the background fluorescence (from wells with a potent inhibitor) from all other readings.
-
Normalize the data to the positive control (100% uptake).
-
Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
The protocols outlined above provide robust and reliable methods for characterizing the interaction of this compound with the serotonin transporter. The radioligand binding assay offers a direct measure of binding affinity (Kᵢ), while the fluorescence-based uptake assay provides a functional measure of SERT inhibition (IC₅₀). Together, these assays are essential tools for the preclinical evaluation of this compound and its derivatives in the context of drug development for central nervous system disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sceletium tortuosum Alkaloid [benchchem.com]
- 4. This compound | CAS 24880-43-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of LC-MS for Metabolic Profiling of Mesembrine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine is a principal psychoactive alkaloid found in the plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties. The therapeutic potential of this compound and related alkaloids has garnered significant interest in the pharmaceutical and nutraceutical industries. The primary mechanism of action for this compound is understood to be selective serotonin (B10506) reuptake inhibition (SSRI), with a secondary, weaker inhibition of phosphodiesterase 4 (PDE4). This dual activity makes it a compelling target for drug discovery and development, particularly for central nervous system (CNS) disorders.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the comprehensive metabolic profiling of this compound. Its high sensitivity, selectivity, and resolution enable the accurate identification and quantification of this compound, its isomers, and its metabolites in complex biological matrices such as plant material, plasma, and urine. This application note provides a detailed overview and specific protocols for the use of LC-MS in the metabolic profiling of this compound, aimed at supporting research, quality control, and pharmacokinetic studies.
Data Presentation: Quantitative Analysis of this compound Alkaloids
The following table summarizes the quantitative data of major this compound-type alkaloids in different Sceletium species, highlighting the chemical diversity within the genus. This data is crucial for species identification, quality control of raw materials, and understanding the pharmacological profile of different extracts.
| Sceletium Species | This compound (% w/w) | Mesembrenone (% w/w) | Mesembranol (% w/w) | Epimesembranol (% w/w) | Reference |
| S. tortuosum | 2.20 | 0.16 | 0.18 | 0.41 | [1] |
| S. expansum | 0.30 | 0.03 | Below LOD | Below LOD | [1] |
| S. strictum | 0.68 | 0.76 | Not Detected | Not Detected | [1] |
LOD: Limit of Detection
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS analysis are provided below. These protocols are based on established methods and can be adapted based on specific instrumentation and research questions.
Protocol 1: Extraction of this compound Alkaloids from Sceletium tortuosum Plant Material
This protocol outlines the methanolic extraction of alkaloids from dried plant material for LC-MS analysis.
Materials:
-
Dried and powdered Sceletium tortuosum aerial parts
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS vials
Procedure:
-
Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.
-
Dilute the extract with an appropriate volume of the initial mobile phase (e.g., 1:10) to bring the analyte concentrations within the linear range of the instrument.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Extraction of this compound from Plasma Samples
This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma, suitable for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add a small volume of the Internal Standard solution of known concentration.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to the plasma sample (a 3:1 ratio of ACN to plasma).[2]
-
Vortex the mixture for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 3: Preparation of Urine Samples for this compound Metabolite Profiling
This protocol provides a simple "dilute-and-shoot" method for the analysis of this compound metabolites in urine, which is often sufficient for qualitative and semi-quantitative profiling. For quantitative analysis, a more extensive clean-up like solid-phase extraction (SPE) might be necessary.
Materials:
-
Urine samples
-
Deionized water or initial mobile phase
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS vials
Procedure:
-
Collect a urine sample and centrifuge it at 2,000 x g for 10 minutes to remove any particulate matter.
-
Take the supernatant and dilute it 1:5 or 1:10 with the initial mobile phase. The optimal dilution factor should be determined empirically.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS system.
LC-MS/MS Method for this compound and Metabolite Analysis
The following are typical LC-MS/MS parameters that can be used as a starting point for method development.
-
LC System: UHPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 10 µL
-
Column Temperature: 30 - 40 °C
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. For profiling on a high-resolution instrument, full scan MS and data-dependent MS/MS (ddMS2) would be used.
-
Example MRM Transitions (Hypothetical):
-
This compound: Q1: 290.2 -> Q3: 232.1 (fragmentation would need to be optimized)
-
O-desmethyl-mesembrine: Q1: 276.2 -> Q3: (product ion to be determined)
-
N-desmethyl-mesembrine: Q1: 276.2 -> Q3: (product ion to be determined)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS based metabolic profiling of this compound from different biological matrices.
Caption: General workflow for LC-MS metabolic profiling of this compound.
Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action of this compound, highlighting its dual inhibition of the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4).
Caption: Proposed dual-action signaling pathway of this compound.
Conclusion
LC-MS is a cornerstone analytical technique for the metabolic profiling of this compound and its related alkaloids. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals working with Sceletium tortuosum and its bioactive compounds. The detailed methodologies for sample preparation and LC-MS analysis, coupled with an understanding of this compound's mechanism of action, will facilitate further research into its therapeutic potential, ensure the quality and consistency of related products, and accelerate the drug development process.
References
Application Notes and Protocols for the Isolation and Purification of Mesembrine from Sceletium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum, a succulent plant native to South Africa, has a long history of traditional use for its mood-enhancing and anxiety-reducing properties. The primary psychoactive constituents responsible for these effects are a group of alkaloids, with Mesembrine (B35894) being one of the most significant. As interest in the therapeutic potential of these compounds grows, robust and efficient methods for their isolation and purification are crucial for research and development.
These application notes provide detailed protocols and comparative data for the extraction, separation, and purification of this compound and related alkaloids from Sceletium species. The methodologies covered range from classical acid-base extractions to advanced chromatographic techniques.
Extraction of Alkaloids from Sceletium Plant Material
The initial step in isolating this compound is the extraction of the total alkaloid content from the dried plant material. The total alkaloid yield from Sceletium tortuosum can be highly variable, typically ranging from 0.11% to 1.99% of the dry plant weight.[1] The choice of extraction method can significantly impact the yield and purity of the resulting crude extract.
Protocol 1: Acid-Base Extraction
This method is a classic and effective technique for the selective extraction of alkaloids from plant material. It relies on the differential solubility of alkaloids in acidic and basic solutions.
Experimental Protocol:
-
Acidification:
-
Weigh 5 g of finely powdered, dried Sceletium tortuosum plant material.
-
Add the powdered material to 100 mL of dichloromethane (B109758) (CH2Cl2) and sonicate for 15 minutes.
-
Filter the mixture using a suitable filter paper (e.g., Whatman® GF/C).
-
Repeat the extraction of the plant material with fresh CH2Cl2 two more times.
-
Combine all the filtrates.
-
Perform a liquid-liquid partition of the combined dichloromethane extract against 0.25 M sulfuric acid (H2SO4). Separate the acidic aqueous layer.
-
Repeat the partitioning of the organic layer with fresh sulfuric acid solution twice more.
-
Combine the acidic aqueous fractions. This step protonates the alkaloids, rendering them soluble in the aqueous phase, while non-basic compounds remain in the organic phase.
-
-
Basification and Re-extraction:
-
Adjust the pH of the combined acidic solution to 9 by adding 20% (v/v) ammonia (B1221849) solution. This deprotonates the alkaloid salts, converting them back to their free base form.
-
Extract the basified aqueous solution with 50 mL of dichloromethane. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic (dichloromethane) layer.
-
Repeat the extraction of the aqueous layer with fresh dichloromethane twice more.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane solution over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract. A typical yield from this process is approximately 3.56% from the initial plant material.[2]
-
Protocol 2: Methanol (B129727) Extraction
This protocol provides a simpler, though less selective, method for obtaining a crude extract containing this compound and other alkaloids.
Experimental Protocol:
-
Extraction:
-
Weigh a desired amount of finely powdered, dried Sceletium plant material and transfer it to a suitable microcentrifuge tube.
-
Add methanol to achieve a concentration of 50 mg/mL of plant material to solvent.
-
Vortex the mixture for 20 seconds.
-
Sonicate the sample for 20 minutes.
-
Centrifuge the mixture for 10 minutes at approximately 3,000 x g.
-
-
Collection:
-
Carefully collect the supernatant, which contains the extracted alkaloids. This extract is now ready for analytical or further purification steps.
-
Purification of this compound
Following the initial extraction, the crude alkaloid mixture requires further purification to isolate this compound. Various chromatographic techniques can be employed for this purpose.
Comparative Analysis of Purification Techniques
High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a more efficient method for the purification of Sceletium alkaloids compared to the combination of Column Chromatography (CC) and Preparative Thin-Layer Chromatography (PTLC), providing higher yields and purities.[3][4]
| Alkaloid | Purification Method | Mass from Fraction (mg) | Purity (%) |
| This compound | HSCCC | 482.4 | 98.5 |
| CC/PTLC | 130.3 | 96.0 | |
| Mesembrenone | HSCCC | 545.2 | 98.4 |
| CC/PTLC | 40.4 | 90.0 | |
| Mesembrenol | HSCCC | 300.0 | 98.2 |
| CC/PTLC | 180.6 | 87.1 | |
| Mesembranol | HSCCC | 47.8 | Not Specified |
| CC/PTLC | Not Specified | Not Specified |
Table 1: Comparison of yields and purities of Sceletium alkaloids isolated by HSCCC and CC/PTLC. Data sourced from a study where 1.5 g of a crude fraction was used for HSCCC and 1.75 g for CC to obtain this compound and Mesembrenone, while 1.0 g and 1.65 g of another fraction were used for Mesembrenol isolation, respectively.[3]
Protocol 3: Purification by Column and Preparative Thin-Layer Chromatography
This is a traditional method for the separation of alkaloids from a crude extract.
Experimental Protocol:
-
Column Chromatography (Fractionation):
-
Fractionate the crude alkaloid extract using silica (B1680970) gel column chromatography.
-
Elute the column with a chloroform-methanol gradient to separate the alkaloids into different fractions based on polarity.[5]
-
Monitor the fractions by analytical TLC to identify those containing this compound.
-
-
Preparative Thin-Layer Chromatography (Purification):
-
Apply the this compound-containing fraction as a thin line onto a silica gel 60 F254 preparative TLC plate. The loading amount should be limited to approximately 100 mg per plate.[6]
-
Develop the plate using a mobile phase of dichloromethane-methanol-10% NH3 (90:10:0.1, v/v).[7]
-
Visualize the separated alkaloid bands under UV light.
-
Carefully scrape the silica band corresponding to this compound from the plate.
-
Elute the this compound from the silica using a polar solvent such as ethyl acetate.
-
Evaporate the solvent to obtain the purified this compound.
-
Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of solid supports, leading to better recovery of alkaloids which can sometimes irreversibly adsorb to silica gel.[3][4]
Experimental Protocol:
-
Solvent System Selection: The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. This is typically achieved by determining the partition coefficient (K) of the target analytes. A common solvent system for alkaloid separation is chloroform-methanol-water (e.g., in an 8:1:9 v/v ratio), where the upper and lower phases are used as the stationary and mobile phases, respectively.[8] The optimal system for this compound needs to be empirically determined.
-
HSCCC Operation:
-
Introduce the crude sample into the HSCCC column.
-
Set the rotation speed (e.g., 1500 rpm) and flow rate (e.g., 3.0 ml/min).
-
Monitor the eluate at a suitable wavelength (e.g., 254 nm) to detect the separated alkaloids.
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent to obtain highly purified this compound.
-
Final Purification Step: Crystallization
For obtaining high-purity this compound suitable for pharmaceutical applications, a final crystallization step can be employed. This compound freebase can be difficult to crystallize; therefore, converting it to a salt often facilitates the formation of a stable crystalline solid.
Protocol 5: Formation of a Crystalline Salt
Experimental Protocol:
-
Dissolution: Dissolve the purified this compound freebase in a suitable solvent.
-
Salt Formation: Add the desired counterion (e.g., benzenesulfonic acid to form this compound besylate, or hydrochloric acid for the hydrochloride salt) to the solution.[9]
-
Crystallization: Induce crystallization, potentially through temperature cycling conditions.
-
Isolation: Isolate the resulting solid crystalline this compound salt by filtration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: Overview of initial extraction methods.
Caption: Purification pathways for this compound.
Caption: Detailed workflow for acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bibliography.maps.org [bibliography.maps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. GB2619907A - Novel crystalline salt forms of this compound - Google Patents [patents.google.com]
Application Notes & Protocols: Radioligand Binding Assays for Mesembrine's Receptor Targets
Introduction
Mesembrine is a principal alkaloid found in the plant Sceletium tortuosum, which has a long history of traditional use for mood elevation and stress relief.[1] Modern pharmacological research has identified this compound as a potent psychoactive compound with multiple molecular targets within the central nervous system. Its primary mechanisms of action are the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[2] These actions underpin its potential as an antidepressant and anxiolytic agent.[3] This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound and related alkaloids with these key receptor targets.
Primary Receptor Target: Serotonin Transporter (SERT)
This compound is a potent inhibitor of the serotonin transporter (SERT), with a binding affinity reportedly higher than that of the widely used antidepressant, fluoxetine.[1] This inhibition leads to increased levels of serotonin in the synaptic cleft, a well-established mechanism for treating depression and anxiety.
Quantitative Binding Data: this compound and Analogs at SERT
The following table summarizes the key binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) data for this compound and its related alkaloid, Mesembrenone, at the serotonin transporter.
| Compound | Parameter | Value | Notes |
| This compound | Kᵢ (Binding Affinity) | 1.4 nM[4][5][6][7] | Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity. |
| IC₅₀ (Inhibitory Conc.) | 4.3 µg/mL (~14.8 µM)[2][4][6] | IC₅₀ is the concentration required to inhibit 50% of the transporter's activity. | |
| Mesembrenone | Kᵢ (Binding Affinity) | 27 nM[5] | |
| IC₅₀ (Inhibitory Conc.) | < 1 µM[5] |
Experimental Workflow: Competitive SERT Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the serotonin transporter.
Caption: Workflow for a competitive SERT radioligand binding assay.
Protocol: SERT Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of test compounds like this compound for the human serotonin transporter (hSERT).[5]
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from hSERT expressed in cell membranes.
Materials:
-
Cell Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/B) and a cell harvester.
-
Scintillation Counter: A liquid scintillation counter suitable for 96-well plates.
-
Scintillation Cocktail: A liquid scintillant compatible with the filter plates.
Procedure:
-
Assay Plate Setup: In a 96-well microplate, prepare the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kₔ), and 100 µL of the hSERT membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific control solution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.[5]
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
SERT Inhibition Signaling Pathway
The diagram below illustrates the mechanism by which this compound enhances serotonergic neurotransmission.
Caption: this compound inhibits SERT, increasing synaptic serotonin levels.
Secondary Receptor Target: Phosphodiesterase 4 (PDE4)
In addition to SERT inhibition, this compound and its analogs inhibit phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic AMP (cAMP).[2][6] PDE4 inhibition represents another potential mechanism for its antidepressant and cognitive-enhancing effects.[6]
Quantitative Inhibition Data: this compound and Analogs at PDE4
| Compound | Target | Parameter | Value | Notes |
| This compound | PDE4B | IC₅₀ | 7.8 µM[7] | |
| PDE4 | IC₅₀ | 29 µM[6] | Value reported for this compound-HCl. | |
| Mesembrenone | PDE4 | IC₅₀ | < 1 µM[6] | More potent than this compound at PDE4. |
| PDE4B | IC₅₀ | 0.47 µg/mL[8] |
Protocol: PDE4 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound on PDE4 enzyme activity, typically by measuring the hydrolysis of radiolabeled cAMP.
Objective: To quantify the IC₅₀ value of a test compound (e.g., this compound) by measuring its ability to inhibit the enzymatic degradation of [³H]cAMP by PDE4.
Materials:
-
Enzyme: Recombinant human PDE4 (e.g., PDE4B or PDE4D).
-
Substrate: [³H]cyclic AMP ([³H]cAMP).
-
Test Compound: this compound, serially diluted.
-
Positive Control: A known potent PDE4 inhibitor (e.g., Rolipram).
-
Assay Buffer: Tris-HCl buffer containing MgCl₂ and BSA (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Stop Solution: A solution to terminate the reaction (e.g., boiling water bath or specific chemical inhibitors).
-
Separation System: Dowex or alumina (B75360) columns to separate the product ([³H]AMP) from the substrate ([³H]cAMP).
-
Scintillation Counter and Scintillation Cocktail .
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following:
-
Basal Activity: Assay buffer, [³H]cAMP, and PDE4 enzyme.
-
Inhibitor Control: Assay buffer, [³H]cAMP, PDE4 enzyme, and the positive control (Rolipram).
-
Test Compound: Assay buffer, [³H]cAMP, PDE4 enzyme, and varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound/control for 10-15 minutes at 30°C.
-
Initiation: Start the reaction by adding the [³H]cAMP substrate to each tube.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C. The reaction should be within the linear range of product formation.
-
Termination: Stop the reaction by placing the tubes in a boiling water bath for 2 minutes or by adding a stop solution.
-
Product Separation: Apply the reaction mixture to a prepared chromatography column (e.g., neutral alumina). Elute the product, [³H]AMP, while the substrate, [³H]cAMP, is retained by the column.
-
Detection: Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the basal activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
PDE4 Inhibition Signaling Pathway
The diagram below shows how PDE4 inhibitors like this compound modulate the cAMP signaling cascade.
Caption: this compound inhibits PDE4, increasing cAMP levels and PKA signaling.
Other Potential Receptor Targets
While SERT and PDE4 are the most well-characterized targets, some studies have explored other potential interactions.
-
Cannabinoid Receptor 1 (CB1): An extract of Sceletium tortuosum demonstrated the ability to bind to the CB1 receptor.[9][10] However, the specific contribution of this compound itself to this activity, separate from other alkaloids in the extract, requires further investigation.[8]
-
Acetylcholinesterase (AChE): While extracts of S. tortuosum have shown inhibitory activity against AChE, studies have indicated that this compound itself does not significantly inhibit this enzyme.[9][10] This suggests other alkaloids present in the plant are responsible for this effect.
References
- 1. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sceletium tortuosum Alkaloid [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894) and its related alkaloids, primarily found in the plant Sceletium tortuosum (Kanna), are of significant interest in the pharmaceutical and natural product industries due to their psychoactive properties.[1] These compounds are recognized for their potential in treating mood disorders and anxiety.[1][2][3] The primary mechanism of action for this compound is the inhibition of the serotonin (B10506) transporter (SERT), functioning as a serotonin reuptake inhibitor.[1][4][5][6] Additionally, this compound and related alkaloids like mesembrenone (B1676307) act as phosphodiesterase 4 (PDE4) inhibitors.[1][4][5] Given their therapeutic potential, the development of robust analytical standards and methods is crucial for the quality control of raw materials and finished products.[7][8][9]
These application notes provide detailed protocols for the extraction and quantitative analysis of this compound, mesembrenone, mesembranol, and ∆7-mesembrenone, key psychoactive alkaloids in Sceletium tortuosum.[4][7][10]
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of this compound and related alkaloids by High-Performance Liquid Chromatography (HPLC).[7][9]
Table 1: HPLC Method Validation - Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| ∆7-Mesembrenone | 400 - 60,000 | >0.99 |
| Mesembranol | 400 - 60,000 | >0.99 |
| Mesembrenone | 400 - 60,000 | >0.99 |
| This compound | 400 - 60,000 | >0.99 |
| Epimesembranol | 400 - 60,000 | >0.99 |
Table 2: HPLC Method Validation - Accuracy and Precision [7][9]
| Analyte | Accuracy (%) | Inter-day Relative Standard Deviation (RSD) (%) |
| This compound Alkaloids | 94.8 - 103.6 | < 2.8 |
Table 3: HPLC Method Validation - Recovery, LOD, and LOQ [7][9]
| Parameter | Value |
| Recovery (%) | 95 - 105 (RSD < 4.5%) |
| Limit of Detection (LOD) (ng/mL) | 100 |
| Limit of Quantitation (LOQ) (ng/mL) | 200 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound Alkaloids from Plant Material
This protocol describes an acid-base extraction method to isolate alkaloids from dried and powdered Sceletium tortuosum plant material.[11][12]
Materials:
-
Dried, finely ground Sceletium tortuosum plant material
-
0.05 M Sulfuric Acid (H₂SO₄)
-
Ammonia (B1221849) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beakers, flasks, and separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix finely ground plant material with 0.05 M H₂SO₄ (e.g., 1g of plant material in 15 mL of acid) and let it stand at room temperature for 20 minutes.[12]
-
Filter the mixture and re-extract the remaining solid plant material with an additional portion of 0.05 M H₂SO₄ (e.g., 5 mL).[12]
-
Combine the aqueous acidic extracts.
-
Basify the combined aqueous extract to a pH of approximately 9-10 with ammonia solution. This deprotonates the alkaloids, rendering them soluble in organic solvents.[13]
-
Transfer the basified solution to a separatory funnel and extract the alkaloids with dichloromethane (e.g., 3 x 50 mL).[13][14]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[12]
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract as a pale brown oil.[12]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the simultaneous quantification of ∆7-mesembrenone, mesembranol, mesembrenone, this compound, and epimesembranol.[7][8][9][15]
Instrumentation and Conditions:
-
HPLC System: With UV detector[15]
-
Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide (72:28:0.01 v/v/v)[9][10]
-
Flow Rate: Isocratic
-
Injection Volume: 20 µL[10]
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of each alkaloid standard (∆7-mesembrenone, mesembranol, mesembrenone, this compound, and epimesembranol) in methanol.[15]
-
Prepare a mixed working stock solution containing all alkaloids.
-
Prepare a series of calibration standards by diluting the working stock solution to cover the concentration range of 400 to 60,000 ng/mL.[7][9][15]
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract (from Protocol 1) in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the alkaloids in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the alkaloids in the samples by constructing a calibration curve from the peak areas of the standards.
-
Visualizations
Signaling Pathway of this compound Alkaloids
The primary pharmacological actions of this compound and related alkaloids are the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2][3][4][5][16] This dual action leads to an increase in synaptic serotonin and intracellular cyclic adenosine (B11128) monophosphate (cAMP), contributing to their antidepressant and anxiolytic effects.
Caption: Signaling pathway of this compound's dual action on SERT and PDE4.
Experimental Workflow: From Plant Material to Quantitative Analysis
This workflow diagram illustrates the sequential steps involved in the extraction and analysis of this compound alkaloids from Sceletium tortuosum.
Caption: Workflow for extraction and HPLC analysis of this compound alkaloids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Examining The Key Psychoactive Alkaloids Responsible for Kanna Effects [acslab.com]
- 5. This compound alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docdroid.net [docdroid.net]
- 13. benchchem.com [benchchem.com]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. altruistik.co [altruistik.co]
Application Notes and Protocols: Mesembrine as a Pharmacological Tool for Studying Monoamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894) is a principal alkaloid found in the plant Sceletium tortuosum, traditionally used for its mood-enhancing properties.[1] In modern pharmacology, this compound has emerged as a valuable research tool for investigating the complex mechanisms of monoamine neurotransmission. Its primary mechanism of action is as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), exhibiting high affinity for the serotonin transporter (SERT).[1][2] Additionally, emerging evidence suggests that this compound and high-mesembrine extracts of Sceletium tortuosum may also function as monoamine releasing agents, partly through the upregulation of the vesicular monoamine transporter-2 (VMAT-2).[3][4][5][6] this compound also demonstrates weak inhibition of phosphodiesterase 4 (PDE4).[1]
These application notes provide a comprehensive overview of this compound's pharmacological profile and offer detailed protocols for its use in studying monoamine release. The information presented here is intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound on serotonergic and other monoaminergic systems.
Data Presentation
The following table summarizes the quantitative data on this compound's interaction with key molecular targets involved in monoamine neurotransmission.
| Target | Parameter | Value | Species/System |
| Serotonin Transporter (SERT) | Kᵢ | 1.4 nM | Human |
| Dopamine Transporter (DAT) | Activity | Negligible | Not Specified |
| Norepinephrine Transporter (NET) | Activity | Negligible | Not Specified |
| Phosphodiesterase 4B (PDE4B) | IC₅₀ | 7.8 µM | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
SERT Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin transporter (SERT) using a competitive radioligand binding assay.
Materials:
-
HEK293 cells expressing human SERT (hSERT)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]Citalopram or [³H]Paroxetine)
-
Non-labeled competitor (e.g., Citalopram or Paroxetine) for non-specific binding
-
This compound
-
96-well microplates
-
Cell harvester with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluency.
-
Harvest cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of non-labeled competitor, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the microplate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using non-linear regression.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
VMAT-2 Protein Expression Analysis by Western Blot
Objective: To determine the effect of this compound on the expression level of VMAT-2 protein in a cellular model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-VMAT-2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 15 and 30 minutes).[4] Include a vehicle control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-VMAT-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the relative expression of VMAT-2, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Monoamine Release Assay from Synaptosomes
Objective: To measure the effect of this compound on the release of monoamines (e.g., serotonin, dopamine) from isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)
-
Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll or Ficoll for density gradient centrifugation
-
Krebs-Ringer buffer
-
This compound
-
High-potassium buffer (for depolarization-induced release)
-
HPLC system with electrochemical detection
-
Microcentrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold sucrose homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Layer the supernatant onto a Percoll or Ficoll density gradient and centrifuge at high speed to separate the synaptosomes.
-
Collect the synaptosome fraction and wash with Krebs-Ringer buffer.
-
-
Monoamine Release Assay:
-
Resuspend the synaptosomes in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with different concentrations of this compound or vehicle.
-
Stimulate monoamine release by adding high-potassium buffer (depolarization) or a releasing agent.
-
Terminate the release by rapid centrifugation to pellet the synaptosomes.
-
Collect the supernatant, which contains the released monoamines.
-
-
Quantification of Monoamines:
-
Analyze the supernatant using an HPLC system with electrochemical detection to separate and quantify the different monoamines.
-
-
Data Analysis:
-
Express the amount of released monoamine as a percentage of the total synaptosomal monoamine content.
-
Compare the release in the presence of this compound to the vehicle control to determine its effect on monoamine release.
-
In Vivo Microdialysis
Objective: To measure the effect of systemic administration of this compound on extracellular levels of monoamines in the brain of a freely moving animal.
Materials:
-
Laboratory animal (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic administration (e.g., intraperitoneal injection)
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Implant a microdialysis probe into the desired brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).
-
-
Microdialysis Experiment:
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound systemically.
-
Continue to collect dialysate samples at regular intervals to monitor changes in extracellular monoamine levels.
-
-
Quantification of Monoamines:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-drug monoamine levels as a percentage of the baseline levels.
-
Plot the time course of the effect of this compound on extracellular monoamine concentrations.
-
Conclusion
This compound's unique pharmacological profile as a potent SERT inhibitor with potential VMAT-2 upregulating properties makes it an invaluable tool for neuropharmacological research. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate effects of this compound on monoamine release and reuptake. By utilizing these methodologies, scientists can further elucidate the therapeutic potential of this compound and its derivatives in the context of mood and cognitive disorders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Silico Modeling of Mesembrine Docking to the Serotonin Transporter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine (B35894) is a prominent alkaloid found in the plant Sceletium tortuosum, which has been traditionally used for its mood-enhancing properties. Scientific research has identified this compound as a potent serotonin (B10506) reuptake inhibitor (SRI), primarily exerting its effects by binding to the serotonin transporter (SERT). This mechanism of action is shared by many commercially available antidepressant medications. In silico modeling, particularly molecular docking, serves as a powerful computational tool to investigate the interaction between this compound and SERT at a molecular level. This allows for the prediction of binding affinity, identification of key interacting residues, and a deeper understanding of its inhibitory mechanism. These insights are invaluable for the rational design of novel therapeutics targeting the serotonin signaling pathway.
Data Presentation
The following table summarizes the key quantitative data related to the binding affinity of this compound and its derivatives with the serotonin transporter.
| Compound | Parameter | Value | Notes |
| This compound | Kᵢ (Binding Affinity) | 1.4 nM | The inhibition constant (Kᵢ) indicates a high binding affinity of this compound to SERT. A lower Kᵢ value corresponds to a higher affinity.[1][2] |
| This compound | IC₅₀ (Inhibitory Concentration) | 4.3 µg/ml (~14.85 µM) | The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound required to inhibit 50% of SERT activity in vitro.[2] |
| Δ7-Mesembrenone | Binding Free Energy (ΔG) | -5.882 kcal/mol | This in silico molecular docking score suggests a strong binding affinity to the serotonin transporter. Direct experimental Kᵢ or IC₅₀ values are not as readily available in the reviewed literature for this derivative.[3] |
Experimental Protocols
This section provides a detailed methodology for performing an in silico molecular docking study of this compound to the human serotonin transporter (hSERT). This protocol is designed to be a general guide and may require optimization based on the specific software and computational resources available.
Protocol 1: Molecular Docking of this compound to the Human Serotonin Transporter (hSERT)
Objective: To predict the binding pose and estimate the binding affinity of this compound to the hSERT using molecular docking.
Materials:
-
Software:
-
Molecular graphics visualization software (e.g., UCSF Chimera, PyMOL)
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Protein Data Bank (PDB) accession number for hSERT (e.g., 5I6X, 5I71)
-
-
Ligand Structure: 2D structure of this compound.
Methodology:
-
Protein Preparation: a. Download the crystal structure of the human serotonin transporter from the Protein Data Bank (e.g., PDB ID: 5I6X). This structure is co-crystallized with the SSRI paroxetine. b. Load the PDB file into a molecular visualization tool like UCSF Chimera. c. Remove all non-essential molecules from the structure, including water molecules, ions, and the co-crystallized ligand (paroxetine). d. Inspect the protein for any missing atoms or side chains. Use the software's tools to repair any structural defects. e. Add polar hydrogen atoms to the protein structure. f. Assign partial charges to the protein atoms (e.g., Gasteiger charges). g. Save the prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
Ligand Preparation: a. Draw the 2D chemical structure of this compound using a chemical drawing software. b. Convert the 2D structure into a 3D structure. c. Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). d. Assign partial charges to the ligand atoms. e. Define the rotatable bonds in the ligand structure. f. Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
Docking Simulation: a. Define the binding site (grid box) on the SERT protein. The binding site can be centered on the location of the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand. b. Configure the docking parameters in the software. This includes specifying the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm. c. Run the molecular docking simulation. The software will generate multiple possible binding poses of this compound within the SERT binding site and calculate a corresponding binding affinity score for each pose.
-
Analysis of Results: a. Analyze the docking results to identify the most favorable binding pose, which is typically the one with the lowest binding energy score. b. Visualize the predicted binding pose of this compound in the SERT active site using molecular graphics software. c. Identify the key amino acid residues in the SERT binding pocket that interact with this compound. d. Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the surrounding amino acid residues.
Visualizations
Serotonin Reuptake and Inhibition by this compound
Caption: Serotonin reuptake inhibition by this compound at the synapse.
In Silico Docking Workflow
Caption: A generalized workflow for molecular docking studies.
References
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Mesembrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine, an alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its potential psychoactive properties, including anxiolytic and antidepressant effects. For any centrally acting compound, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.
These application notes provide a comprehensive overview of the principal methods for assessing the BBB permeability of this compound. The protocols detailed herein cover in silico, in vitro, and in vivo approaches, offering a multi-tiered strategy for a thorough evaluation. Understanding the extent and mechanisms of this compound's transport across the BBB is essential for its development as a potential therapeutic agent for neurological or psychiatric disorders.
Data Presentation: Quantitative Assessment of this compound's BBB Permeability
A systematic evaluation of this compound's BBB permeability will generate quantitative data that is best summarized in a tabular format for clear comparison and interpretation. Below is a template for presenting such data.
| Assay Type | Model | Parameter | Value | Interpretation | Reference |
| In Silico | QSAR Model | Predicted logBB | - | - | [1][2][3][4][5] |
| In Vitro | PAMPA-BBB | Pe (10-6 cm/s) | - | High/Medium/Low Permeability | [6][7][8][9][10] |
| In Vitro | MDCK-MDR1 Cells | Papp (A-B) (10-6 cm/s) | - | Apparent Permeability | [11][12][13][14][15] |
| Papp (B-A) (10-6 cm/s) | - | Apparent Permeability | [11][12][13][14][15] | ||
| Efflux Ratio (ER) | - | Substrate for P-gp? (ER > 2) | [11][12][13][14][15] | ||
| In Vitro | Caco-2 Cells | Papp (A-B) (10-6 cm/s) | - | Apparent Permeability | [11][16][17][18][19] |
| Papp (B-A) (10-6 cm/s) | - | Apparent Permeability | [11][16][17][18][19] | ||
| Efflux Ratio (ER) | - | Substrate for Efflux Transporters? | [11][16][17][18][19] | ||
| In Vivo | In Situ Brain Perfusion | Kin (mL/s/g) | - | Unidirectional Uptake Rate | [20][21] |
| In Vivo | Microdialysis | Brain/Plasma Ratio | - | Extent of Brain Penetration | [22][23][24][25][26] |
Note: This table should be populated with experimental data as it becomes available.
Experimental Protocols
In Silico Prediction of BBB Permeability
In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties.[1][4]
Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Obtain the 2D or 3D structure of this compound. This can be sourced from chemical databases like PubChem.
-
Calculate relevant molecular descriptors. These include but are not limited to:
-
Molecular weight
-
LogP (octanol-water partition coefficient)
-
Polar Surface Area (PSA)
-
Number of hydrogen bond donors and acceptors
-
Rotatable bonds
-
-
Utilize a pre-built QSAR model or software for BBB permeability prediction. Several commercial and academic software packages are available (e.g., ADMET Predictor™, QikProp).
-
Input the calculated descriptors for this compound into the model.
-
Analyze the output, which is typically a predicted logBB value (the logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood).
Interpretation of Results:
-
logBB > 0.3: Compound readily crosses the BBB.
-
logBB < -1.0: Compound is poorly distributed to the brain.
-
-1.0 < logBB < 0.3: Compound shows moderate BBB penetration.
In Vitro Assessment of BBB Permeability
In vitro models offer a more direct measure of permeability in a biological or semi-biological system.
The PAMPA-BBB assay is a high-throughput method that models passive diffusion across the BBB.[6][7][8][9][10]
Protocol:
-
Prepare the PAMPA "sandwich" plate. This consists of a 96-well donor plate and a 96-well acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., porcine brain polar lipid extract) to mimic the BBB.[8][10]
-
Prepare the this compound donor solution. Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a known concentration.
-
Fill the acceptor plate wells with buffer.
-
Carefully place the donor plate onto the acceptor plate.
-
Add the this compound donor solution to the donor plate wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., 25°C or 37°C).[10]
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * (VA / (A * t)) Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
A is the filter area.
-
t is the incubation time.
-
Interpretation of Results:
-
Pe > 4.0 x 10-6 cm/s: High probability of BBB permeation.
-
2.0 x 10-6 cm/s < Pe < 4.0 x 10-6 cm/s: Medium probability of BBB permeation.
-
Pe < 2.0 x 10-6 cm/s: Low probability of BBB permeation.
This assay is used to assess both passive permeability and active efflux mediated by P-glycoprotein (P-gp), a key efflux transporter at the BBB.[11][12][13][14][15]
Protocol:
-
Culture MDCK-MDR1 cells on semi-permeable filter inserts (e.g., Transwell™) until a confluent monolayer is formed. This typically takes 4-5 days.[12]
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Perform a bidirectional transport experiment.
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (lower) chamber.
-
-
Incubate for a specified time (e.g., 60-120 minutes) at 37°C.[12][13]
-
Collect samples from the receiver chamber at designated time points.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
Interpretation of Results:
-
An ER > 2 suggests that this compound is a substrate for P-gp and is actively pumped out of the brain.[17]
While primarily a model for intestinal absorption, the Caco-2 cell line can also provide insights into general permeability and interaction with various efflux transporters expressed on these cells.[16][17][18][19]
Protocol:
-
Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[17]
-
Confirm monolayer integrity by measuring TEER and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Conduct a bidirectional transport study as described for the MDCK-MDR1 assay (Section 2.2.2).
-
Calculate Papp (A-B), Papp (B-A), and the Efflux Ratio.
Interpretation of Results:
-
The Papp values provide an indication of the overall permeability of this compound.
-
An ER > 2 suggests that this compound may be a substrate for efflux transporters present on Caco-2 cells (e.g., P-gp, BCRP, MRPs).[17]
In Vivo Assessment of BBB Permeability
In vivo methods provide the most physiologically relevant data on BBB permeability in a living organism.
This technique allows for the precise measurement of the unidirectional influx of a compound into the brain from the cerebral circulation.[20][21]
Protocol:
-
Anesthetize the animal (typically a rat).
-
Surgically expose the common carotid artery.
-
Insert a catheter into the external carotid artery and ligate other branches to isolate the cerebral circulation.
-
Initiate perfusion with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 5-300 seconds).[20]
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain and measure the concentration of this compound and the vascular marker in the brain tissue.
-
Calculate the brain uptake clearance (Kin) .
Interpretation of Results:
-
Kin provides a quantitative measure of the rate of this compound transport across the BBB.
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the brain's extracellular fluid (ECF) over time.[22][23][24][25][26]
Protocol:
-
Surgically implant a microdialysis probe into a specific brain region of interest in a freely moving animal.
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Continuously perfuse the microdialysis probe with a physiological solution (perfusate) at a slow, constant flow rate.
-
Collect the dialysate samples at regular intervals. The dialysate will contain this compound that has diffused from the brain ECF across the probe's semi-permeable membrane.
-
Simultaneously, collect blood samples to determine the plasma concentration of this compound.
-
Analyze the this compound concentration in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Interpretation of Results:
-
Kp,uu ≈ 1: Indicates that this compound crosses the BBB primarily by passive diffusion and is not subject to significant efflux.
-
Kp,uu < 1: Suggests that this compound is actively transported out of the brain.
-
Kp,uu > 1: Suggests that this compound is actively transported into the brain.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Potential transport mechanisms of this compound across the BBB.
Experimental Workflow for In Vitro BBB Permeability Assessment
Caption: Workflow for in vitro assessment of this compound's BBB permeability.
Logical Relationship for In Vivo BBB Permeability Studies
Caption: Logical flow for conducting in vivo BBB permeability studies of this compound.
References
- 1. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 2. In silico prediction of blood brain barrier permeability: an Artificial Neural Network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 6. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paralab.es [paralab.es]
- 10. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
- 20. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antibody pharmacokinetics in rat brain determined using microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Mesembrine's quaternary carbon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Mesembrine, with a specific focus on the challenges associated with the construction of its critical quaternary carbon center.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The principal synthetic hurdle is the construction of the sterically congested benzylic quaternary stereocenter at the C3a position of the octahydroindole core.[1][2] This requires the formation of a carbon-carbon bond at a highly hindered position, often with control of stereochemistry.
Q2: What are the most common strategies for constructing the quaternary carbon of this compound?
Several successful strategies have been developed, including:
-
Palladium-catalyzed α-arylation of cyclohexenones.
-
Rhodium-catalyzed [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide.[3][4][5]
-
Anionic oxy-Cope rearrangement.[6]
-
Asymmetric gold-catalyzed cycloisomerization of 1,4-diynamides.
-
Tandem α-arylation/allylation of 3-ethoxy-2-cyclohexenone.[7]
-
Conjugate addition followed by intramolecular alkylidene C-H insertion.
Q3: Are there any specific protecting groups that are problematic in this compound synthesis?
Yes, the choice of the nitrogen protecting group can be critical. For example, in some synthetic routes, the removal of a tosyl (Ts) group has proven to be low-yielding under various conditions. In contrast, a tert-butoxycarbonyl (Boc) group can be more readily removed under acidic conditions. However, the use of an o-nitrobenzenesulfonyl (o-Ns) group, intended for easy removal with thiols, led to a complex mixture in a key coupling step in one reported synthesis.[3]
Q4: How do the different synthetic strategies compare in terms of efficiency?
The efficiency of this compound total syntheses varies significantly. Modern approaches aim for conciseness and high overall yields. For instance, a tandem α-arylation/allylation strategy has achieved the synthesis in six steps with a 17.8% overall yield.[7][8] Another concise route utilizing a Rh(I)-catalyzed [5+1] cycloaddition and a Pd-catalyzed coupling reaction has been reported to be completed in four steps from a known compound.[3][4][5] The classical synthesis by Shamma, in contrast, was a much longer 21-step process.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed α-Arylation of Cyclohexenone
Possible Causes:
-
Catalyst Inhibition: The palladium catalyst can be inhibited by impurities in the reagents or solvents. Iodide ions from aryl iodides can sometimes poison the catalyst.
-
Ligand Incompatibility: The choice of phosphine (B1218219) ligand is crucial for the success of the coupling reaction. An inappropriate ligand can lead to slow reaction rates or side product formation.
-
Steric Hindrance: The sterically demanding nature of the quaternary carbon formation can lead to a sluggish reaction.
-
Base Incompatibility: The strength and nature of the base can significantly impact the reaction outcome. Strong bases may cause decomposition of sensitive functional groups.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous. Degas solvents to remove oxygen, which can deactivate the palladium catalyst.
-
Ligand Screening: If the reaction is not proceeding as expected, screen a variety of phosphine ligands (e.g., dppe, (S)-Antphos, (R)-DTBM-Segphos) to find the optimal one for your specific substrate.[3][4]
-
Vary Reaction Temperature: Gradually increase the reaction temperature to overcome the activation energy barrier associated with steric hindrance. Monitor for decomposition.
-
Base Optimization: Test different bases, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃), to find the best balance between reactivity and substrate stability.
-
Aryl Halide Choice: If using an aryl iodide, consider switching to an aryl bromide or triflate, as iodide can sometimes inhibit the catalyst.
Troubleshooting Workflow for Low Yield in Pd-Catalyzed α-Arylation
References
- 1. Heterocyclic Amaryllidaceae Alkaloids: Biosynthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Total Synthesis of (-)-Mesembrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mesembrine Extraction from Sceletium tortuosum (Kanna)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Mesembrine (B35894) and other key alkaloids from Sceletium tortuosum.
Frequently Asked Questions (FAQs)
Q1: What are the primary psychoactive alkaloids in Kanna, and how do they influence extraction strategy?
A1: The primary psychoactive alkaloids in Kanna are from the this compound family, including this compound, mesembrenone, and ∆7-mesembrenone.[1] this compound is typically the most abundant and is a potent serotonin (B10506) reuptake inhibitor.[1][2] The relative concentrations of these alkaloids can vary and significantly impact the pharmacological profile of the extract.[1] Your choice of extraction and purification methods will determine the final alkaloid profile of your extract.
Q2: Which parts of the Sceletium tortuosum plant are optimal for this compound extraction?
A2: The alkaloid composition varies between different parts of the plant. Research indicates that the shoots (leaves and stems) contain higher levels of this compound, while the roots tend to have higher concentrations of ∆7-mesembrenone and mesembrenone.[1][3] Therefore, for maximizing this compound yield, the shoots are the preferred plant material.[3]
Q3: How does pre-processing of Kanna, such as drying and fermentation, affect this compound content?
A3: Pre-processing has a significant impact on the final alkaloid profile. Fermentation, a traditional preparation method, has been shown to decrease the concentration of this compound while increasing the concentration of ∆7-mesembrenone.[1] One study noted a transformation where this compound decreased from 1.33% to 0.05% over a 10-day fermentation period, with a corresponding increase in ∆7-mesembrenone.[1] Crushing the plant material before drying can also lead to a substantial increase in total alkaloid levels.[1] Drying the plant material should be done at a maximum of 40°C to prevent degradation of heat-sensitive alkaloids.[4][5]
Q4: What are the recommended analytical methods for quantifying this compound in extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the quantitative analysis of this compound-type alkaloids.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for identifying and quantifying these alkaloids.[1] For accurate quantification, it is crucial to use certified reference standards for each alkaloid.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the extraction of this compound from Sceletium tortuosum.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | While various solvents can be used, ethanol (B145695) is effective for a full-spectrum extract.[5][6] For higher purity, a subsequent acid-base extraction is recommended to isolate the alkaloids.[1] Dichloromethane can also be used for extraction of the free base alkaloids.[1][4] |
| Inadequate Cell Wall Disruption | Ensure the dried plant material is ground into a fine powder.[1] This increases the surface area for solvent penetration and improves extraction efficiency. |
| Suboptimal Plant Material | Use the shoots (leaves and stems) for higher concentrations of this compound.[1][3] The alkaloid content can also be influenced by the plant's growing conditions and harvest time.[7] |
| Insufficient Extraction Time or Temperature | For maceration with ethanol, an extraction period of 7-14 days is suggested.[1][6] If using heat-assisted methods, be cautious as excessive heat can lead to alkaloid degradation.[1][6][8] Optimization of temperature for each specific method is recommended. |
Issue 2: Degradation of Alkaloids During Extraction
| Possible Cause | Recommended Solution |
| Exposure to Excessive Heat | Alkaloids in Kanna are sensitive to heat.[5] When evaporating the solvent, use a rotary evaporator at a controlled, low temperature.[1][5] Avoid boiling water for aqueous extractions; gentle simmering is preferred.[6][8] |
| Exposure to Light | This compound and its related alkaloids can degrade upon exposure to light.[5] Conduct extraction and storage in a dark environment or use amber-colored glassware. |
| pH Instability | Extreme pH levels can lead to the degradation of certain alkaloids.[1] Maintain control over the pH of your extraction and purification solutions. When performing an acid-base extraction, do not use overly strong acids or bases. |
Issue 3: High Levels of Impurities in the Final Extract
| Possible Cause | Recommended Solution |
| Non-Selective Solvent | Ethanol is a polar solvent and will co-extract other non-target compounds.[6] To increase purity, a subsequent acid-base extraction can be performed to separate the basic alkaloids from neutral and acidic impurities.[1] |
| Presence of Oxalic Acid | Sceletium tortuosum contains significant levels of oxalic acid, which can co-extract with the alkaloids.[1][9] Traditional fermentation is believed to reduce oxalate (B1200264) levels. For unfermented material, purification steps like acid-base extraction are crucial to remove these impurities.[1] |
| Inadequate Purification | For high-purity this compound, further purification using chromatographic techniques such as column chromatography or preparative HPLC may be necessary.[6] |
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Content (Leaves, Stems, Flowers) | ~0.86% | [2] |
| This compound Content (Roots) | ~0.3% | [2] |
| Typical this compound Yield (Dry Leaves) | 15 - 35 mg per gram | [4] |
| Total Alkaloid Content (Plant) | 3.5% - 18% | [10] |
| Ethanol Extraction Ratio (Kanna:Ethanol) | 1:4 | [6] |
| Aqueous Extraction Ratio (Kanna:Water) | 1:10 | [6] |
Experimental Protocols
Protocol 1: Full-Spectrum Ethanol Extraction
This protocol is designed to produce a robust, full-spectrum extract containing a range of phytochemicals.[6]
-
Preparation of Plant Material: Dry the Kanna shoots and grind them into a fine powder.[1]
-
Maceration: Combine the powdered Kanna with 95% ethanol in a 1:4 ratio (plant material to solvent) in a sealed glass vessel.[6]
-
Extraction: Agitate the mixture once daily for 7-14 days at room temperature, away from direct light.[1][6]
-
Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.[1][6]
-
Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature (not exceeding 40°C) to prevent alkaloid degradation.[1] The resulting product is a concentrated crude extract.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This protocol is used to purify the crude extract obtained from Protocol 1 by separating the basic alkaloids from non-polar impurities and acidic compounds.[1]
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, making them water-soluble.[1]
-
Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar impurities. Discard the non-polar solvent layer.[1]
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base (e.g., ammonium (B1175870) hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.[1]
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane). Repeat this step three times for maximum recovery.[1]
-
Final Evaporation: Collect and combine the organic layers and evaporate the solvent under reduced pressure to obtain a purified alkaloid extract.[1]
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Examining The Key Psychoactive Alkaloids Responsible for Kanna Effects [acslab.com]
- 3. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docdroid.net [docdroid.net]
- 5. nextlevelsmart.nl [nextlevelsmart.nl]
- 6. healingherbals.store [healingherbals.store]
- 7. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 8. reddit.com [reddit.com]
- 9. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 10. WO2021086345A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
Optimizing dosage and administration routes for in vivo Mesembrine studies
Welcome to the technical support center for researchers utilizing Mesembrine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound in vivo?
A1: this compound primarily exerts its effects through two main mechanisms:
-
Serotonin (B10506) Reuptake Inhibition: this compound is a potent serotonin reuptake inhibitor (SRI)[1][2]. It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors[1][2].
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound also acts as a phosphodiesterase-4 (PDE4) inhibitor[1][3]. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which can modulate various downstream signaling pathways[3].
Q2: What are the recommended dosage ranges for this compound in rodents?
A2: The optimal dosage of this compound can vary depending on the animal model, administration route, and the specific research question. Most of the published data uses this compound-containing extracts like Zembrin®. However, some studies with isolated alkaloids provide guidance. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Administration Route | Dosage Range (Pure this compound) | Reference / Note |
| Mouse | Oral Gavage (p.o.) | 10 - 80 mg/kg | Based on studies with alkaloid extracts showing antidepressant effects.[4] |
| Intraperitoneal (i.p.) | Data for pure this compound is limited. Start with a lower dose (e.g., 5-10 mg/kg) and escalate. | General recommendation for novel compounds. | |
| Intravenous (i.v.) | Data for pure this compound is limited. Pharmacokinetic studies are recommended. | A study on this compound pharmacokinetics in mice noted poor oral bioavailability, suggesting IV administration for achieving higher systemic exposure.[5][6] | |
| Rat | Oral Gavage (p.o.) | 12.5 - 50 mg/kg (of Zembrin® extract) | Studies with Zembrin® have shown antidepressant and anxiolytic effects in this range.[4][7][8][9][10][11][12] The pure this compound equivalent would be lower. |
| Intraperitoneal (i.p.) | Data for pure this compound is limited. Start with a lower dose (e.g., 5-10 mg/kg) and escalate. | General recommendation for novel compounds. |
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound depends on its solubility and the chosen administration route. This compound is a hydrophobic compound, which can present challenges for aqueous formulations.
| Administration Route | Recommended Vehicle | Preparation Notes |
| Oral Gavage (p.o.) | - 0.5% Carboxymethyl cellulose (B213188) (CMC) in water- 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline- Corn oil | For suspensions, ensure uniform mixing before each administration. For solutions with organic solvents, be mindful of potential toxicity and use the lowest effective concentration.[5][13][14][15] |
| Intraperitoneal (i.p.) | - Sterile Saline (0.9% NaCl) with a co-solvent (e.g., DMSO, Ethanol) if necessary- 10% DMSO + 90% Saline | Ensure the final concentration of the organic solvent is low to minimize irritation and toxicity. The solution should be sterile-filtered.[16][17][18][19] |
| Intravenous (i.v.) | - Sterile Saline (0.9% NaCl) with a solubilizing agent (e.g., cyclodextrin) or co-solvent. | The formulation must be a clear, sterile solution. The pH should be close to physiological levels. |
Troubleshooting Guides
Problem 1: Low or inconsistent behavioral effects after oral administration.
Possible Cause: Poor oral bioavailability of this compound.
Troubleshooting Steps:
-
Confirm Bioavailability: Pharmacokinetic studies in mice have shown that this compound has poor oral bioavailability[5][6][20]. If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration of this compound after oral administration.
-
Optimize Formulation:
-
Particle Size Reduction: If using a suspension, reducing the particle size of the this compound powder through micronization can increase its surface area and improve dissolution.
-
Use of Solubilizing Agents: Incorporate solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween 80) in your formulation to enhance solubility in the gastrointestinal tract[9][21][22][23].
-
Lipid-Based Formulations: Consider formulating this compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS) or nanoliposomes, which can improve absorption via the lymphatic pathway and bypass first-pass metabolism[20][24][25].
-
-
Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes that bypass the gastrointestinal tract and first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
Problem 2: High variability in behavioral data between animals.
Possible Causes:
-
Environmental Factors: Rodents are sensitive to their environment. Inconsistent lighting, noise levels, or handling can significantly impact behavioral outcomes[26][27][28][29][30].
-
Experimenter Variability: Differences in handling techniques between experimenters can introduce variability.
-
Animal-Specific Factors: The age, sex, and strain of the animals can influence their response to this compound[30].
Troubleshooting Steps:
-
Standardize Environmental Conditions:
-
Maintain consistent lighting levels in the testing room.
-
Minimize noise and other disturbances during testing.
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
-
-
Consistent Handling:
-
Ensure all experimenters use the same gentle and consistent handling techniques.
-
Handle the animals for a few days prior to the experiment to habituate them to the experimenter.
-
-
Control for Animal-Specific Variables:
-
Use animals of the same age, sex, and strain within an experiment.
-
Report these details in your methodology.
-
Be aware that the estrous cycle in female rodents can influence behavioral results.
-
Problem 3: No significant effect observed in the Forced Swim Test or Elevated Plus Maze.
Possible Causes:
-
Inappropriate Dosage: The dose of this compound may be too low or too high.
-
Timing of Administration: The time between drug administration and behavioral testing may not be optimal to capture the peak effect.
-
Assay Sensitivity: The specific parameters of your behavioral assay may not be sensitive enough to detect the effects of this compound.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound that produces the desired effect without causing confounding side effects (e.g., sedation or hyperactivity).
-
Time-Course Study: Perform a time-course study to determine the time of peak drug effect after administration. This will help you to establish the optimal pre-treatment time for your behavioral experiments.
-
Review Assay Protocol:
-
Forced Swim Test: Ensure the water temperature is appropriate and that the scoring of immobility is consistent and reliable.
-
Elevated Plus Maze: Check the lighting conditions in the testing room, as this can significantly affect anxiety-like behavior. Ensure the maze dimensions are appropriate for the species being tested.
-
Experimental Protocols
Forced Swim Test (FST) - General Protocol for Mice
-
Apparatus: A transparent plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Gently place the mouse into the cylinder of water.
-
Record the session (typically 6 minutes) with a video camera.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Score the last 4 minutes of the test for the total duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) - General Protocol for Rats
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and time before the test.
-
Place the rat in the center of the maze, facing one of the closed arms.
-
Allow the rat to explore the maze for a set period (typically 5 minutes).
-
Record the session with a video camera.
-
-
Data Analysis: Analyze the time spent in the open arms and the number of entries into the open arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the serotonin transporter (SERT).
Caption: this compound inhibits phosphodiesterase-4 (PDE4).
Caption: General workflow for in vivo behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mathewsopenaccess.com [mathewsopenaccess.com]
- 21. benchchem.com [benchchem.com]
- 22. academicjournals.org [academicjournals.org]
- 23. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mathewsopenaccess.com [mathewsopenaccess.com]
- 25. researchgate.net [researchgate.net]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Guide to Behavioral Testing in Mice and Rats - Amuza Inc [amuzainc.com]
- 30. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
Technical Support Center: Mesembrine Quantification by HPLC-UV
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of mesembrine (B35894) and related alkaloids from Sceletium species using HPLC-UV.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound and its related alkaloids?
For most Sceletium alkaloids, including this compound, the optimal UV detection wavelength is 228 nm.[1][2][3] While other wavelengths like 280 nm and 325 nm have been used, 228 nm generally provides better sensitivity for the majority of these compounds.[1] An exception is ∆⁷-mesembrenone, which has a λmax at 290nm.[1] A Photo Diode Array (PDA) detector can be beneficial to analyze the UV spectra of the peaks online to ensure peak purity and correct identification.[1][2]
Q2: I am not getting good separation between this compound and other alkaloids. What can I do?
Poor resolution between this compound and other alkaloids like mesembrenone, ∆⁷-mesembrenone, mesembranol (B1196526), and epimesembranol is a common issue. Here are several approaches to improve separation:
-
Mobile Phase Optimization: The composition of the mobile phase is critical. A common mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and an additive like ammonium (B1175870) hydroxide (B78521).[1][2][4][5] You can try adjusting the ratio of water to ACN. For instance, a mobile phase of water:ACN:ammonium hydroxide solution (70:30:0.01 v/v/v) has been shown to resolve ∆⁷-mesembrenone, mesembrenone, and this compound.[1][5] For resolving mesembranol and this compound, a ratio of 72:28:0.01 (v/v/v) has been used.[2][4]
-
Gradient Elution: If an isocratic system (constant mobile phase composition) fails to provide adequate separation, a gradient elution program can be employed.[1] A gradient system can help in resolving complex mixtures of alkaloids with different polarities.[1] A previously reported method used a 25-minute gradient program with methanol (B129727) and 1% acetic acid in water.[1][6]
-
Column Selection: A C18 column is commonly used for the separation of this compound-type alkaloids.[1][2][3] Ensure your column is in good condition and suitable for the analysis.
Q3: My peak shapes are poor (e.g., tailing or broadening). How can I improve them?
Poor peak shape can be caused by several factors. Here's a systematic way to troubleshoot this issue:
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase.[7] Ideally, the sample should be dissolved in the mobile phase itself.[8] Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like alkaloids. The addition of a small amount of ammonium hydroxide helps to maintain a consistent pH and can improve peak shape by preventing interactions with residual silanols on the column.[1][2][4][5]
-
Column Issues: Peak tailing can also be a sign of a deteriorating column.[7] Consider flushing the column with a strong solvent or replacing it if necessary.[9] A guard column can help protect the analytical column from contaminants in the sample matrix.[7][10]
Q4: I am observing significant baseline noise and drift. What are the potential causes and solutions?
Baseline instability can compromise the accuracy of your quantification. Common causes and their solutions are:
-
Mobile Phase Issues: Air bubbles in the mobile phase are a frequent cause of baseline noise.[7][8] Ensure your mobile phase is properly degassed. Contaminated or poorly prepared mobile phases can also lead to a drifting or noisy baseline.[8][11] Always use high-purity (HPLC grade) solvents and freshly prepared buffers.[8]
-
Pump Malfunctions: Inconsistent flow from the pump can cause pressure fluctuations and a noisy baseline.[7] Check for leaks in the pump and ensure the check valves are functioning correctly.[7][8]
-
Detector Problems: A dirty flow cell in the UV detector can also contribute to baseline noise. Flushing the flow cell may resolve the issue.
Q5: My retention times are shifting between injections. How can I troubleshoot this?
Retention time instability can make peak identification and quantification unreliable. Here are some common reasons for retention time drift:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[7] This is particularly important when using a new mobile phase or after a gradient elution.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention times.[7] If you are using an online mixing system, verify that it is functioning correctly.[10]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[9][10] Using a column oven to maintain a constant temperature is recommended.[9]
-
Flow Rate Instability: Issues with the HPLC pump can cause the flow rate to vary, leading to inconsistent retention times.[7]
Experimental Protocol: Quantification of this compound in Sceletium Plant Material
This protocol is based on a validated HPLC-UV method.[1][2][3]
1. Sample Preparation
-
Accurately weigh the dried and powdered Sceletium plant material.
-
Perform an extraction using methanol. A typical procedure involves sonicating the plant material in methanol for 20 minutes.[1]
-
Filter the extract through a 0.45 µm PVDF membrane filter before injection.[1]
2. HPLC-UV System and Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column (e.g., Hypersil® C18) is recommended.[1]
-
Mobile Phase: A mixture of Water:Acetonitrile:Ammonium Hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v).[1][5]
-
Flow Rate: A typical flow rate is 1 mL/min.[6]
-
Injection Volume: 20 µL.[12]
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples. A validated range of 400-60,000 ng/mL has been reported.[1][2][3]
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC-UV method for the quantification of this compound and related alkaloids.[1][2][3]
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 400 - 60,000 | >0.99 |
| Mesembrenone | 400 - 60,000 | >0.99 |
| ∆⁷-Mesembrenone | 400 - 60,000 | >0.99 |
| Mesembranol | 400 - 60,000 | >0.99 |
| Epimesembranol | 400 - 60,000 | >0.99 |
Table 2: Accuracy and Precision
| Analyte | Accuracy (%) | Inter-day Precision (RSD %) |
| This compound | 94.8 - 103.6 | < 3.0 |
| Mesembrenone | 94.8 - 103.6 | < 3.0 |
| ∆⁷-Mesembrenone | 94.8 - 103.6 | < 3.0 |
| Mesembranol | 94.8 - 103.6 | < 3.0 |
| Epimesembranol | 94.8 - 103.6 | < 3.0 |
Table 3: Recovery, LOD, and LOQ
| Analyte | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 95 - 105 | 100 | 200 |
| Mesembrenone | 95 - 105 | 100 | 200 |
| ∆⁷-Mesembrenone | 95 - 105 | 100 | 200 |
| Mesembranol | 95 - 105 | 100 | 200 |
| Epimesembranol | 95 - 105 | 100 | 200 |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the experimental workflow for this compound quantification and a logical approach to troubleshooting common HPLC-UV issues.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Troubleshooting workflow for common HPLC-UV issues.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
- 12. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Mesembrine Degradation: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with mesembrine (B35894), an alkaloid from Sceletium tortuosum, preventing its degradation during sample preparation is critical for accurate analysis and the development of stable formulations. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges in handling this sensitive compound. This compound is known to be susceptible to degradation from heat, light, and unfavorable pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound are exposure to excessive heat, light, and unstable pH levels.[1] Fermentation of the plant material can also alter the alkaloid profile, leading to a decrease in this compound concentration.[1]
Q2: What is the ideal pH range for working with this compound solutions?
A2: While specific quantitative data on this compound stability across a wide pH range is limited in publicly available literature, it is generally recommended to maintain a slightly acidic to neutral pH during extraction and processing. Acidic conditions are used in the initial stages of acid-base extraction to protonate alkaloids, making them water-soluble.[1] Subsequently, the solution is basified to a pH of approximately 9-10 to deprotonate the alkaloids for extraction into an organic solvent.[1] However, prolonged exposure to highly alkaline conditions should be avoided.
Q3: How does temperature affect this compound stability?
A3: High temperatures can lead to the degradation of this compound. It is crucial to use controlled and gentle heating during solvent evaporation steps, such as using a rotary evaporator under reduced pressure.[1] Whenever possible, extractions and sample handling should be performed at room temperature or below.
Q4: What precautions should be taken regarding light exposure?
A4: this compound is susceptible to photodegradation. All extraction procedures and storage of extracts should be conducted in amber-colored glassware or in the dark to prevent degradation caused by light exposure.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3] |
| Inappropriate solvent selection. | Ethanol (B145695) is a commonly used polar solvent for extracting this compound alkaloids.[1] For a more targeted extraction and higher purity, an acid-base extraction protocol is recommended.[1] | |
| Insufficient extraction time. | For maceration with ethanol, an extraction period of 7-14 days is suggested.[1] For other methods, optimize the extraction time by analyzing the yield at different intervals. | |
| Presence of Impurities in the Final Extract | Co-extraction of non-target compounds. | If using a broad-spectrum solvent like ethanol, a subsequent acid-base extraction can be performed to separate the basic this compound from neutral and acidic impurities.[1] |
| Presence of oxalic acid. | Sceletium tortuosum contains significant levels of oxalic acid. Traditional fermentation is believed to reduce oxalate (B1200264) levels. For unfermented material, acid-base extraction is crucial for its removal.[1] | |
| Degradation of this compound During Storage | Improper storage conditions. | This compound compositions can be stable for at least 18 months if kept cool, dry, and away from any light source.[4] For long-term storage of this compound in solution, a study showed stability for at least 2 years when dissolved in ethanol and stored at -20°C. |
| Inconsistent Analytical Results | Degradation during sample preparation for analysis. | Minimize the time samples are exposed to light and elevated temperatures before analysis. Use amber vials for autosamplers. Ensure the mobile phase and sample diluent are at a suitable pH. |
| Matrix effects in LC-MS analysis. | Develop and validate a robust analytical method, such as UHPLC-QToF-MS, which can offer high sensitivity and specificity. Use an internal standard to correct for any matrix effects. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound from Sceletium tortuosum
This protocol outlines a standard laboratory procedure for the extraction and purification of this compound.
-
Preparation of Plant Material: Dry the plant material (Sceletium tortuosum) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Initial Extraction:
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1 M HCl or 5% acetic acid) for 24-48 hours.[1][5] This protonates the alkaloids, forming their water-soluble salts.
-
Alternatively, perform a Soxhlet extraction with a suitable solvent like methanol (B129727) or ethanol.
-
-
Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.
-
Defatting: Wash the acidic extract with a non-polar solvent such as hexane (B92381) or petroleum ether to remove fats, oils, and other non-polar impurities.[1] Discard the non-polar solvent layer.
-
Basification: Adjust the pH of the aqueous extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate).[1] This deprotonates the this compound, converting it to its free base form, which is soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with a non-polar organic solvent like dichloromethane (B109758) or chloroform.[1] The free-base this compound will partition into the organic layer.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (below 40°C) to obtain the crude this compound extract.[1]
-
Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.[3]
Protocol 2: Sample Preparation for HPLC Analysis
This protocol provides a general method for preparing this compound extracts for quantitative analysis.
-
Stock Solution Preparation: Accurately weigh the crude this compound extract and dissolve it in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.
-
Sample Preparation: Dilute the sample extracts with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter before injecting them into the HPLC system to remove any particulate matter that could damage the column.
Visualizing Workflows and Degradation Pathways
To aid in the understanding of the processes involved in this compound sample preparation and the factors that can lead to its degradation, the following diagrams are provided.
References
Technical Support Center: Strategies to Enhance the Chiral Separation of Mesembrine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the chiral separation of Mesembrine enantiomers. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful enantioseparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of this compound enantiomers.
| Question/Issue | Possible Causes & Solutions |
| Why am I seeing poor or no resolution between the this compound enantiomers? | 1. Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For alkaloids like this compound, polysaccharide-based CSPs are a good starting point. Solution: Screen different polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD, Chiralcel® OD). Their chiral recognition mechanisms differ, and one may provide better selectivity for this compound. 2. Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[1] Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase. For basic compounds like this compound, the addition of a small amount of a basic additive like diethylamine (B46881) (DEA) can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[1] 3. Inadequate Temperature Control: Temperature can affect the thermodynamics of the chiral recognition process. Solution: Experiment with different column temperatures. Lowering the temperature can sometimes enhance the stability of the transient diastereomeric complexes, leading to better resolution.[1] |
| My this compound peaks are tailing significantly. How can I improve the peak shape? | 1. Secondary Interactions with Residual Silanols: As a basic compound, this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase, leading to peak tailing.[1] Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This will compete with the this compound for active sites on the stationary phase and reduce tailing.[1] 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue. |
| I'm observing inconsistent retention times for the this compound enantiomers. | 1. Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase. Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved. 2. Mobile Phase Instability or Inaccurate Preparation: Changes in the mobile phase composition, even minor ones, can affect retention times. Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use. |
| How can I increase the separation efficiency (sharper peaks)? | 1. High Flow Rate: A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to broader peaks. Solution: Try reducing the flow rate. This can increase the number of theoretical plates and improve peak sharpness. 2. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Solution: Minimize the length and internal diameter of all connecting tubing. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for this compound?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H or Chiralcel® OD-H, with a normal-phase mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol with the addition of 0.1% diethylamine (DEA) to improve peak shape for the basic this compound molecule.[1]
Q2: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of this compound?
A2: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often higher separation efficiency. The low viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure.
Q3: How do mobile phase additives like diethylamine (DEA) enhance the separation of this compound enantiomers?
A3: As a basic alkaloid, this compound can interact with residual acidic silanol groups on the surface of the silica-based stationary phase. These secondary interactions can lead to peak tailing and poor resolution. A basic additive like DEA competes with this compound for these active sites, masking them and leading to more symmetrical peaks and potentially improved resolution.[1]
Q4: Can temperature be used to optimize the chiral separation of this compound?
A4: Yes, temperature is a critical parameter in chiral method development. Varying the column temperature can alter the thermodynamics of the interaction between the enantiomers and the chiral stationary phase, which can significantly impact selectivity and resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Q5: My resolution is still not optimal after trying different mobile phases. What else can I do?
A5: If you have thoroughly screened different mobile phase compositions and still have poor resolution, consider the following:
-
Try a different chiral stationary phase: The chiral recognition mechanism varies between different CSPs. Switching from an amylose-based to a cellulose-based column, or vice versa, can often provide the necessary change in selectivity.
-
Change the alcohol modifier: Switching between isopropanol, ethanol, and methanol (B129727) can alter the selectivity of the separation.
-
Consider a different chromatographic mode: If you are using normal-phase, exploring polar organic or reversed-phase modes on a compatible chiral column could be beneficial.
Quantitative Data Summary
The following tables provide a hypothetical comparison of different chiral separation methods for this compound enantiomers. This data is illustrative and serves as a target for method development.
Table 1: Comparison of Chiral HPLC Methods
| Parameter | Method A: Chiralpak AD-H | Method B: Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA | n-Hexane/Ethanol (85:15 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 11.5 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Peak Asymmetry (As) | 1.2 | 1.3 |
Table 2: Comparison of Chiral SFC Methods
| Parameter | Method C: Chiralpak AD-3 | Method D: Chiralcel OD-3 |
| Mobile Phase | CO2/Methanol (80:20 v/v) + 0.2% DEA | CO2/Ethanol (85:15 v/v) + 0.2% DEA |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 35°C | 35°C |
| Retention Time (Enantiomer 1) | 2.5 min | 3.1 min |
| Retention Time (Enantiomer 2) | 3.0 min | 3.7 min |
| Resolution (Rs) | 2.5 | 2.0 |
| Peak Asymmetry (As) | 1.1 | 1.2 |
Experimental Protocols
The following are detailed model protocols for the chiral separation of this compound enantiomers by HPLC and SFC. These should be considered as starting points for method development and optimization.
Protocol 1: Chiral HPLC Method for this compound Enantiomers
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
2. Reagents and Mobile Phase:
-
n-Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Diethylamine (DEA).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA.
-
Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol and 1 mL of DEA. Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
5. Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Run the chromatogram and identify the two enantiomer peaks.
-
Calculate the resolution and peak asymmetry.
Protocol 2: Chiral SFC Method for this compound Enantiomers
1. Instrumentation and Column:
-
SFC system with a UV detector and back pressure regulator.
-
Chiral Stationary Phase: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm).
2. Reagents and Mobile Phase:
-
Supercritical CO2 (SFC grade).
-
Methanol (HPLC grade).
-
Diethylamine (DEA).
-
Co-solvent: Methanol with 0.2% DEA.
-
Mobile Phase: 80% CO2 and 20% Co-solvent.
3. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Dissolve the racemic this compound standard in methanol to a concentration of 1 mg/mL.
5. Procedure:
-
Equilibrate the Chiralpak® AD-3 column with the mobile phase until the system pressure and temperature are stable.
-
Inject the prepared this compound sample.
-
Run the chromatogram and identify the two enantiomer peaks.
-
Calculate the resolution and peak asymmetry.
Visualizations
References
Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of Mesembrine
Welcome to the technical support center for the analysis of Mesembrine (B35894) in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS analysis of this compound?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from biological samples (e.g., plasma, urine, tissue homogenates), these interfering components can include salts, lipids, proteins, and metabolites.[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample (from which the analyte is absent). A significant difference between these two signals indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the LC flow after the analytical column. A dip or rise in the baseline signal when a blank matrix sample is injected indicates the regions of ion suppression or enhancement.
Q3: What are the primary causes of matrix effects in biological samples?
A3: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds that interfere with the ionization process of this compound in the mass spectrometer's ion source.[1][5] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[2][6] Other sources include salts from buffers, formulation excipients from drug products, and metabolites of other administered drugs. These substances can compete with this compound for ionization, alter the droplet formation and evaporation in the ion source, or form adducts.[4][5]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound compensate for matrix effects?
A4: Yes, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1][5] A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to this compound and will therefore co-elute and experience the same degree of ion suppression or enhancement.[7][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[8]
Troubleshooting Guide
Q5: I am observing poor peak shape (e.g., tailing, splitting) for this compound. Could this be related to matrix effects?
A5: While poor peak shape is often a chromatographic issue (e.g., column degradation, improper mobile phase), it can also be influenced by matrix components.[9] High concentrations of matrix components can overload the column or interact with the analyte, leading to distorted peak shapes.[1]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove more of the interfering matrix components.[10]
-
Optimize Chromatography: Adjust the gradient profile to better separate this compound from the matrix interferences. Ensure the mobile phase pH is appropriate for this compound's chemical properties.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, potentially improving peak shape.[11] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Q6: My recovery of this compound is low and inconsistent. How can I troubleshoot this?
A6: Low and inconsistent recovery is often related to the sample preparation process and can be exacerbated by matrix effects.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Assess the recovery of your current sample preparation method. This is done by comparing the peak area of an analyte spiked into a blank matrix before extraction to the peak area of an analyte spiked into the matrix after extraction.
-
Optimize Sample Preparation: If using protein precipitation, try different precipitation solvents (e.g., methanol (B129727), acetonitrile) or a combination. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, ensure the chosen sorbent and elution solvents are optimal for this compound.
-
Check for Protein Binding: this compound may bind to plasma proteins. Ensure your extraction method effectively disrupts this binding.
-
Q7: I am seeing a significant difference in this compound quantification between different lots of blank biological matrix. What could be the cause?
A7: Variability between different lots of biological matrix is a strong indicator of matrix effects. The composition and concentration of endogenous components can differ between individuals or batches, leading to varying degrees of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution to correct for lot-to-lot variability in matrix effects.[1]
-
Matrix Matching: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. If possible, pool several different lots of blank matrix to create a more representative matrix for your standards.
-
Enhance Sample Cleanup: A more effective sample preparation method will remove more of the variable endogenous components, reducing the lot-to-lot differences.[10]
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for this compound in Human Plasma
| Parameter | QC Low (ng/mL) | QC Mid (ng/mL) | QC High (ng/mL) |
| Matrix Factor | 0.92 | 0.95 | 0.91 |
| Recovery (%) | 88.5 | 91.2 | 89.8 |
| Process Efficiency (%) | 81.4 | 86.8 | 82.5 |
-
Matrix Factor is calculated as the peak response of the analyte spiked post-extraction into a blank matrix divided by the peak response of the analyte in a neat solution. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
-
Recovery (%) is the percentage of the analyte recovered from the sample preparation process.
-
Process Efficiency (%) is a measure of the overall efficiency of the analytical method, combining the effects of recovery and matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold methanol containing the internal standard (e.g., quinine (B1679958) or a SIL-IS for this compound).[12]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS system.
Protocol 2: Post-Extraction Addition Method to Assess Matrix Effect
-
Prepare Set A: Spike a known concentration of this compound into a neat solution (e.g., mobile phase).
-
Prepare Set B: Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final step (e.g., before injection), spike the extracted matrix with the same concentration of this compound as in Set A.
-
Prepare Set C: Spike the same concentration of this compound into the blank biological matrix before extraction.
-
Inject and analyze all samples.
-
Calculate Matrix Factor: (Mean Peak Area of Set B) / (Mean Peak Area of Set A).
-
Calculate Recovery: (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100%.
-
Calculate Process Efficiency: (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100%.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: A typical sample preparation workflow using protein precipitation.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantification of this compound and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Mesembrine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for behavioral studies of mesembrine (B35894), with a focus on reducing experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our behavioral data with a Sceletium tortuosum extract. What are the likely sources of this variability?
A1: High variability when using Sceletioum tortuosum extracts is a common issue and can stem from the complex and variable chemical composition of the extract itself. The primary active alkaloids, including this compound, mesembrenone, mesembrenol, and mesembranol, are present in different ratios depending on the plant's chemotype, growing conditions, and processing methods.[1] This can lead to inconsistent pharmacological effects between different batches of extract. Furthermore, some studies suggest that the antidepressant-like effects of Sceletium tortuosum may arise from a synergistic interaction between its various constituent alkaloids, whereas the anxiolytic effects are more directly attributed to this compound.[2][3]
Troubleshooting Steps:
-
Standardized Extracts: Whenever possible, use a standardized extract, such as Zembrin®, which has a defined concentration of total alkaloids, with specified ratios of mesembrenone, mesembrenol, and this compound.[3][4]
-
Chemical Analysis: If using a non-standardized extract, perform chemical analysis (e.g., GC-MS) on each batch to determine the concentration of key alkaloids.[1] This will allow you to correlate behavioral outcomes with specific alkaloid profiles.
-
Synthetic this compound: For studies focused on the specific effects of this compound, consider using a synthetic version to eliminate the confounding variables of other alkaloids.
Q2: Are there known sex differences in the behavioral response to this compound in rodents?
A2: While direct comparative studies on this compound are limited, the broader field of neuroscience has well-documented sex differences in the behavioral and neurobiological responses of rodents to stress and psychoactive compounds. For instance, male and female rodents can exhibit different baseline levels of anxiety and may employ different strategies in spatial navigation and decision-making tasks.[5] In a study using an unpredictable chronic mild stress (UCMS) model, male rats showed increased anhedonia and anxiety, while females did not.[2][3] Hormonal fluctuations during the estrous cycle in females can also contribute to variability, although some meta-analyses suggest that females are not inherently more variable than males in many behavioral measures.[6][7]
Troubleshooting Steps:
-
Include Both Sexes: To improve the generalizability of your findings, include both male and female animals in your experimental design.
-
Account for Estrous Cycle: In female rodents, monitor the stage of the estrous cycle and either test at a consistent stage or ensure that all stages are equally represented across your experimental groups.
-
Analyze Data by Sex: Analyze your behavioral data separately for males and females to identify any sex-specific effects of this compound.
Q3: How does the route of administration (oral gavage vs. intraperitoneal injection) impact the behavioral effects of this compound?
A3: The route of administration is a critical factor that can significantly influence the bioavailability, pharmacokinetics, and ultimately, the behavioral effects of this compound. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common methods, each with its own advantages and disadvantages.[8][9][10] I.p. injections generally lead to more rapid absorption and higher peak plasma concentrations, while oral administration subjects the compound to first-pass metabolism in the liver, which can alter its chemical structure and reduce bioavailability.[8][11] The stress associated with each procedure can also differ, with oral gavage potentially being more stressful for the animals if they are not properly habituated.[12]
Troubleshooting Steps:
-
Consistency is Key: Use the same route of administration for all animals within a study.
-
Consider Pharmacokinetics: The choice of administration route should be informed by the research question. If you are investigating the effects of a rapid-acting anxiolytic, i.p. injection may be more appropriate. For studies modeling human consumption, oral gavage is more relevant.
-
Habituation: Properly habituate animals to the chosen administration procedure to minimize stress-induced variability in behavioral outcomes.[13]
Q4: Can the experimenter influence the results of behavioral studies?
A4: Yes, the experimenter can be a significant source of variability in animal behavioral studies.[14] Factors such as the experimenter's sex, handling technique, and even their level of anxiety can influence the animals' behavior.[15] For example, rodents have been shown to exhibit a stress response to male experimenters but not female experimenters.[15] Inconsistent handling can also lead to stress, which can confound the results of behavioral tests.[16][17]
Troubleshooting Steps:
-
Consistent Experimenter: Ideally, a single, well-trained experimenter should conduct all behavioral testing for a given study.
-
Standardized Handling: Implement a standardized and non-aversive handling protocol (e.g., using a tunnel or cupping the hands instead of tail-picking) and ensure all experimenters adhere to it.[16][17]
-
Blinding: Whenever possible, the experimenter should be blind to the experimental conditions (e.g., which animals received this compound vs. placebo) to prevent unconscious bias in data collection and scoring.
-
Habituation to Experimenter: Allow animals to habituate to the presence and handling of the experimenter before initiating behavioral testing.[13]
Q5: What statistical approaches can be used to account for and reduce variability in our data?
A5: Appropriate statistical analysis is crucial for managing and interpreting variability in preclinical behavioral data. The choice of statistical test depends on the experimental design and the nature of the data.[18][19]
Recommended Approaches:
-
Power Analysis: Conduct a power analysis before starting your study to determine the appropriate sample size needed to detect a statistically significant effect, which can help avoid false negatives due to underpowered studies.
-
Analysis of Variance (ANOVA): Use ANOVA for experiments with more than two groups to compare mean outcomes.[18][19] For repeated measures (e.g., pre- and post-treatment), a repeated-measures ANOVA is appropriate.[20]
-
Analysis of Covariance (ANCOVA): ANCOVA can be used to statistically control for baseline differences between groups, which can reduce variability and increase the power of your analysis.[20]
-
Non-parametric Tests: If your data does not follow a normal distribution, use non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test).[21]
-
Report Effect Sizes: In addition to p-values, report effect sizes (e.g., Cohen's d, eta-squared) to indicate the magnitude of the observed effects.[22]
Data Presentation: Comparative Effects of this compound and Sceletium tortuosum Extract
Table 1: Dose-Dependent Effects of a Standardized Sceletium tortuosum Extract (Zembrin®) on Anxiety-Like Behavior in Male Wistar Rats
| Treatment Group | Dose (mg/kg/day) | Behavioral Outcome (Elevated Plus Maze) |
| Placebo | 0 | Baseline anxiety levels |
| Zembrin® | 5 | Reduced stress-induced self-soothing behavior |
| Zembrin® | 20 | No significant effect on anxiety-like behavior |
Source: Adapted from Murbach et al. (2014)[23]
Table 2: Comparative Anxiolytic-Like Effects of a Standardized Sceletium tortuosum Extract (Zembrin®) and Isolated this compound in a Chronic Unpredictable Mild Stress (UCMS) Model in Male Rats
| Treatment Group | Dose (mg/kg) | Behavioral Outcome (Anxiety-Like Behavior) |
| Saline | 0 | Increased anxiety-like behavior due to UCMS |
| Zembrin® | 12.5 | Decreased anhedonia- and anxiety-like behavior |
| This compound (MES) | Equivalent to 12.5 mg/kg Zembrin® | Transient decrease in anhedonia-like behavior |
Source: Adapted from Gericke et al. (2025)[2][3]
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 50 x 50 cm with 35 cm high walls)
-
Video camera and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.
-
Testing:
-
Gently place the mouse or rat in the center of the arena.
-
Record the animal's behavior for a predetermined period (typically 5-10 minutes).
-
The experimenter should remain out of the animal's sight during the test.
-
-
Data Analysis: Use video tracking software to quantify parameters such as:
-
Total distance traveled (locomotor activity)
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior; less time in the center suggests higher anxiety)
-
Frequency of rearing and grooming behaviors.
-
Forced Swim Test
Objective: To assess depressive-like behavior in rodents.
Materials:
-
Cylindrical container (e.g., 25 cm diameter, 50 cm height)
-
Water at 24-25°C
-
Video camera
-
Towels and a warming lamp for drying the animals
Procedure:
-
Preparation: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats).
-
Pre-test (for rats): On day 1, place the rat in the water for 15 minutes. This is done to induce a state of immobility on the test day.
-
Test: 24 hours after the pre-test (for rats) or on the first exposure (for mice), place the animal in the water for a 5-6 minute session.
-
Recording: Video record the entire session from the side.
-
Post-test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until it is completely dry.
-
Data Analysis: Score the video for the duration of immobility (floating with only minor movements to keep the head above water). Increased immobility time is interpreted as depressive-like behavior.
Sucrose (B13894) Preference Test
Objective: To assess anhedonia (a core symptom of depression) in rodents.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, present the animals with two bottles, both containing the 1% sucrose solution.
-
Baseline: For the next 48 hours, give the animals a choice between one bottle of 1% sucrose solution and one bottle of tap water. Weigh the bottles before and after to measure consumption.
-
Deprivation: Before the test, deprive the animals of food and water for a set period (e.g., 12-24 hours).
-
Test: Present the animals with one bottle of 1% sucrose solution and one bottle of tap water for a specific duration (e.g., 1-2 hours).
-
Measurement: Weigh the bottles before and after the test to determine the amount of each liquid consumed.
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%. A lower sucrose preference is indicative of anhedonic-like behavior.
Mandatory Visualizations
Caption: Dual inhibitory action of this compound on SERT and PDE4.
Caption: A standardized workflow to minimize experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Exploring Sex Differences in Rodent Behavior [neuronline.sfn.org]
- 6. Sex differences in variability across timescales in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. starrlifesciences.com [starrlifesciences.com]
- 8. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of inter-individual variability in experimenters’ sensitivity and training on behavioral assessment of animal models of vestibular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sex-specific stress and biobehavioral responses to human experimenters in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Handling method affects measures of anxiety, but not chronic stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kolaido.com [kolaido.com]
- 20. Methods for Analysis of Pre-Post Data in Clinical Research: A Comparison of Five Common Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Improving the efficiency of the aza-Michael addition step in Mesembrine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mesembrine, with a specific focus on optimizing the efficiency of the intramolecular aza-Michael addition step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My intramolecular aza-Michael addition is resulting in a low yield of this compound. What are the primary factors to investigate?
Low yields in the cyclization to form the this compound core can stem from several factors. A systematic evaluation of the following is recommended:
-
Nitrogen Protecting Group: The choice of the protecting group on the amine is critical. For instance, in some syntheses, the removal of a tosyl (Ts) group followed by cyclization using conditions like sodium/naphthalene has resulted in low yields.[1] In contrast, deprotection of a Boc group followed by spontaneous or mildly catalyzed cyclization has been reported with higher yields (e.g., 73%).[1]
-
Catalyst/Reaction Conditions: The reaction can be sensitive to the choice of acid or base catalyst, or it may proceed spontaneously upon deprotection. The optimal conditions depend on the specific substrate. Both acidic and basic conditions have been employed in the synthesis of related alkaloids.[2]
-
Purity of the Precursor: Ensure the acyclic precursor, the γ,γ-disubstituted α,β-cyclohexenone, is of high purity. Impurities can interfere with the cyclization.
-
Reaction Time and Temperature: The reaction may not have reached completion, or side reactions could be occurring at the chosen temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: I am observing the formation of multiple products alongside the desired this compound. What are the likely side reactions?
The formation of multiple products can be a significant challenge. Potential side reactions include:
-
Retro-Aza-Michael Addition: The intramolecular aza-Michael addition can be reversible, especially at elevated temperatures, leading to the accumulation of the starting acyclic amine.
-
Polymerization: The α,β-unsaturated carbonyl moiety of the precursor can be susceptible to polymerization, particularly in the presence of strong bases or acids.
-
Epimerization: The stereocenter at the 3a-position is crucial for the biological activity of this compound. Harsh reaction conditions can lead to epimerization, resulting in a mixture of diastereomers.
-
Oxidation: The enolate intermediate or the final product may be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.
Q3: How can I improve the diastereoselectivity of the aza-Michael addition?
Achieving the correct cis-3a-aryloctahydroindole stereochemistry is essential. The diastereoselectivity of the cyclization can be influenced by:
-
Catalyst Choice: Chiral organocatalysts have been successfully employed in intramolecular aza-Michael additions to control stereochemistry in the synthesis of other alkaloids.[3][4]
-
Solvent: The polarity of the solvent can influence the transition state of the cyclization and, consequently, the diastereomeric ratio of the product.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable product.
Data Presentation: Aza-Michael Addition in this compound Synthesis
The following table summarizes different conditions and reported yields for the aza-Michael addition step in various synthetic routes to this compound and related structures.
| Precursor Protecting Group | Deprotection/Cyclization Conditions | Solvent | Yield | Reference |
| Tosyl (Ts) | Na/naphthalene | - | Low | [1] |
| Boc | TFA, then spontaneous cyclization | CH₂Cl₂ | 73% | [1] |
| Boc | Acid-base sequence | - | - | [2] |
| - (primary amine) | HCl | EtOH, H₂O | 50% (over 2 steps) | [5] |
Experimental Protocols
Protocol 1: Boc-Deprotection followed by Spontaneous Intramolecular Aza-Michael Addition [1]
This protocol is adapted from a concise total synthesis of (-)-Mesembrine.
-
Dissolution: Dissolve the N-Boc protected γ,γ-disubstituted α,β-cyclohexenone precursor in an appropriate solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Deprotection: Add trifluoroacetic acid (TFA) to the solution at room temperature to initiate the removal of the Boc protecting group.
-
Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the deprotection is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, (-)-Mesembrine, can be purified by column chromatography on silica (B1680970) gel to afford the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in the aza-Michael addition.
Caption: Reaction pathway for the intramolecular aza-Michael addition.
References
Dealing with interfering compounds in the analysis of Mesembrine from crude extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Mesembrine (B35894) and related alkaloids from crude plant extracts, primarily Sceletium tortuosum (Kanna).
Frequently Asked Questions (FAQs)
Q1: What are the primary interfering compounds I should expect when analyzing this compound from crude Sceletium tortuosum extracts?
A1: When working with crude extracts of Sceletium tortuosum, you can expect interference from several classes of compounds. These include other structurally similar this compound-type alkaloids (e.g., mesembrenone, mesembrenol, and Δ7-mesembrenone), which can be isobaric or have similar retention times, making chromatographic separation challenging.[1][2][3] Additionally, the complex plant matrix contains pigments (chlorophylls, carotenoids), fats, waxes, and organic acids like oxalic acid, which is found in significant levels (3.6-5.1%) in Sceletium species.[4][5] These compounds can cause matrix effects, contaminate analytical columns, and interfere with accurate quantification.
Q2: Which extraction method is best for minimizing co-extraction of interfering compounds?
A2: A simple acid-base extraction is a highly effective method for selectively isolating alkaloids like this compound and reducing many non-alkaloidal interferences.[5][6] This process involves:
-
An initial extraction with an acidified aqueous solution to protonate the alkaloids, making them water-soluble.
-
A "defatting" step where the acidic solution is washed with a non-polar solvent (like hexane (B92381) or dichloromethane) to remove fats, waxes, and other non-polar impurities.[5]
-
Basification of the aqueous solution (to pH 9-10) to deprotonate the alkaloids into their free-base form.[5]
-
A final extraction of the now non-polar alkaloids into an organic solvent (e.g., dichloromethane), leaving polar impurities behind in the aqueous phase.[5][7]
This multi-step process yields a much cleaner extract compared to a simple one-step solvent extraction with methanol (B129727) or ethanol (B145695) alone.[7][8]
Q3: My HPLC chromatogram shows many unresolved peaks at the beginning of the run. What is the likely cause and solution?
A3: A cluster of unresolved peaks at the beginning of an HPLC run (often called a "solvent front") is typically due to highly polar or water-soluble compounds present in the crude extract that have little or no retention on a reverse-phase C18 column.[9] These can include salts, sugars, and organic acids. To resolve this, implementing a sample cleanup procedure like Solid-Phase Extraction (SPE) or a Liquid-Liquid Extraction (LLE) acid-base wash is highly recommended before injection.[10][11][12] These techniques will selectively isolate the alkaloids from the highly polar interfering compounds.
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: Yes, Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) is a viable method for analyzing this compound-type alkaloids.[9][13] However, GC analysis requires the analytes to be thermally stable and volatile. While this compound can be analyzed directly, derivatization may sometimes be necessary for other alkaloids in the extract to improve their thermal stability and chromatographic behavior. It's crucial to ensure your sample is sufficiently clean, as non-volatile materials from the crude extract can contaminate the GC inlet and column.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Incomplete initial extraction from plant material. 2. Alkaloid degradation due to excessive heat during solvent evaporation.[8] 3. Emulsion formation during Liquid-Liquid Extraction (LLE), trapping alkaloids. 4. Incorrect pH during acid-base extraction steps. | 1. Ensure plant material is finely powdered. Increase extraction time or use sonication.[9] 2. Use a rotary evaporator at a controlled, low temperature (<40°C) for solvent removal.[8] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or centrifuge the sample. 4. Verify the pH of aqueous solutions is <2 for the acid step and >9 for the base step using a calibrated pH meter. |
| Poor Chromatographic Peak Shape (Tailing) | 1. Interaction of basic alkaloids with acidic silanol (B1196071) groups on the HPLC column. 2. Column overload from injecting a sample that is too concentrated. 3. Presence of co-eluting matrix components. | 1. Use a mobile phase with a modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 0.01%) to suppress silanol interactions.[9][14] 2. Dilute the sample and re-inject. Check that the concentration is within the linear range of the method.[15] 3. Improve sample cleanup using SPE or preparative HPLC to remove the interfering compounds.[6] |
| Shifting HPLC Retention Times | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a guard column to protect the analytical column. Implement a column washing procedure after each batch of samples. 3. Use a column oven to maintain a stable temperature throughout the analysis.[13] |
| Inconsistent Quantification Results | 1. Matrix effects (ion suppression or enhancement in MS detection). 2. Lack of a suitable internal standard. 3. Degradation of this compound in standard solutions or prepared samples. | 1. Perform a matrix effect study by comparing the response of a standard in pure solvent versus a post-extraction spiked matrix sample. If effects are significant, improve sample cleanup or use a matrix-matched calibration curve. 2. Use a stable, isotopically labeled internal standard (e.g., this compound-d6) if available. If not, use a structurally similar compound with similar extraction and ionization behavior. 3. Store stock and working solutions at low temperatures (-20°C) and protected from light. Prepare fresh calibration standards regularly. |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound analysis and purification.
Table 1: Comparison of Sample Cleanup Techniques for Alkaloid Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery Rate |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on analyte solubility and pH.[11] | Inexpensive, straightforward, and effective for removing non-polar fats and polar acids.[12] | Can be labor-intensive, time-consuming, requires large volumes of organic solvents, and emulsion formation is common.[10][12] | >80% (Method Dependent)[16] |
| Solid-Phase Extraction (SPE) | Partitioning between a liquid mobile phase and a solid stationary phase (sorbent).[11] | High selectivity, reduced solvent consumption, easier to automate, and cleaner extracts.[10][12] | Higher cost per sample (cartridges), potential for sorbent-analyte irreversible binding.[17] | 95-105%[15] |
Table 2: HPLC Method Validation Parameters for this compound-Type Alkaloids
| Parameter | Result |
| Linearity Range | 400 - 60,000 ng/mL (r² > 0.99)[15] |
| Accuracy | 94.8% - 103.6%[15] |
| Inter-day Precision (RSD) | < 3%[15] |
| Recovery | 95% - 105% (RSD < 4.5%)[15] |
| Limit of Detection (LOD) | 100 ng/mL[15] |
| Limit of Quantitation (LOQ) | 200 ng/mL[15] |
| Data from a validated HPLC-UV (228 nm) method for five this compound-type alkaloids.[15] |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE) for Cleanup
This protocol is designed to enrich this compound and other alkaloids from a crude solvent extract.
-
Acidification: Take the dried crude extract (e.g., from an initial ethanol extraction) and dissolve it in a 0.05 M sulfuric acid solution.[7]
-
Defatting: Transfer the acidic solution to a separatory funnel. Add an equal volume of dichloromethane (B109758) (CH₂Cl₂). Shake vigorously and allow the layers to separate. Drain and discard the organic (bottom) layer, which contains non-polar impurities. Repeat this wash step twice.[5][7]
-
Basification: Increase the pH of the remaining aqueous solution to ~10 using ammonium hydroxide.[5][7] This converts the protonated alkaloids to their free-base form.
-
Alkaloid Extraction: Add an equal volume of fresh dichloromethane to the separatory funnel. Shake vigorously. The deprotonated alkaloids will now partition into the organic layer.
-
Collection: Allow the layers to separate, then drain and collect the organic layer. Repeat the extraction (step 4) two more times, combining the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified alkaloid fraction.[7]
Protocol 2: Analytical HPLC Method for this compound Quantification
This protocol provides a starting point for the HPLC analysis of this compound-type alkaloids.
-
HPLC System: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., Hypersil® C18, 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (25%) in a ratio of 70:30:0.01 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the cleaned-up extract (from Protocol 1) in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.[9]
Visualized Workflows
Caption: General workflow for this compound analysis, highlighting the crucial cleanup step.
References
- 1. Forensic analysis of this compound alkaloids in Sceletium tortuosum by nonaqueous capillary electrophoresis mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. docdroid.net [docdroid.net]
- 8. healingherbals.store [healingherbals.store]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of cell culture conditions for studying Mesembrine's effects in vitro
Welcome to the technical support center for researchers investigating the effects of Mesembrine in vitro. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell culture conditions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in vitro?
This compound is a primary psychoactive alkaloid found in the plant Sceletium tortuosum.[1] Its principal mechanism of action is the inhibition of the serotonin (B10506) transporter (SERT), which blocks the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[2][3][4] this compound is a more potent SERT inhibitor than fluoxetine.[2] Additionally, it acts as a weak inhibitor of phosphodiesterase 4 (PDE4) and has been identified as a monoamine releasing agent, which may be its primary function rather than just selective serotonin reuptake inhibition.[1][5][6]
Q2: Which cell lines are most suitable for studying this compound's effects?
The choice of cell line depends on the specific research question. For studying serotonergic effects, cell lines expressing the serotonin transporter (SERT) are essential. For general toxicity and permeability studies, other cell types can be used.
Table 1: Recommended Cell Lines for this compound Research
| Cell Line | Origin | Recommended Use | Reference(s) |
| CHO (Chinese Hamster Ovary) | Hamster Ovary | Stably transfected to express human SERT, DAT, or NET for neurotransmitter uptake and binding assays. | [7] |
| Human Astrocytes | Human Brain | Investigating effects on SERT expression and monoamine release in a glial cell model. | [5][6] |
| Mouse Hippocampal Neurons | Mouse Brain | Studying effects on SERT and VMAT-2 in a neuronal context. | [5][6] |
| Caco-2 | Human Colon Adenocarcinoma | In vitro model for intestinal permeability and drug absorption studies. | [8] |
| Vero | Monkey Kidney Epithelial | General cytotoxicity and cell viability assays. | [9] |
| H295R | Human Adrenocortical | Assessing effects on steroid hormone production. | [10] |
Q3: What are the recommended basal media and supplements for these cell lines?
General cell culture conditions for most mammalian cell lines are a humidified atmosphere at 37°C with 5% CO2.[11][12] However, specific media and supplements are cell-type dependent.
-
CHO, Vero, Caco-2 Cells: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) is commonly used.[11]
-
Neuronal and Glial Cells: Specialized neuronal basal media (e.g., Neurobasal medium) with specific supplements like B-27 are often required.
-
Lymphocytic Cells: RPMI-1640 medium is frequently used for human leukemic and lymphocytic cell lines.[13]
Always consult the supplier's recommendations for your specific cell line.
Q4: What is a typical effective concentration range for this compound in vitro?
This compound's effective concentration is highly dependent on the assay and cell type. Binding assays have shown high potency.
Table 2: In Vitro Efficacy of this compound
| Assay / Target | Value Type | Reported Value | Reference(s) |
| Serotonin Transporter (SERT) | Kᵢ | 1.4 nM | [1][4] |
| Serotonin Transporter (SERT) | IC₅₀ | 4.3 µg/ml (for extract) | [4][10] |
| Phosphodiesterase 4 (PDE4) | Kᵢ | 7,800 nM (weak) | [1] |
| Phosphodiesterase 4B (PDE4B) | IC₅₀ | 7.8 µg/ml | [10] |
For cell-based assays, it is crucial to first perform a cytotoxicity test to determine the non-toxic concentration range for your specific cell line. Concentrations for functional assays typically range from nanomolar to low micromolar.
Q5: How should I prepare and store a this compound stock solution?
This compound is soluble in ethanol (B145695) and chloroform.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or ethanol. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing the final working concentrations, ensure the final solvent concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells. A vehicle control with the same final solvent concentration should always be included in experiments.
Troubleshooting Guides
Problem 1: High Cell Death or Unexpected Cytotoxicity
Q: I'm observing high levels of cell death after treating with this compound. What could be the cause and how can I fix it?
A: Unexpected cytotoxicity can arise from several factors. Follow this guide to troubleshoot the issue.
-
Confirm this compound Concentration: Double-check your calculations for serial dilutions. An error can lead to a much higher final concentration than intended.
-
Perform a Cytotoxicity Assay: Before functional assays, always determine the 50% cytotoxic concentration (CC50) for your specific cell line and experiment duration (e.g., 24, 48, 72 hours). Use an assay like MTT or Neutral Red.[9][14]
-
Check Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium should be non-toxic. Typically, this is below 0.5%, but ideally ≤0.1%. Run a vehicle-only control to confirm the solvent is not the cause of cell death.
-
Evaluate Culture Conditions: Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed or unhealthy cells are more susceptible to chemical insults.[15]
-
Purity of Compound: Ensure the this compound you are using is of high purity. Impurities could be responsible for the observed toxicity.
Table 3: Troubleshooting High Cytotoxicity
| Potential Cause | Recommended Action |
| Calculation Error | Verify all dilution calculations. Prepare a fresh dilution series from the stock solution. |
| Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT) to find the non-toxic range. Use concentrations well below the determined CC50 value.[14] |
| Solvent Toxicity | Ensure the final solvent concentration is <0.1%. Always include a vehicle control group in your experimental design. |
| Poor Initial Cell Health | Do not use cultures that are >80-90% confluent. Check for signs of stress (e.g., altered morphology, floating cells) before treatment.[12] |
| Compound Contamination | Obtain a certificate of analysis for your this compound sample or consider purchasing from a different supplier. |
Problem 2: Inconsistent or No Effect Observed
Q: I am not observing the expected inhibitory effect of this compound on serotonin reuptake. Why might this be?
A: A lack of effect can be frustrating. The following diagram outlines a logical workflow to diagnose the problem.
Caption: Troubleshooting logic for inconsistent or absent experimental results.
Problem 3: General Cell Culture Issues
Q: My cells are growing slowly, clumping, or the media pH is changing rapidly. What should I do?
A: These are common cell culture problems that can impact the reliability of your experiments.
-
Slow Growth: This can be caused by low seeding density, depleted media, incorrect incubator settings (temperature or CO2), or high cell passage number leading to senescence. Try increasing seeding density, ensuring media is fresh, and using lower passage cells.[13][16]
-
Cell Clumping: Over-trypsinization can damage cell surface proteins, leading to clumping. Ensure you are neutralizing the trypsin with serum-containing media promptly. Gently pipette to create a single-cell suspension.[17]
-
Rapid pH Change: A rapid drop in pH (media turning yellow) often indicates microbial contamination or overgrowth of cells. A rapid increase in pH (media turning pink/purple) can indicate a problem with the CO2 supply in the incubator.[17][18] Always practice strict aseptic techniques and regularly check incubator functions.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final solvent concentration) and a negative control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells and plot a dose-response curve to determine the CC50 value.
Caption: Experimental workflow for this compound cytotoxicity (MTT) assay.
Protocol 2: Serotonin Reuptake Inhibition Assay
This fluorescence-based assay measures the ability of this compound to block serotonin uptake into cells expressing SERT.[7]
-
Cell Preparation: Plate SERT-expressing cells (e.g., transfected CHO cells) in a black, clear-bottom 96-well plate and grow to confluence.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash the cells with the assay buffer. Then, add the assay buffer containing various concentrations of this compound, a positive control (e.g., Fluoxetine), and a vehicle control. Incubate for 10-20 minutes at room temperature or 37°C.
-
Substrate Addition: Add a fluorescent SERT substrate (commercially available kits provide these).
-
Uptake Reaction: Incubate for a specific period (e.g., 10-30 minutes) to allow for substrate uptake.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. The signal will be higher in wells where the transporter is active and lower where it is inhibited.
-
Data Analysis: Normalize the data to controls and plot the inhibitor concentration against the percentage of uptake inhibition to calculate the IC50 value for this compound.
Protocol 3: this compound Signaling Pathway Visualization
This compound's primary targets are the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4).
Caption: this compound inhibits SERT and weakly inhibits PDE4.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altruistik.co [altruistik.co]
- 4. caymanchem.com [caymanchem.com]
- 5. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture conditions [qiagen.com]
- 12. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting | JCRB Cell Bank [cellbank.nibn.go.jp]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Mesembrine and Fluoxetine as SERT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potency of mesembrine (B35894) and the well-established selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875), as inhibitors of the serotonin transporter (SERT). This document synthesizes available experimental data, details relevant experimental protocols, and presents visualizations to facilitate a clear understanding of their comparative pharmacology.
Executive Summary
Data Presentation: Quantitative Comparison of SERT Inhibition
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound and fluoxetine on the serotonin transporter. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Parameter | Value | Cell Line/System | Radioligand | Reference |
| This compound | Kᵢ (Binding Affinity) | 1.4 nM | Not specified in all sources | Not specified in all sources | [1] |
| Fluoxetine | Kᵢ (Binding Affinity) | 1.4 nmol/L (for R-fluoxetine) | Not specified | Not specified | |
| IC₅₀ (Inhibitory Conc.) | 5.2 nM | Human SERT expressed in HEK cells | [³H]Serotonin | ||
| Kᵢ (Binding Affinity) | 10.8 ± 1.9 nM | Mouse brain homogenates | [³H]Paroxetine |
Disclaimer: The presented Ki and IC50 values are sourced from separate studies. Direct comparison should be approached with caution as experimental methodologies can influence the outcome.
Experimental Protocols
The determination of the inhibitory potency (Ki and IC50 values) of compounds like this compound and fluoxetine on the serotonin transporter is typically performed using in vitro assays. The most common methods are radioligand binding assays and neurotransmitter uptake assays.
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay measures the affinity of a test compound for SERT by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).
Materials:
-
Cell Membranes: From cell lines stably expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity SERT radioligand such as [³H]Citalopram or [³H]Paroxetine.
-
Test Compounds: this compound and fluoxetine.
-
Reference Compound: A known SERT inhibitor for positive control.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl and KCl.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: hSERT-expressing cells are cultured, harvested, and homogenized to prepare a membrane fraction.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with the radioligand at a concentration close to its Kd value.
-
Competition: Increasing concentrations of the test compound (this compound or fluoxetine) are added to displace the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay
This functional assay directly measures the ability of a test compound to inhibit the transport of serotonin into cells.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting serotonin uptake.
Materials:
-
Cell Line: Cells endogenously or recombinantly expressing hSERT (e.g., HEK293-hSERT, JAR cells).
-
Substrate: Radiolabeled serotonin ([³H]5-HT).
-
Test Compounds: this compound and fluoxetine.
-
Reference Compound: A known SERT inhibitor.
-
Assay Buffer: A physiological buffer such as Krebs-Ringer-HEPES (KRH) buffer.
-
Instrumentation: Scintillation counter or a fluorescence plate reader if a fluorescent substrate is used.
Procedure:
-
Cell Culture: Cells are seeded in multi-well plates and grown to an appropriate confluency.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or reference compound.
-
Uptake Initiation: [³H]5-HT is added to initiate the uptake process.
-
Incubation: The cells are incubated for a defined period to allow for serotonin uptake.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of intracellular [³H]5-HT is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of serotonin uptake, is calculated from the dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of SERT Inhibition.
Caption: In Vitro SERT Inhibition Assay Workflow.
Concluding Remarks for Drug Development Professionals
The available data indicate that this compound is a high-potency SERT inhibitor, with a Ki value in the low nanomolar range, comparable to or exceeding that of fluoxetine. This positions this compound as a compelling natural product lead for the development of novel antidepressants or anxiolytics. However, the lack of direct comparative studies necessitates further research to definitively establish its relative potency and pharmacological profile against established SSRIs under standardized conditions. Future studies should aim to conduct head-to-head comparisons of this compound and fluoxetine in a battery of in vitro and in vivo models to fully characterize its therapeutic potential and selectivity. Such data will be critical for informing go/no-go decisions in a drug development pipeline.
References
Unveiling the Anxiolytic Potential of Mesembrine: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anxiolytic Effects of Mesembrine in Preclinical Models
This compound, a primary alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its potential anxiolytic (anxiety-reducing) properties.[1] This guide provides an objective comparison of this compound's performance in established preclinical anxiety models against well-known anxiolytics, Diazepam and Buspirone (B1668070). The information presented herein is supported by experimental data to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: A Dual Approach to Anxiety Relief
This compound exhibits a unique dual mechanism of action, primarily acting as a potent serotonin (B10506) reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This dual action suggests a synergistic approach to alleviating anxiety. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, a mechanism shared with many common antidepressant and anxiolytic drugs.[4] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which is involved in various signaling pathways that can promote neuroprotection and reduce inflammation, further contributing to its anxiolytic effects.[1][5][6][7]
Comparative Performance in Preclinical Anxiety Models
The anxiolytic effects of this compound have been evaluated in various preclinical models, with the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB) being the most common. These tests are designed to assess anxiety-like behaviors in rodents based on their natural aversion to open, brightly lit spaces and their exploratory drive.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is indicated by an increase in the time spent and the number of entries into the open arms.
| Compound | Dose | Animal Model | Key Findings |
| This compound | 12.5 and 25 µg/mL | Zebrafish Larvae | Showed significant anxiolytic-like effects.[8] |
| Diazepam | 0.5, 1.0, 3.0 mg/kg | Mice | Anxiolytic effect observed, with more entries into the open arms.[9] |
| Diazepam | 1.5 mg/kg | Mice | Increased percentage of time spent in the open arms.[6] |
| Buspirone | 0.5-20 mg/kg | Rat | No anxiolytic activity was observed in this particular study.[10] |
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of a rodent to remain in the periphery of an open arena versus exploring the central, more "anxiogenic" area. An increase in time spent in the center and total distance traveled are indicators of anxiolytic activity.
| Compound | Dose | Animal Model | Key Findings |
| This compound | Not specified | Rat | Decreased anxiety-like behavior in male rats subjected to chronic stress.[7] |
| Diazepam | 1, 2 mg/kg | Rat | Reduced ambulation.[11] |
| Buspirone | 1.25, 2.5 mg/kg | Rat | Reduced ambulation, particularly in females.[11] |
| Buspirone | 0.04-10 mg/kg | Rat | Produced a dose-dependent decrease in rearing.[12] |
Light-Dark Box Test (LDB)
The LDB test also capitalizes on the conflict between exploration and aversion to a brightly lit environment. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Dose | Animal Model | Key Findings |
| This compound | 12.5 µg/mL | Zebrafish Larvae | Significantly decreased locomotor activity, indicating an anxiolytic-like effect.[8] |
| Diazepam | 2-4 mg/kg | Mice | Reduced behavioral indices of anxiety in maze-naive mice. |
| Buspirone | 3.16-17.8 mg/kg (IP) | Mice | Produced significant increases in time spent in the lit area. |
| Buspirone | 10.0-56.2 mg/kg (PO) | Mice | Showed anxiolytic-like activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the standard protocols for the key experiments cited.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50 cm).
-
Animal Placement: The rodent is placed in the center of the maze, facing an open arm.
-
Test Duration: The animal is allowed to explore the maze for a period of 5 minutes.
-
Data Collection: A video camera records the session. The primary measures are the time spent in the open and closed arms and the number of entries into each arm. An arm entry is typically defined as all four paws entering the arm.
-
Interpretation: An increase in the proportion of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animal Placement: The rodent is placed in the center of the open field.
-
Test Duration: The animal's activity is recorded for a set period, typically 5 to 10 minutes.
-
Data Collection: A video tracking system records the animal's movements. Key parameters measured include the time spent in the central and peripheral zones, the total distance traveled, and the frequency of rearing (standing on hind legs).
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the central zone and may also increase overall locomotor activity.
Light-Dark Box Test (LDB) Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Animal Placement: The rodent is typically placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Test Duration: The test usually lasts for 5 to 10 minutes.
-
Data Collection: An automated system or video recording is used to measure the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Interpretation: Anxiolytic drugs are expected to increase the amount of time spent in the light compartment and the number of transitions between the two compartments.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for preclinical anxiety models.
Conclusion
The preclinical data available to date suggests that this compound holds promise as an anxiolytic agent. Its dual mechanism of inhibiting both serotonin reuptake and PDE4 distinguishes it from traditional anxiolytics like Diazepam (a benzodiazepine) and Buspirone (a serotonin 5-HT1A receptor partial agonist). While direct comparative studies are limited, the existing evidence indicates that this compound demonstrates anxiolytic-like effects across multiple established preclinical models. Further research, particularly head-to-head comparative studies with standardized methodologies, is warranted to fully elucidate the therapeutic potential of this compound and its place in the landscape of anxiolytic drug development.
References
- 1. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase‐4 in the spinal dorsal horn ameliorates neuropathic pain via cAMP‐cytokine‐Cx43 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Anxiolytic-like effects of mitragynine in the open-field and elevated plus-maze tests in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
A Comparative Guide to HPLC and GC-MS Methods for Mesembrine Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Mesembrine (B35894), a key psychoactive alkaloid from the plant Sceletium tortuosum, the choice of analytical methodology is critical for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most suitable technique for specific research needs.
While direct cross-validation studies for this compound are not extensively detailed in the available literature, a comprehensive comparison can be constructed from existing validated methods and the fundamental principles of each technique.
Performance Comparison
The following table summarizes typical validation parameters for the analysis of this compound and related alkaloids using HPLC, based on a validated method.[1][2][3][4][5] While specific, comprehensive validation data for GC-MS analysis of this compound is not as readily available in the cited literature, general performance characteristics for alkaloid analysis are included for a theoretical comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-PDA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.99 | >0.99 (Typical for alkaloids)[6] |
| Limit of Detection (LOD) | 100 ng/mL[1][2][3][4] | Method Dependent |
| Limit of Quantification (LOQ) | 200 ng/mL[1][2][3][4] | Method Dependent |
| Accuracy (Recovery) | 94.8 - 103.6%[1][2][3][4] | 70 - 110% (Typical for alkaloids)[6] |
| Precision (RSD) | < 3% (Inter-day)[1][2][3][4] | < 20% (Typical for alkaloids)[6] |
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[7] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like many alkaloids.[8][9] | Requires volatile and thermally stable compounds or derivatization.[8][9][10] |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability, though some methods analyze it directly.[11] |
| Sensitivity | High, especially when coupled with a mass spectrometer (LC-MS).[12] | High sensitivity, particularly with selected ion monitoring (SIM).[8] |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS).[12] | Excellent, with mass spectrometry providing definitive identification.[9] |
| Instrumentation | HPLC system with a suitable detector (e.g., PDA, MS). | GC system coupled with a mass spectrometer. |
| Primary Application for this compound | Quantitative analysis of this compound and related alkaloids in plant material and finished products.[1][2][3][4][5] | Qualitative and quantitative analysis, often used for metabolic studies and in forensic contexts.[13][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid analytical results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with PDA Detection
This method is well-validated for the quantitative analysis of this compound and other major alkaloids in Sceletium plant material.[1][2][3][4][5]
Sample Preparation:
-
Weigh and finely powder the dried plant material.
-
Extract a known quantity of the powder with methanol (B129727) by sonication for 20 minutes.
-
Filter the extract through a 0.45 µm PVDF membrane filter prior to injection.[1]
Chromatographic Conditions:
-
Column: Hypersil® C18 column.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide (B78521) solution (25%) in a ratio of 70:30:0.01 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound analysis, it has been used for both qualitative and quantitative purposes.
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent such as methanol.
-
The extract is then dissolved in a minimum amount of methanol.[1]
-
For certain applications, a derivatization step using a silylating agent (e.g., BSTFA+TMCS) may be employed to increase the volatility and improve the chromatographic peak shape of the alkaloids, although direct analysis is also possible.[11]
Chromatographic Conditions:
-
Column: A DB-5 or DB-1 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d.) is commonly used.[1]
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 230°C.[1]
-
Temperature Program: A temperature program is employed, for example, an initial temperature of 230°C, held for a period, and then ramped to 260°C at 1°C/min.[1] Another approach involves an isothermal hold at 150°C for 15 minutes, followed by a ramp to 320°C at 60°C/min.[1]
-
Detector: A mass spectrometer is used for detection, and a nitrogen-phosphorus detector (NPD) can also be utilized for enhanced selectivity for nitrogen-containing compounds like alkaloids.[1]
Workflow Diagrams
Caption: Experimental workflow for this compound analysis by HPLC-PDA.
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them will largely depend on the specific requirements of the study, the nature of the sample matrix, and the availability of instrumentation.
-
HPLC is a robust, reliable, and well-validated method for the routine quantitative analysis of this compound in plant materials and commercial products. Its ability to analyze non-volatile and thermally labile compounds without the need for derivatization makes it a straightforward and efficient choice for quality control applications.
-
GC-MS offers excellent selectivity and sensitivity, making it a valuable tool for the confirmation of this compound identity, for metabolic studies where the identification of metabolites is required, and in forensic analysis. While derivatization may sometimes be necessary, the high resolution and specificity of GC-MS provide a high degree of confidence in the analytical results.
For laboratories requiring routine quantification of this compound, a validated HPLC method is a practical and efficient approach. For research applications that require definitive identification, structural elucidation of related compounds, or metabolic profiling, GC-MS or the more advanced LC-MS techniques would be the methods of choice.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of this compound-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. HPLC analysis of this compound-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS, LC-MSn, LC-high resolution-MSn, and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high “Kanna” isolated from Sceletium tortuosum | Semantic Scholar [semanticscholar.org]
- 14. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of this compound and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum. (2015) | Golo M. J. Meyer | 30 Citations [scispace.com]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
Comparing the pharmacological effects of Mesembrine and Mesembrenone
An Objective Comparison of the Pharmacological Effects of Mesembrine (B35894) and Mesembrenone for Researchers and Drug Development Professionals
Introduction
This compound and Mesembrenone are the principal psychoactive alkaloids found in the South African succulent Sceletium tortuosum, commonly known as Kanna.[1][2][3] For centuries, indigenous peoples have used the plant for its mood-enhancing and stress-relieving properties.[4][5] In modern pharmacology, these compounds have garnered significant interest for their potential therapeutic applications in managing anxiety, depression, and cognitive disorders.[2][4][6] this compound and Mesembrenone, while structurally similar, exhibit distinct pharmacological profiles that dictate their primary effects and therapeutic potential.
This guide provides a detailed, objective comparison of their effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their nuanced mechanisms of action.
Primary Pharmacological Targets
The primary pharmacological activities of this compound and Mesembrenone are centered on two key targets within the central nervous system:
-
Serotonin (B10506) Transporter (SERT): Both alkaloids inhibit the reuptake of serotonin, a critical neurotransmitter for regulating mood, anxiety, and overall well-being.[2][3][7] By blocking SERT, they increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants.[8][9]
-
Phosphodiesterase 4 (PDE4): This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in intracellular signaling, inflammation, and cognitive processes. Inhibition of PDE4 leads to increased cAMP levels, which can produce anti-inflammatory effects and enhance cognitive function.[10][11]
Quantitative Comparison of Pharmacological Activity
The following table summarizes the key quantitative data regarding the inhibitory activities of this compound and Mesembrenone.
| Compound | Target | Parameter | Value | Notes |
| This compound | Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 1.4 nM[1][12][13] | A lower Kᵢ value indicates a higher binding affinity. |
| Phosphodiesterase 4 (PDE4) | Kᵢ (Binding Affinity) | 7,800 nM[1] | Indicates weak inhibitory activity. | |
| Phosphodiesterase 4 (PDE4) | IC₅₀ (Inhibitory Conc.) | 29 µM[14] | Confirms weak inhibitory activity. | |
| Mesembrenone | Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 27 nM[12][13] | Potent, but lower affinity than this compound. |
| Serotonin Transporter (SERT) | IC₅₀ (Inhibitory Conc.) | < 1 µM[12][14] | Indicates potent inhibition of serotonin reuptake. | |
| Phosphodiesterase 4 (PDE4) | IC₅₀ (Inhibitory Conc.) | < 1 µM[14] | Indicates potent inhibitory activity. | |
| Phosphodiesterase 4D (PDE4D) | IC₅₀ (Inhibitory Conc.) | 0.47 µM[15][16] | Demonstrates selective and potent PDE4 inhibition. |
Kᵢ (Inhibition Constant): The concentration of the inhibitor required to occupy 50% of the target receptors in the absence of the substrate. A lower value signifies higher binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Comparative Analysis
Serotonin Reuptake Inhibition
Both alkaloids are potent serotonin reuptake inhibitors. However, This compound exhibits a significantly higher binding affinity (Kᵢ = 1.4 nM) for the serotonin transporter compared to Mesembrenone (Kᵢ = 27 nM) .[12][13] This suggests that this compound is a more potent and selective agent for targeting SERT. Its pharmacological profile is primarily defined by this potent SRI activity, which is believed to be the main driver of the anxiolytic and mood-enhancing effects of Sceletium tortuosum.[2][17][18]
Phosphodiesterase 4 (PDE4) Inhibition
The most significant pharmacological distinction lies in their activity against PDE4. This compound is a very weak PDE4 inhibitor (Kᵢ = 7,800 nM), whereas Mesembrenone is a potent PDE4 inhibitor (IC₅₀ < 1 µM) .[1][3][14] This gives Mesembrenone a unique dual-action profile.[10][17] Its potent PDE4 inhibition is linked to anti-inflammatory effects and potential for cognitive enhancement, making it a subject of research for conditions where both mood and inflammation-related cognitive impairment are factors.[8][17]
Signaling Pathway Diagrams
The diagrams below illustrate the primary signaling pathways affected by this compound and Mesembrenone.
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound and Mesembrenone.
Caption: Potent inhibition of PDE4 by Mesembrenone leads to increased cAMP levels.
Experimental Protocols
SERT Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of test compounds for the human serotonin transporter (hSERT).[12]
Objective: To measure the ability of this compound and Mesembrenone to displace a high-affinity radioligand from hSERT expressed in cell membranes.
Materials:
-
Cell Membranes: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: this compound and Mesembrenone, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Filtration: Glass fiber filter mats (e.g., Whatman GF/B).
-
Instrumentation: Scintillation counter, cell harvester.
Methodology:
-
Preparation: Thaw hSERT-expressing cell membranes on ice and dilute to the desired concentration in the assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add solutions for:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound (this compound or Mesembrenone), radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 22°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the SERT Radioligand Binding Assay.
PDE4 Inhibition Assay (General Protocol)
This is a representative protocol for a biochemical assay to measure the inhibition of PDE4.
Objective: To determine the IC₅₀ of this compound and Mesembrenone against PDE4 enzyme activity.
Materials:
-
Enzyme: Recombinant human PDE4.
-
Substrate: cAMP.
-
Detection System: Commercially available kits are common, often using fluorescence polarization (FP) or antibody-based detection (e.g., HTRF, ELISA).
-
Test Compounds: this compound and Mesembrenone.
-
Positive Control: A known potent PDE4 inhibitor (e.g., Rolipram).
-
Assay Buffer: Buffer as recommended by the enzyme/kit manufacturer.
Methodology:
-
Assay Setup: In a microplate, add the test compounds across a range of concentrations. Also include wells for no-inhibitor (100% activity) and positive control.
-
Enzyme Addition: Add the PDE4 enzyme to all wells and incubate briefly.
-
Initiate Reaction: Add cAMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for cAMP degradation.
-
Stop Reaction & Detection: Stop the reaction and add the detection reagents. In an FP-based assay, a fluorescent tracer that binds to an anti-cAMP antibody is used. The amount of remaining cAMP is inversely proportional to the fluorescence polarization signal.
-
Data Analysis: Plot the enzyme activity against the log concentration of the inhibitor. Calculate the IC₅₀ value from the resulting sigmoidal curve.
Summary and Conclusion
This compound and Mesembrenone, the primary alkaloids of Sceletium tortuosum, exhibit distinct and compelling pharmacological profiles.
-
This compound is a highly potent and selective serotonin reuptake inhibitor (SRI) with very weak action on PDE4. Its profile makes it a strong candidate for research into novel anxiolytics and antidepressants, where high selectivity for the serotonin transporter is desired.
-
Mesembrenone functions as a dual-action inhibitor , targeting both the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4) with high potency. This dual mechanism suggests it may offer therapeutic advantages in complex neurological disorders where both mood dysregulation and neuroinflammation or cognitive deficits are present.
For drug development professionals, the differing activities of these two alkaloids provide separate but equally valuable starting points. This compound serves as a natural template for highly selective SRIs, while Mesembrenone offers a scaffold for developing novel dual-action compounds that could address a broader range of symptoms in neuropsychiatric conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. What Are Alkaloids? A Closer Look at Kanna’s Active Compounds - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Kanna Alkaloids: this compound, Mesembrenone & Δ7Mesembrenone Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 11. healingherbals.store [healingherbals.store]
- 12. benchchem.com [benchchem.com]
- 13. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healingherbals.store [healingherbals.store]
- 18. Sceletium tortuosum-derived this compound significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Mesembrine's Phosphodiesterase 4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of Mesembrine's phosphodiesterase 4 (PDE4) inhibitory activity against established and emerging PDE4 inhibitors. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development decisions.
Introduction to This compound (B35894) and PDE4 Inhibition
This compound is an alkaloid found in the plant Sceletium tortuosum, which has a history of traditional use for its mood-enhancing and anxiolytic effects.[1] One of its identified mechanisms of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting PDE4, this compound can increase cAMP concentrations, a second messenger involved in numerous cellular processes, including inflammation and neuronal signaling. This guide examines the in vivo evidence supporting this mechanism for this compound and compares it with other well-characterized PDE4 inhibitors.
Comparative In Vivo Efficacy of PDE4 Inhibitors
The following tables summarize the in vivo efficacy of this compound and selected alternative PDE4 inhibitors in various preclinical models.
Table 1: In Vivo Validation of PDE4 Inhibition
| Compound | Animal Model | Key Findings | Dosage | Administration Route | Reference |
| This compound | Unpredictable Chronic Mild Stress (UCMS) in rats | Decreased hippocampal PDE4B expression. | Not specified | Not specified | [2][3][4] |
| Rolipram | Spinal Cord Injury in rats | Abrogated SCI-induced PDE4B1 and PDE4A5 production. | 1.0 mg/kg | i.v., s.c., oral | |
| Roflumilast | Airway Disease Models in rats and guinea pigs | Inhibited eosinophilia with an ED50 of 2.7 µmol/kg (oral). Abrogated LPS-induced circulating TNFα with an ED50 of 0.3 µmol/kg (oral). | 1.0 - 52.2 µmol/kg | oral, i.v. | [5][6] |
| Apremilast | Psoriasiform Model in mice | Significantly reduced epidermal thickness and proliferation. | 5 and 25 mg/kg | oral | [7][8] |
| BPN14770 | Scopolamine-induced Amnesia in mice | Reversed cognitive deficits and increased brain cAMP levels. | 0.03 mg/kg | Not specified | [9][10][11] |
Table 2: In Vivo Potency of Alternative PDE4 Inhibitors
| Compound | Animal Model | Parameter | Value | Administration Route | Reference |
| Roflumilast | Allergen-induced early airway reactions in guinea pigs | ED50 | 1.5 µmol/kg | oral | [5][6] |
| Roflumilast | LPS-induced circulating TNFα in rats | ED50 | 0.3 µmol/kg | oral | [5][6] |
| Rolipram | Allergen-induced early airway reactions in guinea pigs | ED50 | 32.5 µmol/kg | oral | [5][6] |
Signaling Pathways and Experimental Workflows
Phosphodiesterase 4 (PDE4) Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression that can modulate inflammatory responses and neuronal plasticity.
References
- 1. Sceletium tortuosum-derived this compound significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BPN14770 | ALZFORUM [alzforum.org]
- 10. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Mesembrine compared to synthetic selective serotonin reuptake inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of mesembrine (B35894), a natural alkaloid from the plant Sceletium tortuosum, and synthetic selective serotonin (B10506) reuptake inhibitors (SSRIs), the current standard in antidepressant therapy. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, binding affinities, and potential therapeutic effects.
Executive Summary
This compound, a key psychoactive component of Sceletium tortuosum (Kanna), demonstrates a potent affinity for the serotonin transporter (SERT), comparable to that of several synthetic SSRIs.[1][2] Its primary mechanism of action is the inhibition of serotonin reuptake, which is the hallmark of the SSRI class of antidepressants.[3][4][5][6] Notably, this compound also exhibits a secondary mechanism as a weak inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in intracellular signaling.[3][5][6][7] This dual action may contribute to its unique pharmacological profile. Preclinical studies suggest that this compound and its extracts possess anxiolytic and antidepressant-like properties.[3][8] While human clinical data is still emerging, it indicates potential for stress and anxiety reduction.[9][10][11][12] Synthetic SSRIs, on the other hand, are a well-established class of drugs with extensive clinical data supporting their efficacy in the treatment of depression and anxiety disorders, though they are associated with a range of potential side effects.[13]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of commonly prescribed SSRIs.
Table 1: Comparative Binding Affinities for the Serotonin Transporter (SERT)
| Compound | Kᵢ (nM) for SERT | Notes |
| This compound | 1.4[2] | A key alkaloid in Sceletium tortuosum. |
| Escitalopram | 1.1[1] | The S-enantiomer of citalopram, known for high selectivity.[1] |
| Fluoxetine (B1211875) | 1.4 (for R-fluoxetine)[1] | One of the first widely prescribed SSRIs. |
| Paroxetine (B1678475) | Very High Affinity | Precise Kᵢ value varies across studies, but consistently high. |
| Sertraline | Moderate to High Affinity | Also shows moderate affinity for the dopamine (B1211576) transporter.[1] |
Table 2: Phosphodiesterase 4 (PDE4) Inhibition
| Compound | IC₅₀ for PDE4 | Notes |
| This compound | 7800 nM[2] | Considered a weak inhibitor. |
| Mesembrenone | 470 nM[2] | Another alkaloid in Sceletium tortuosum with greater PDE4 inhibitory activity. |
| Synthetic SSRIs | Not applicable | This is not a primary or significant mechanism of action for this class. |
Table 3: Preclinical Efficacy in a Forced Swim Test Model of Depression
| Treatment | Dosage | Outcome |
| This compound Alkaloids (low dose) | 10 mg/kg | Statistically significant reduction in immobility time compared to saline.[8] |
| This compound Alkaloids (high dose) | 80 mg/kg | No significant effect on immobility time.[8] |
| Paroxetine (SSRI) | 1 mg/kg | No significant effect on immobility time in this particular study.[8] |
| Saline (Control) | - | Baseline for comparison.[8] |
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of a compound for the serotonin transporter.
Objective: To quantify the affinity (Kᵢ) of a test compound (e.g., this compound or an SSRI) for the human serotonin transporter (hSERT).
Materials:
-
Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).
-
A radiolabeled ligand that binds to SERT (e.g., [³H]Citalopram).
-
Test compounds at various concentrations.
-
A non-labeled SERT inhibitor for determining non-specific binding (e.g., Fluoxetine).
-
Assay buffer.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: hSERT-expressing cells are cultured, harvested, and homogenized to create a preparation of cell membranes containing the transporter.
-
Binding Assay Setup: In a 96-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the test compound. Wells are also prepared for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known SERT inhibitor).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Harvesting: The contents of the wells are rapidly filtered to separate the bound radioligand from the unbound.
-
Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Serotonin Reuptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells.
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting serotonin reuptake.
Materials:
-
A cell line expressing hSERT (e.g., HEK293 or JAR cells).[14]
-
[³H]Serotonin.
-
Test compounds at various concentrations.
-
Uptake buffer.
-
96-well plates.
-
Lysis buffer.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Cells are plated in 96-well plates and grown to confluence.
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.
-
Initiation of Uptake: [³H]Serotonin is added to the wells to initiate the reuptake process.
-
Incubation: The plate is incubated for a short period at 37°C.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Counting: The cells are lysed, and the amount of [³H]Serotonin taken up is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of serotonin reuptake is plotted against the concentration of the test compound to determine the IC₅₀ value.[15]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action for this compound and SSRIs at the Synapse.
Caption: Dual Mechanism of Action of this compound.
Caption: Workflow for an In Vitro Serotonin Reuptake Assay.
Discussion
The data presented indicate that this compound is a potent serotonin reuptake inhibitor, with a binding affinity for SERT that is on par with established SSRIs like fluoxetine and escitalopram.[1][2] This provides a strong pharmacological basis for its traditional use in mood elevation and its potential as a therapeutic agent for depression and anxiety.[3][4][6][10]
The dual action of this compound as a PDE4 inhibitor, although weaker than its SERT inhibition, is a distinguishing feature from synthetic SSRIs.[3][5][6][7] PDE4 inhibitors are known to have pro-cognitive and anti-inflammatory effects, and this secondary mechanism may offer additional therapeutic benefits or a different side-effect profile compared to single-target SSRIs.[2]
Preclinical evidence from the forced swim test suggests that a low dose of this compound alkaloids can produce antidepressant-like effects.[8] It is noteworthy that in the cited study, the tested dose of paroxetine did not produce a significant effect, which may be due to the specific experimental conditions.[8]
Conclusion
This compound presents a compelling profile as a natural serotonin reuptake inhibitor with a potency comparable to synthetic SSRIs. Its dual mechanism of action through PDE4 inhibition warrants further investigation for potential synergistic therapeutic effects. While preclinical and early clinical data are promising, more rigorous research is required to fully elucidate its clinical efficacy and safety relative to the current standard of care for depressive and anxiety disorders. For drug development professionals, this compound and its analogues represent a promising area for the development of novel antidepressants with potentially unique pharmacological properties.
References
- 1. droracle.ai [droracle.ai]
- 2. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. This compound alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Sceletium tortuosum and this compound: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 9. plthealth.com [plthealth.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. supplysidesj.com [supplysidesj.com]
- 13. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating the role of Mesembrine in the synergistic antidepressant effects of Kanna extract
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Sceletium tortuosum, commonly known as Kanna, has a long history of traditional use for mood enhancement and anxiety relief. Modern psychopharmacological research has identified mesembrine (B35894) as a principal psychoactive alkaloid within Kanna, exhibiting potent serotonin (B10506) reuptake inhibition, a mechanism shared with widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants. However, the therapeutic efficacy of the whole Kanna extract is believed to extend beyond the action of this compound alone, suggesting a synergistic interplay between its various alkaloidal components. This guide provides a comparative analysis of the antidepressant effects of a this compound-rich Kanna extract and its primary alkaloid, this compound, against a standard SSRI, supported by preclinical data. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this promising area of ethnopharmacology.
Comparative Analysis of Antidepressant-like Activity
The following tables summarize the quantitative data from preclinical and in vitro studies, offering a comparative perspective on the efficacy of Kanna-related compounds versus a standard antidepressant.
Table 1: Preclinical Comparison of Antidepressant-like Effects in the Forced Swim Test
| Treatment Group | Dosage | Mean Immobility Time (seconds) ± SEM | Percentage Change from Control |
| Saline (Control) | - | 135 ± 10.5 | - |
| This compound-rich Alkaloid Extract | 10 mg/kg | 85 ± 8.2 | ↓ 37% |
| Paroxetine (SSRI) | 1 mg/kg | 92 ± 7.5 | ↓ 31.8% |
*Indicates a statistically significant reduction in immobility time compared to the saline control group (p < 0.05). Data is adapted from a study by Schell (2014) using BALB/c mice.[1][2] It is important to note that this study utilized a this compound-rich alkaloid extract, and not a standardized whole Kanna extract.
Table 2: In Vitro Comparison of Monoamine Transporter and Enzyme Inhibition
| Compound | Target | Potency (Kᵢ or IC₅₀) |
| This compound | Serotonin Transporter (SERT) | Kᵢ = 1.4 nM[3] |
| Mesembrenone | Serotonin Transporter (SERT) | IC₅₀ < 1 µM |
| This compound | Phosphodiesterase 4 (PDE4) | Kᵢ = 7,800 nM |
| Kanna Extract (Zembrin®) | Serotonin Transporter (SERT) | IC₅₀ = 4.3 µg/ml |
| Kanna Extract (Zembrin®) | Phosphodiesterase 4 (PDE4) | IC₅₀ = 8.5 µg/ml[3] |
Deciphering the Synergy: More Than Just this compound
While this compound is a potent serotonin reuptake inhibitor, evidence suggests that the full antidepressant effect of Kanna extract arises from the synergistic action of its various alkaloids.[4] Other key alkaloids, such as mesembrenone, mesembrenol, and tortuosamine, also contribute to the overall pharmacological profile.[5] Mesembrenone, for instance, is also a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.[6] The dual inhibition of SERT and PDE4 by Kanna extract may offer a broader spectrum of therapeutic effects, including pro-cognitive and anti-inflammatory actions, which are increasingly recognized as relevant in the pathophysiology of depression.[3]
One study using a zebrafish model indicated that while this compound alone could replicate the anxiolytic-like effects of a standardized Kanna extract (Zembrin®), it could not fully account for the antidepressant-like properties observed with the whole extract, suggesting that a synergy of multiple constituents is required for the full antidepressant effect.[4][7]
Experimental Protocols
Forced Swim Test (FST) for Antidepressant Screening
The Forced Swim Test is a widely used preclinical behavioral model to assess antidepressant-like activity in rodents.[8][9][10][11]
Objective: To evaluate the antidepressant potential of a substance by measuring the duration of immobility when the animal is placed in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
-
Test substances (Kanna extract, this compound, SSRI) and vehicle (e.g., saline).
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Pre-test Session (for rats, optional for mice): On the first day, animals are placed in the water-filled cylinder for a 15-minute pre-swim session. This session is to induce a state of "behavioral despair."
-
Drug Administration: Test substances are administered at predetermined times before the test session (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session: On the second day (or after the appropriate drug administration time if no pre-test is conducted), animals are placed in the cylinder for a 6-minute test session. The session is video-recorded.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Serotonin Transporter (SERT) Binding Assay
This in vitro assay determines the binding affinity of a compound to the serotonin transporter.
Objective: To quantify the potency of a test compound (e.g., this compound) to inhibit the binding of a radiolabeled ligand to the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand (e.g., [³H]citalopram).
-
Test compounds at various concentrations.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a buffer solution.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
Objective: To determine the potency of a test compound to inhibit the hydrolysis of cyclic AMP (cAMP) by PDE4.
Materials:
-
Recombinant human PDE4 enzyme.
-
Cyclic AMP (cAMP) as a substrate.
-
A detection system to measure the product of the enzymatic reaction (e.g., a fluorescent-based assay).
-
Test compounds at various concentrations.
Procedure:
-
Reaction Initiation: The PDE4 enzyme is incubated with the test compound at various concentrations.
-
Substrate Addition: cAMP is added to initiate the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped.
-
Detection: The amount of product formed (or the remaining substrate) is quantified using a suitable detection method.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflows
Diagram 1: Serotonin Reuptake Inhibition by this compound
References
- 1. "Sceletium tortuosum and this compound: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Examining The Key Psychoactive Alkaloids Responsible for Kanna Effects [acslab.com]
- 6. kanna extracts and effective alkaloids – their properties and therapeutic potential – Gaia Store [gaiastore.eu]
- 7. mentalhealthdaily.com [mentalhealthdaily.com]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 11. Forced swimming test in mice: a review of antidepressant activity [pubmed.ncbi.nlm.nih.gov]
Mesembrine's Dual Action: A Comparative Analysis of its Influence on Serotonin and Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the serotonergic and dopaminergic effects of Mesembrine, supported by experimental data and methodologies.
This compound, a principal alkaloid from the South African plant Sceletium tortuosum, has garnered significant interest for its psychoactive properties. Traditionally used for mood elevation and stress reduction, modern pharmacological studies have begun to elucidate its mechanisms of action, revealing a nuanced interplay with key neurotransmitter systems. This guide provides a comparative analysis of this compound's effects on the serotonin (B10506) and dopamine (B1211576) systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.
Quantitative Comparison of Transporter Inhibition
This compound's primary mechanism of action on the serotonin system is the potent inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][2][3] This action is comparable to that of selective serotonin reuptake inhibitors (SSRIs). In contrast, its effect on the dopamine transporter (DAT) is reported to be weaker, although specific binding affinity data is not consistently available in the reviewed literature.
Table 1: Comparative Binding Affinities (Ki) for the Serotonin Transporter (SERT)
| Compound | Target | Binding Affinity (Ki) [nM] | Notes |
| This compound | SERT | 1.4[1][4] | High affinity, comparable to several prescription SSRIs. |
| Fluoxetine | SERT | 2.9 - 10 | A commonly prescribed SSRI. |
| Sertraline | SERT | 0.26 - 2.1 | A potent SSRI. |
| Paroxetine | SERT | 0.1 - 1.1 | A potent SSRI. |
| Citalopram | SERT | 1.8 - 5.4 | A commonly prescribed SSRI. |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Binding Affinities (Ki) for the Dopamine Transporter (DAT)
| Compound | Target | Binding Affinity (Ki) [nM] | Notes |
| This compound | DAT | Data not consistently available | Generally considered to have weaker affinity for DAT than for SERT. |
| Bupropion | DAT | 526 | A norepinephrine-dopamine reuptake inhibitor (NDRI). |
| Methylphenidate | DAT | 114 | A common psychostimulant and DRI. |
| Cocaine | DAT | 250 - 640 | A non-selective monoamine reuptake inhibitor. |
Modulation of the Dopamine System: VMAT-2 Upregulation
Beyond direct transporter inhibition, emerging evidence suggests that a primary mechanism of this compound's effect on the dopamine system is the upregulation of Vesicular Monoamine Transporter 2 (VMAT-2).[5] VMAT-2 is a transport protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. By increasing the expression of VMAT-2, this compound may enhance the storage and release of dopamine. While studies report a "significant" upregulation of VMAT-2 in response to high-mesembrine Sceletium extract, specific quantitative data on the fold-change or percentage increase are not yet widely available in the scientific literature.[5]
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT).
Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from hSERT expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., imipramine).
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Scintillation counter, filter plates (e.g., GF/B), and a cell harvester.
Procedure:
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantification of VMAT-2 Protein Expression by Western Blot
This protocol describes a method to quantify changes in VMAT-2 protein expression in response to treatment with a test compound.
Objective: To determine the relative abundance of VMAT-2 protein in cell or tissue lysates following treatment.
Materials:
-
Cell or Tissue Lysates: Samples from cells or tissues treated with the test compound and control vehicles.
-
Primary Antibody: A specific antibody targeting VMAT-2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Loading Control Antibody: An antibody against a constitutively expressed protein (e.g., β-actin or GAPDH).
-
Protein Gel Electrophoresis and Transfer System: SDS-PAGE gels, electrophoresis tank, and electroblotting apparatus.
-
Chemiluminescent Substrate: A substrate for the enzyme conjugated to the secondary antibody.
-
Imaging System: A chemiluminescence imager.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells or tissues and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electroblotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-VMAT-2 antibody.
-
Wash the membrane and incubate with the enzyme-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for VMAT-2 and the loading control. Normalize the VMAT-2 signal to the loading control to determine the relative change in VMAT-2 expression between treated and control samples.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound: The archetypal psycho-active Sceletium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Behavioral Effects of Mesembrine: A Comparative Guide for Researchers
An Examination of Preclinical Findings and a Call for Independent Replication
Mesembrine, a primary alkaloid from the South African plant Sceletium tortuosum (Kanna), has garnered significant interest for its potential anxiolytic and antidepressant properties.[1][2] Preclinical and clinical studies suggest that this compound's mechanism of action involves serotonin (B10506) reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.[1][2] This guide provides a comparative analysis of the available behavioral studies on this compound, alongside data for the well-established selective serotonin reuptake inhibitor (SSRI), escitalopram (B1671245). While direct independent replications of specific this compound behavioral studies are not readily found in published literature, this guide synthesizes data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Behavioral Studies
The following tables summarize quantitative data from key behavioral studies on this compound and its parent extract, Zembrin®, compared with the SSRI escitalopram. These studies utilize established rodent models to assess antidepressant- and anxiolytic-like effects.
Table 1: Effects of this compound and Escitalopram on Depressive-like Behavior in the Unpredictable Chronic Mild Stress (UCMS) Model in Male Wistar Rats
| Treatment Group | Sucrose (B13894) Preference Test (Anhedonia) | Forced Swim Test (Despair) |
| Control | Baseline | Baseline |
| UCMS + Saline | Decreased sucrose preference | No significant change |
| UCMS + this compound | Transient decrease in anhedonia-like behavior[3][4] | Not reported |
| UCMS + Zembrin® (12.5 mg/kg) | Decreased anhedonia-like behavior[3][4] | Not reported |
| UCMS + Escitalopram (20 mg/kg) | Not reported to significantly alter sucrose preference in this study | Not reported |
Table 2: Effects of this compound and Escitalopram on Anxiety-like Behavior in Male Wistar Rats
| Treatment Group | Open Field Test (Anxiety/Locomotion) | Elevated Plus Maze (Anxiety) |
| Control | Baseline | Baseline |
| UCMS + Saline | Increased anxiety-like behavior | Not reported |
| UCMS + Zembrin® (12.5 mg/kg) | Decreased anxiety-like behavior[3][4] | Not reported |
| Restraint Stress + S. tortuosum extract (5 mg/kg) | No significant effect | Decreased self-soothing behavior[5][6] |
| UCMS + Escitalopram (20 mg/kg) | Not reported | Not reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Unpredictable Chronic Mild Stress (UCMS) Protocol
The UCMS model is a widely used preclinical model to induce a state of chronic stress in rodents, leading to behavioral changes that mimic symptoms of depression.
-
Subjects: Male Wistar rats.
-
Duration: 8 weeks.
-
Stressors: Rats are subjected to a series of mild, unpredictable stressors, such as:
-
Cage tilt
-
Food and water deprivation
-
Reversed light/dark cycle
-
Social isolation
-
Forced swimming in cold water
-
-
Post-UCMS Treatment: Following the 8-week stress period, rats receive daily administration of saline, Zembrin®, this compound, or escitalopram for 36 days.[3][4]
-
Behavioral Testing: Behavioral tests are conducted during the treatment period.
Behavioral Tests
-
Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. Rodents are presented with two bottles, one containing water and the other a sucrose solution. A decrease in preference for the sucrose solution is interpreted as anhedonia-like behavior.[3]
-
Open Field Test (OFT): The OFT is used to assess locomotor activity and anxiety-like behavior. Rodents are placed in an open, novel arena, and their movement is tracked. Increased time spent in the center of the arena and increased total distance moved are indicative of reduced anxiety and normal locomotor activity, respectively.[3]
-
Forced Swim Test (FST): In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with longer immobility times interpreted as a sign of behavioral despair.[3]
-
Elevated Plus Maze (EPM): The EPM consists of two open arms and two enclosed arms elevated from the ground. An increase in the time spent in the open arms is indicative of reduced anxiety.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical behavioral studies.
Caption: Proposed dual mechanism of action for this compound.
Caption: A typical workflow for a preclinical behavioral study.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuro-Inflammatory and Behavioral Changes Are Selectively Reversed by Sceletium tortuosum (Zembrin®) and this compound in Male Rats Subjected to Unpredictable Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of Sceletium tortuosum in an in vivo model of psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Mesembrine in the Monoamine-Releasing Activity of Sceletium Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sceletium tortuosum, a succulent plant native to Southern Africa, has a long history of traditional use for mood elevation and anxiety reduction.[1][2][3] Modern scientific investigation has identified a group of alkaloids, primarily mesembrine (B35894) and its analogues, as the principal psychoactive constituents.[2][4][5] While initially characterized as a selective serotonin (B10506) reuptake inhibitor (SSRI), emerging evidence strongly suggests that the primary mechanism of action for high-mesembrine Sceletium extracts is monoamine release.[6][7][8] This guide provides a comparative assessment of this compound's contribution to this activity, supported by experimental data and detailed methodologies.
Executive Summary
Comparative Analysis of Sceletium Alkaloids and Extracts
The primary psychoactive alkaloids in Sceletium tortuosum include this compound, mesembrenone, mesembrenol, and mesembranol.[4] While all contribute to the plant's overall effect, this compound has been identified as the most potent inhibitor of the serotonin transporter (SERT).[1][2] However, the monoamine-releasing activity appears to be a hallmark of high-mesembrine extracts.
| Compound/Extract | Target | Activity | Quantitative Data | Reference |
| This compound | SERT | Inhibition | Kᵢ = 1.4 nM | [1][2] |
| VMAT-2 | Upregulation (in high-mesembrine extract) | Significant upregulation | [6][7] | |
| Mesembrenone | SERT | Inhibition | IC₅₀ < 1 µM | [2] |
| PDE4 | Inhibition | IC₅₀ < 1 µM | [2] | |
| Zembrin® (Standardized S. tortuosum extract) | SERT | Inhibition | IC₅₀ = 4.3 µg/ml | [1][2] |
| PDE4 | Inhibition | IC₅₀ = 8.5 µg/ml | [2] | |
| Trimesemine™ (High-mesembrine S. tortuosum extract) | VMAT-2 | Upregulation | Significant upregulation | [6][7] |
| SERT | Downregulation | Similar to citalopram | [6][7] | |
| MAO-A | Mild Inhibition | Not specified | [6][7] | |
| AChE | Mild Inhibition | Not specified | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action, it is crucial to visualize the involved pathways and experimental procedures.
Caption: Proposed mechanism of monoamine release by high-mesembrine Sceletium extract.
The above diagram illustrates the dual action of high-mesembrine Sceletium extract on the presynaptic neuron. The upregulation of VMAT-2 enhances the packaging of monoamines into synaptic vesicles, leading to increased release into the synaptic cleft. Concurrently, the downregulation of SERT reduces the reuptake of serotonin, further increasing its synaptic concentration.
Caption: General experimental workflow for assessing Sceletium extract activity.
This workflow outlines the typical steps involved in characterizing the neuropharmacological effects of Sceletium extracts and their constituent alkaloids.
Detailed Experimental Protocols
For reproducibility and comparative analysis, detailed methodologies are essential.
Cell Culture and Treatment
-
Cell Lines: Human astrocytes and mouse hippocampal neurons are relevant in vitro models.[6][7] Primary cultures of rat hippocampal neurons have also been utilized.[10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM with 10% horse serum for primary neurons) at 37°C in a humidified atmosphere of 95% air and 5% CO₂.[10]
-
Treatment: Cells are treated with varying concentrations of Sceletium extracts or isolated alkaloids for specific time points (e.g., 15 and 30 minutes).[6][7]
Immunocytochemistry for SERT and VMAT-2 Expression
-
Principle: This technique uses fluorescently labeled antibodies to visualize and quantify the expression levels of specific proteins within cells.
-
Protocol Outline:
-
Cells are fixed (e.g., with paraformaldehyde) and permeabilized.
-
Incubation with primary antibodies specific for SERT and VMAT-2.
-
Incubation with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained (e.g., with DAPI).
-
Imaging using fluorescence microscopy.
-
Digital image analysis to quantify fluorescence intensity, which correlates with protein expression levels.[6][7]
-
Monoamine Release and Reuptake Assays
-
Principle: These assays measure the amount of monoamines released from or taken up by cells.
-
Protocol Outline (Release):
-
Pre-load cells with a radiolabeled or fluorescent monoamine (e.g., [³H]5-HT).
-
Wash cells to remove excess label.
-
Induce release by treating with the test compound (Sceletium extract or alkaloid).
-
Collect the extracellular medium.
-
Quantify the amount of released monoamine using scintillation counting or HPLC.
-
-
Protocol Outline (Reuptake):
-
Incubate cells with the test compound.
-
Add a known concentration of radiolabeled or fluorescent monoamine.
-
After a specific time, wash cells to remove non-transported monoamine.
-
Lyse the cells and quantify the intracellular monoamine concentration.
-
Enzyme Inhibition Assays
-
Acetylcholinesterase (AChE) Inhibition (Ellman's Method):
-
AChE, the test compound, and a substrate (acetylthiocholine) are incubated together.[10]
-
AChE hydrolyzes the substrate, producing thiocholine.
-
Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound.[10]
-
The rate of color formation is measured spectrophotometrically at 412 nm and is inversely proportional to the AChE inhibitory activity of the test compound.[10]
-
-
Monoamine Oxidase-A (MAO-A) Inhibition:
Conclusion
The available evidence strongly supports the classification of high-mesembrine Sceletium extracts as monoamine-releasing agents, with this action being primary to their previously emphasized role as serotonin reuptake inhibitors.[6][8] This is a critical distinction for researchers and drug development professionals exploring the therapeutic potential of Sceletium and its alkaloids for conditions such as anxiety and depression.[3][5][9] The upregulation of VMAT-2 appears to be a key mechanism driving this monoamine release. While this compound is a potent SERT inhibitor, its contribution within the context of a whole extract is part of a more complex interplay of synergistic activities among the various alkaloids. Future research should focus on elucidating the specific contributions of each major alkaloid to the overall monoamine-releasing effect and further characterizing the downstream signaling consequences of VMAT-2 upregulation.
References
- 1. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A network pharmacology-based approach to explore the therapeutic potential of Sceletium tortuosum in the treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesembrine and Paroxetine Binding to the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of Mesembrine, a natural alkaloid from Sceletium tortuosum, and paroxetine (B1678475), a well-established synthetic selective serotonin (B10506) reuptake inhibitor (SSRI), to the serotonin transporter (SERT). The information presented is supported by experimental data to aid in understanding the therapeutic potential and pharmacological differences between these two compounds.
Data Presentation: Comparative Binding Kinetics
The following table summarizes the key binding kinetic parameters for this compound and paroxetine at the human serotonin transporter (hSERT). These values are critical for assessing the potency and duration of action of these inhibitors.
| Parameter | This compound | Paroxetine | References |
| Binding Affinity (Ki) | ~1.4 nM | ~0.05 - 1.0 nM | [1][2] |
| Dissociation Constant (Kd) | Not Reported | < 1 nM | [3] |
| Association Rate Constant (Kon) | Not Reported | Not Reported | |
| Dissociation Rate Constant (Koff) | Not Reported | ~7.7 x 10-5 s-1 (estimated from t1/2) | [4] |
| Dissociation Half-life (t1/2) | Not Reported | ~130 - 140 minutes | [4] |
| IC50 (Serotonin Reuptake Inhibition) | < 1 µM | Not Reported in direct comparison | [2] |
Note: The Koff for paroxetine was calculated from the reported dissociation half-life (t1/2) using the formula Koff = 0.693 / t1/2.[4] A lower Ki or Kd value indicates a higher binding affinity. A slower Koff rate suggests a longer duration of target engagement.
Experimental Protocols
The determination of binding affinity (Ki) and inhibitory concentration (IC50) for this compound and paroxetine at SERT is typically performed using a competitive radioligand binding assay. Below is a representative methodology.
Radioligand Binding Assay for SERT
Objective: To determine the binding affinity of test compounds (this compound and paroxetine) for the human serotonin transporter (hSERT) by measuring their ability to displace a high-affinity radioligand.
Materials and Reagents:
-
Cell Membranes: Prepared from cells stably expressing hSERT (e.g., HEK293-hSERT cells).
-
Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [³H]paroxetine or [³H]citalopram.
-
Test Compounds: this compound and paroxetine dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity SERT ligand (e.g., unlabeled paroxetine or imipramine).
-
Instrumentation: 96-well microplates, a cell harvester with glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration suitable for the assay.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membrane preparation, radioligand at a concentration near its Kd, and assay buffer to the wells.
-
Non-specific Binding: Add cell membrane preparation, radioligand, and a saturating concentration of the non-specific binding control to the wells.
-
Competitive Binding: Add cell membrane preparation, radioligand, and varying concentrations of the test compound (this compound or paroxetine) to the wells.
-
-
Incubation: Incubate the microplates at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[2]
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.[2]
Mandatory Visualizations
Experimental workflow for a competitive radioligand binding assay.
Logical flow of the comparative analysis of binding kinetics.
SERT inhibition and downstream signaling pathways.
Comparative Analysis of Binding Kinetics
Binding Affinity (Ki and Kd):
Both this compound and paroxetine exhibit high affinity for the serotonin transporter. Published data indicates a Ki of approximately 1.4 nM for this compound.[1] Paroxetine demonstrates a significantly higher affinity, with reported Ki values ranging from 0.05 nM to 1.0 nM and a Kd of less than 1 nM.[2][3] This suggests that paroxetine binds more tightly to SERT than this compound, which may translate to greater potency at lower concentrations.
Association (Kon) and Dissociation (Koff) Rates:
Mechanism of Action and Downstream Effects:
Both this compound and paroxetine act as competitive inhibitors of SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration. This enhanced serotonergic neurotransmission is the primary mechanism underlying their therapeutic effects. The sustained increase in synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors, which in turn trigger downstream signaling cascades involving G-proteins, second messengers such as cAMP and IP3/DAG, and protein kinases like PKA and PKC.[5][6] In the long term, this can lead to the activation of transcription factors like CREB, resulting in altered gene expression, including an increase in brain-derived neurotrophic factor (BDNF), which is associated with neuroplasticity and antidepressant effects.[5][7] Chronic exposure to increased synaptic serotonin also leads to the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[5] While both compounds initiate this same general pathway, the differences in their binding kinetics, particularly the higher affinity and slower dissociation of paroxetine, may lead to more profound and sustained downstream signaling changes compared to this compound.
References
- 1. This compound | Sceletium tortuosum Alkaloid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation kinetics of [3H]paroxetine binding to rat brain consistent with a single-site model of the antidepressant binding/5-hydroxytryptamine uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Mesembrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with mesembrine (B35894), an alkaloid derived from the plant Sceletium tortuosum, proper disposal is a critical component of laboratory safety and regulatory compliance.[1] Due to its psychoactive properties as a serotonin (B10506) reuptake inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposal.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste in a laboratory setting.
Core Principles of this compound Waste Management
The fundamental principle for managing this compound waste is to treat it as a hazardous chemical. This approach ensures the highest level of safety and environmental protection. The best strategy for managing laboratory waste is to maximize safety and minimize environmental impact, starting from the moment of purchase.[3] A crucial first step is to formulate a disposal plan before beginning any experimental work.[3]
Key waste management practices include:
-
Pollution Prevention and Source Reduction: Minimize the generation of waste by reducing the scale of experiments and substituting with less hazardous chemicals where possible.[3]
-
Reuse and Redistribution: Purchase only the necessary quantities of this compound to avoid surplus.[3][4]
-
Proper Identification and Labeling: Accurately and clearly label all containers with this compound waste.[3]
Step-by-Step Disposal Procedures for this compound
Given the lack of specific regulatory guidelines for this compound, it should be managed through your institution's hazardous waste program.
Step 1: Segregation of this compound Waste
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: This category includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, filter paper, chromatography media) that have come into contact with this compound. Depleted plant materials from extraction processes should also be disposed of as chemical waste.[5][6]
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste: This includes solutions containing this compound, such as solvents used in extraction or purification processes (e.g., ethanol, chloroform), and aqueous solutions from experimental procedures.[2]
-
Collect liquid this compound waste in a separate, compatible, and sealable hazardous waste container.
-
Do not mix incompatible wastes. For instance, keep organic solvents separate from aqueous solutions unless part of a defined experimental waste stream.
-
Step 2: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents. For mixtures, list all components and their approximate concentrations. For pure this compound, indicate "this compound."
-
Include the date when waste was first added to the container.
-
Attach the appropriate hazard symbols (e.g., toxic).
Step 3: Storage of this compound Waste
Store this compound waste in a designated and secure area within the laboratory.
-
Storage containers should be kept closed at all times, except when adding waste.
-
Ensure the storage area is away from general laboratory traffic and drains.
-
For flammable solvent waste containing this compound, storage in a flammable safety cabinet is required.[4]
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or equivalent.
-
Contact your institution's EHS office to schedule a pickup for your this compound waste.[7] They will handle the final disposal, which typically involves incineration by a licensed hazardous waste management company.[8]
-
Never dispose of this compound down the drain or in the regular trash. [9][10] Sewer disposal is generally not permitted for psychoactive compounds or chemicals with environmental hazards, and solid chemical waste should not be placed in the municipal trash.[9][11]
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. Therefore, the precautionary principle of treating it as a hazardous chemical waste must be applied. The following table summarizes general quantitative limits for laboratory chemical waste disposal that underscore why this compound should not be drain-disposed without explicit institutional approval.
| Parameter | Guideline/Limit | Relevance to this compound Disposal |
| Sewer Disposal of Solids | Limited to 1 kilogram per discharge for non-hazardous, water-soluble solids.[11] | This compound's properties do not align with non-hazardous criteria. |
| Sewer Disposal of Liquids | Limited to 5 gallons per discharge for non-hazardous liquids.[11] | The psychoactive nature of this compound makes it unsuitable for this disposal route. |
| Concentration for Sewer Disposal | Some organic chemicals may be drain-disposed at concentrations of approximately 1% or less, if they are not hazardous.[10] | Due to its biological activity, this is not a recommended practice for this compound. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The standard protocol is to follow your institution's hazardous waste management procedures. This typically involves the segregation, labeling, and storage of the waste, followed by collection by the EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 6. WO2021086345A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. acs.org [acs.org]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
